molecular formula C11H8FNO2 B188184 6-Fluoro-2-methylquinoline-3-carboxylic acid CAS No. 461026-47-1

6-Fluoro-2-methylquinoline-3-carboxylic acid

Cat. No.: B188184
CAS No.: 461026-47-1
M. Wt: 205.18 g/mol
InChI Key: ZPRUQEILFHQVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative of significant interest in medicinal chemistry research. Quinoline scaffolds, particularly those substituted with fluorine, are recognized as privileged structures in the development of novel bioactive compounds . These compounds are frequently investigated for their potent antibacterial properties, with mechanisms of action often linked to the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication . The strategic incorporation of a fluorine atom at the 6-position of the quinoline ring is a common structural modification known to enhance biological activity and broaden the spectrum against both Gram-positive and Gram-negative bacterial strains . Beyond their antibacterial potential, fluoroquinoline derivatives are also actively studied for their antioxidant capabilities, demonstrated through radical scavenging assays like DPPH . Furthermore, due to their interaction with enzymes involved in DNA processes, such as human topoisomerase IIα, related compounds show promise as candidates for anticancer drug discovery research . This compound serves as a valuable synthetic intermediate and building block for the design and construction of more complex molecules for various pharmaceutical and biological investigations.

Properties

IUPAC Name

6-fluoro-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRUQEILFHQVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351178
Record name 6-fluoro-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461026-47-1
Record name 6-fluoro-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Fluoro-2-methylquinoline-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methylquinoline-3-carboxylic acid is a heterocyclic organic compound belonging to the quinoline class of molecules.[1][2] Its structure, featuring a fluorine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position, places it within the broader family of fluoroquinolones, a well-established class of antibacterial agents. This document provides a technical guide summarizing the available information on its chemical properties, potential synthesis, and expected biological activity, based on the current scientific literature.

Chemical and Physical Properties

While specific experimental data for this compound is limited, its fundamental properties can be derived from its chemical structure and information available for closely related compounds.

PropertyValueSource
CAS Number 461026-47-1[1][2]
Molecular Formula C₁₁H₈FNO₂[2]
Molecular Weight 205.19 g/mol [2]
Appearance Solid (predicted)Inferred from related compounds
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted)Inferred from related compounds

Synthesis

For the synthesis of this compound, the likely precursors would be 5-fluoroisatin and methyl ethyl ketone .

Hypothetical Pfitzinger Synthesis Workflow

Pfitzinger_Synthesis reagents 5-Fluoroisatin + Methyl Ethyl Ketone intermediate Ring Opening & Condensation reagents->intermediate Reaction Initiation base Base (e.g., KOH) Ethanol/Water base->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 6-Fluoro-2-methylquinoline- 3-carboxylic acid cyclization->product Fluoroquinolone_MoA compound 6-Fluoro-2-methylquinoline- 3-carboxylic acid gyrase Bacterial DNA Gyrase compound->gyrase Inhibition topoIV Bacterial Topoisomerase IV compound->topoIV Inhibition dna_rep DNA Replication & Supercoiling gyrase->dna_rep Required for ds_breaks Double-Strand DNA Breaks gyrase->ds_breaks Trapped Complex topoIV->dna_rep Required for topoIV->ds_breaks Trapped Complex cell_death Bacterial Cell Death ds_breaks->cell_death Assay_Workflow cluster_mic MIC Assay cluster_enzyme Enzyme Inhibition Assay mic1 Serial Dilution of Compound in 96-well plate mic2 Inoculation with Bacterial Suspension mic1->mic2 mic3 Incubation mic2->mic3 mic4 Visual Assessment of Growth (Determine MIC) mic3->mic4 enz1 Incubate Enzyme, Plasmid DNA, & Compound enz2 Agarose Gel Electrophoresis enz1->enz2 enz3 Visualize DNA Bands enz2->enz3 enz4 Quantify Inhibition (Determine IC50) enz3->enz4

References

Technical Guide: 6-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methylquinoline-3-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family. Its structure is characterized by a quinoline core substituted with a fluorine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.

Quinoline derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Specifically, the quinoline-3-carboxylic acid scaffold is a core component of the fluoroquinolone class of antibiotics.[2]

Chemical Structure and Properties

The chemical structure of this compound is presented below:

Chemical structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number461026-47-1[3]
Molecular FormulaC₁₁H₈FNO₂[3]
Molecular Weight205.19 g/mol [3]
AppearanceSolid
PurityTypically ≥95%

Synthesis

The synthesis of this compound can be achieved through several established methods for quinoline synthesis. The Doebner-von Miller reaction provides a plausible and adaptable route.

Proposed Synthesis via Doebner-von Miller Reaction

This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, 4-fluoroaniline would be a suitable starting material.

Reaction Scheme:

4-Fluoroaniline + Ethyl acetoacetate + Formaldehyde → this compound ethyl ester → this compound

Experimental Protocol (Adapted from General Procedures)

Materials:

  • 4-Fluoroaniline

  • Ethyl acetoacetate

  • Paraformaldehyde

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Step 1: Synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate. In a round-bottom flask, dissolve 4-fluoroaniline in ethanol. Add a catalytic amount of concentrated hydrochloric acid. To this solution, add ethyl acetoacetate and paraformaldehyde.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 6-fluoro-2-methylquinoline-3-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

  • Step 2: Hydrolysis to this compound. Dissolve the purified ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-3 hours.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, the methyl group, and the carboxylic acid proton.

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
-COOH14.5 - 15.5s (broad)
Quinoline-H (aromatic)7.5 - 9.0m
-CH₃2.0 - 2.5s

Note: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange. The exact shifts and coupling constants of the aromatic protons would require detailed spectral analysis.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the carbon atoms of the quinoline core, the methyl group, and the carboxyl group.

CarbonExpected Chemical Shift (δ, ppm)
-COOH165 - 180
Quinoline-C (aromatic)110 - 150
-CH₃10 - 20
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic acid)2500-3300Broad
C=O (Carboxylic acid)1680-1710Strong
C=C (Aromatic)1500-1600Medium to strong
C-F1000-1400Strong

The broadness of the O-H stretch is a hallmark of the dimeric hydrogen-bonded structure of carboxylic acids in the solid state.[5][6]

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zIon
205[M]⁺
160[M - COOH]⁺

Biological Activity and Potential Applications

This compound is a precursor to fluoroquinolone antibiotics. The core structure is essential for their antibacterial activity, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[7]

Mechanism of Action of Fluoroquinolones

The general mechanism of action for fluoroquinolone antibiotics, which are derivatives of the title compound, is outlined below.

Fluoroquinolone_Mechanism cluster_enzymes Target Enzymes cluster_processes Bacterial Processes FQ Fluoroquinolone Gyrase DNA Gyrase (Gram-negative) FQ->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-positive) FQ->TopoIV Inhibits DNA_Supercoiling DNA Supercoiling Gyrase->DNA_Supercoiling Regulates Cell_Death Bacterial Cell Death Gyrase->Cell_Death Chromosome_Segregation Chromosome Segregation TopoIV->Chromosome_Segregation Enables TopoIV->Cell_Death DNA_Replication DNA Replication DNA_Replication->Chromosome_Segregation DNA_Supercoiling->DNA_Replication

Caption: Mechanism of action of fluoroquinolone antibiotics.

Drug Development

This compound serves as a valuable building block in drug discovery. Its structure can be modified at various positions to synthesize a library of compounds for screening against different biological targets. For instance, the carboxylic acid group can be converted to esters or amides to modulate pharmacokinetic properties.

Conclusion

This compound is a synthetically important molecule with a chemical scaffold that is central to a major class of antibiotics. This technical guide has provided an overview of its structure, properties, a plausible synthetic route, and its relevance in the context of drug development. Further research into the biological activities of this specific compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

6-Fluoro-2-methylquinoline-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 461026-47-1

Molecular Formula: C₁₁H₈FNO₂

Molecular Weight: 205.19 g/mol

Introduction

6-Fluoro-2-methylquinoline-3-carboxylic acid is a fluorinated heterocyclic compound belonging to the quinoline class of molecules. It is recognized primarily as a valuable building block or fragment in medicinal chemistry and drug discovery.[1] Its structural features, including the quinoline core, a fluorine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position, make it an attractive scaffold for the synthesis of more complex molecules with potential therapeutic applications. The quinoline ring system is a well-established pharmacophore found in a wide range of biologically active compounds, including antibacterial, anticancer, and anti-inflammatory agents.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₈FNO₂[2]
Molecular Weight205.19[2]
AppearanceSolid (predicted)-
SolubilityInformation not publicly available. As a carboxylic acid, solubility is expected to be pH-dependent, with increased solubility in basic aqueous solutions.-

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature. However, based on the general synthesis of quinoline derivatives, a plausible synthetic route is the Gould-Jacobs reaction . This reaction involves the condensation of an appropriately substituted aniline with a β-ketoester or a related derivative, followed by a thermal cyclization.

A logical workflow for the synthesis of this compound via a modified Gould-Jacobs approach is depicted below.

G cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Final Product 4-Fluoroaniline 4-Fluoroaniline Condensation Condensation 4-Fluoroaniline->Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Condensation Enamine Intermediate Enamine Intermediate Condensation->Enamine Intermediate Cyclization Cyclization Ethyl 6-fluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Ethyl 6-fluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclization->Ethyl 6-fluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Hydrolysis Hydrolysis This compound This compound Hydrolysis->this compound Enamine Intermediate->Cyclization High Temperature Ethyl 6-fluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate->Hydrolysis Base or Acid

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the Gould-Jacobs reaction for the synthesis of similar quinoline derivatives. Note: This protocol has not been experimentally validated for this specific compound and would require optimization.

Step 1: Condensation of 4-Fluoroaniline with Ethyl Acetoacetate

  • To a round-bottom flask, add equimolar amounts of 4-fluoroaniline and ethyl acetoacetate.

  • A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added.

  • The mixture is heated, typically at a temperature range of 100-140°C, for several hours to drive the condensation reaction and remove water, forming the enamine intermediate. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

Step 2: Thermal Cyclization

  • The crude enamine intermediate is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

  • The mixture is heated to a high temperature, often in the range of 240-260°C, to induce thermal cyclization.

  • The reaction is maintained at this temperature until the cyclization is complete, as monitored by TLC.

  • Upon cooling, the cyclized product, ethyl 6-fluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, may precipitate and can be collected by filtration.

Step 3: Hydrolysis of the Ester

  • The ester from the previous step is suspended in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • The mixture is heated to reflux for several hours to facilitate the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • After cooling the reaction mixture, it is acidified with a strong acid, such as hydrochloric acid, to precipitate the final product, this compound.

  • The solid product is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.

Purification: The final product can be purified by recrystallization from a suitable solvent or by column chromatography.

Biological Activity and Applications

There is a lack of publicly available data on the specific biological activity of this compound itself. Its primary role appears to be as a key intermediate in the synthesis of more complex quinoline-based compounds. Quinolone-3-carboxylic acids are the core structure of quinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV. The fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics, often enhancing their antibacterial activity.

Derivatives of quinoline-3-carboxylic acids have been investigated for a wide range of therapeutic applications, including:

  • Antibacterial agents: As precursors to fluoroquinolone antibiotics.

  • Anticancer agents: Some quinoline derivatives have shown antiproliferative activity against various cancer cell lines.

  • Enzyme inhibitors: The quinoline scaffold can be modified to target specific enzymes, such as protein kinases. For instance, derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2.[3]

The logical relationship for the utility of this compound in drug discovery is outlined below.

G Core_Scaffold This compound Modification Chemical Modification (e.g., amidation, esterification) Core_Scaffold->Modification Library Library of Novel Derivatives Modification->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Role of the title compound in a drug discovery workflow.

Signaling Pathways

No specific signaling pathways are reported to be directly modulated by this compound. However, as a precursor to potential enzyme inhibitors, its derivatives could be designed to target various signaling pathways implicated in diseases. For example, if used to synthesize protein kinase inhibitors, the resulting compounds could modulate pathways involved in cell proliferation, survival, and differentiation, which are often dysregulated in cancer.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of novel quinoline derivatives. While detailed experimental and biological data for the compound itself are scarce in the public domain, its structural features suggest its utility in the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Further research and publication of data on this compound and its derivatives would be beneficial for the scientific community.

References

An In-Depth Technical Guide to 6-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methylquinoline-3-carboxylic acid is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest in medicinal chemistry and drug development due to their broad range of biological activities. The introduction of a fluorine atom into the quinoline structure, as seen in this compound, often enhances potency and pharmacokinetic properties, a key feature of the widely successful fluoroquinolone antibiotics. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological relevance of this compound.

Core Molecular Data

A clear summary of the fundamental quantitative data for this compound is presented below, facilitating easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₁H₈FNO₂[1]
Molecular Weight 205.19 g/mol [1]
CAS Number 461026-47-1[1]

Synthesis of Quinolone Scaffolds: Experimental Protocols

The synthesis of quinoline-3-carboxylic acids can be achieved through several established named reactions in organic chemistry. While a specific protocol for this compound is not detailed in readily available literature, the following are generalized and adaptable experimental protocols for the synthesis of structurally similar quinoline carboxylic acids.

The Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[2][3]

General Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) and the corresponding aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Pyruvic Acid: To this solution, add pyruvic acid (1.0 equivalent) dropwise with stirring.

  • Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.

The Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin (or a substituted isatin) with a carbonyl compound in the presence of a strong base.[4][5]

General Protocol:

  • Ring Opening of Isatin: A solution of isatin (1.0 equivalent) in an aqueous or alcoholic solution of a strong base (e.g., potassium hydroxide) is stirred until the isatin ring is opened to form the corresponding isatinic acid salt.

  • Condensation: The carbonyl compound (e.g., a ketone or aldehyde with an α-methylene group) (1.0-1.2 equivalents) is then added to the reaction mixture.

  • Cyclization and Dehydration: The mixture is heated to reflux for several hours to facilitate condensation, cyclization, and dehydration to form the quinoline ring.

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid. The solid product is collected by filtration, washed with water, and can be purified by recrystallization.

Biological Activity and Mechanism of Action

Quinolone carboxylic acids, particularly the fluoroquinolones, are well-established as potent antibacterial agents.[6] Their primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair.

Antimicrobial Signaling Pathway

The established mechanism of action for fluoroquinolone antibiotics is the inhibition of two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6]

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. By binding to the DNA-gyrase complex, fluoroquinolones stabilize the transient double-strand breaks created by the enzyme, leading to a cessation of DNA replication and ultimately cell death.

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is essential for the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated DNA into daughter cells, leading to a blockage of cell division and bacterial death.

// Nodes Fluoroquinolone [label="this compound\n(Fluoroquinolone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Gyrase [label="Bacterial DNA Gyrase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Topo_IV [label="Bacterial Topoisomerase IV", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Replication [label="DNA Replication &\nTranscription", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Division [label="Bacterial Cell Division", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Death [label="Bacterial Cell Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Relationships Fluoroquinolone -> DNA_Gyrase [label="Inhibits"]; Fluoroquinolone -> Topo_IV [label="Inhibits"]; DNA_Gyrase -> DNA_Replication [label="Enables"]; Topo_IV -> Cell_Division [label="Enables"]; DNA_Replication -> Cell_Death [style=dotted, arrowhead=tee, label="Inhibition leads to"]; Cell_Division -> Cell_Death [style=dotted, arrowhead=tee, label="Inhibition leads to"]; } Caption: Mechanism of action of this compound.

Antimicrobial Activity Data

While specific minimum inhibitory concentration (MIC) values for this compound are not readily available in the cited literature, a study on a series of structurally related 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives provides insight into the potential antimicrobial activity of this class of compounds. The data below is for one of the most potent compounds in that series, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. [7]

Microbial Strain Type Minimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus Gram-positive 4.1
Staphylococcus epidermidis Gram-positive 3.1
Micrococcus luteus Gram-positive 3.1
Bacillus cereus Gram-positive 2.4
Escherichia coli Gram-negative 1.0
Klebsiella pneumoniae Gram-negative 1.0
Candida albicans Fungus 25.0

| Aspergillus niger | Fungus | >100 |

Experimental Workflow Visualization

The synthesis of quinoline derivatives often follows a structured workflow from starting materials to the purified final product.

// Nodes Start [label="Starting Materials\n(e.g., Substituted Aniline, Aldehyde, Pyruvic Acid)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="One-Pot Reaction\n(e.g., Doebner or Pfitzinger Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Reaction Monitoring\n(e.g., TLC)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up &\nProduct Precipitation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isolation [label="Isolation of Crude Product\n(Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Pure this compound", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Relationships Start -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Isolation; Isolation -> Purification; Purification -> Final_Product; }

Caption: Generalized experimental workflow for the synthesis of quinoline carboxylic acids.

Conclusion

This compound represents a core structure in the broader family of quinoline-based compounds with significant therapeutic potential. Its synthesis can be approached through established methodologies like the Doebner and Pfitzinger reactions. The biological activity of such fluoroquinolone derivatives is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, making them effective antimicrobial agents. Further research into specific derivatives of this core structure could lead to the development of novel therapeutic agents with enhanced efficacy and targeted activity.

References

An In-depth Technical Guide on the Physicochemical Properties of 6-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoro-2-methylquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, predicted and known physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological activities based on the known pharmacology of related quinoline derivatives.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some properties are experimentally confirmed, others are predicted based on computational models or extrapolated from structurally similar compounds due to the limited availability of direct experimental data for this specific molecule.

Table 1: Chemical Identity of this compound

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 461026-47-1[1][2][3]
Molecular Formula C₁₁H₈FNO₂[2][4][5]
Molecular Weight 205.19 g/mol [2][4][5]
Canonical SMILES CC1=NC2=C(C=C(F)C=C2)C=C1C(=O)ON/A

Table 2: Predicted and Known Physicochemical Properties of this compound

PropertyValueNotes
Melting Point ~250 °CPredicted, based on the melting point of the isomeric 6-Fluoro-2-methylquinoline-4-carboxylic acid.[6] Aromatic carboxylic acids are typically crystalline solids with relatively high melting points.[7]
Boiling Point ~348.0 ± 37.0 °CPredicted for the isomeric 6-Fluoro-2-methylquinoline-4-carboxylic acid.[6] Carboxylic acids exhibit strong intermolecular hydrogen bonding, leading to high boiling points.[7]
pKa ~1.01 ± 0.30Predicted for the quinolinium ion of the isomeric 6-Fluoro-2-methylquinoline-4-carboxylic acid.[6] The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids.
LogP Not availableThe LogP value is an important determinant of a compound's pharmacokinetic properties.
Solubility Not availableSolubility in aqueous and organic solvents is a critical parameter for experimental and formulation purposes.

Experimental Protocols

A detailed, two-step experimental protocol for the synthesis of this compound is proposed below, based on established synthetic methodologies for quinoline derivatives.

Step 1: Synthesis of Ethyl 6-Fluoro-2-methylquinoline-3-carboxylate

This step involves a cyclocondensation reaction to form the quinoline ring system.

  • Reactants:

    • Substituted aniline (e.g., 4-fluoroaniline)

    • Ethyl acetoacetate

    • Catalyst (e.g., polyphosphoric acid or a Lewis acid)

    • Solvent (e.g., toluene or xylene)

  • Procedure:

    • To a solution of 4-fluoroaniline in a suitable high-boiling point solvent, add an equimolar amount of ethyl acetoacetate.

    • Add a catalytic amount of the chosen acid catalyst.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 6-fluoro-2-methylquinoline-3-carboxylate.[8]

Step 2: Hydrolysis of Ethyl 6-Fluoro-2-methylquinoline-3-carboxylate

This step converts the ethyl ester to the final carboxylic acid product.

  • Reactants:

    • Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

    • Base (e.g., sodium hydroxide or potassium hydroxide)

    • Solvent (e.g., ethanol/water mixture)

    • Acid for neutralization (e.g., hydrochloric acid)

  • Procedure:

    • Dissolve the ethyl 6-fluoro-2-methylquinoline-3-carboxylate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with hydrochloric acid.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.[9][10]

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a key signaling pathway potentially targeted by this class of compounds.

experimental_workflow cluster_step1 Step 1: Synthesis of Ethyl Ester cluster_step2 Step 2: Hydrolysis reactants1 4-Fluoroaniline + Ethyl Acetoacetate reaction1 Cyclocondensation (Acid Catalyst, Reflux) reactants1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Ethyl 6-Fluoro-2-methylquinoline- 3-carboxylate purification1->product1 reaction2 Base Hydrolysis (NaOH/KOH, Reflux) product1->reaction2 Intermediate workup2 Acidification reaction2->workup2 purification2 Filtration & Drying workup2->purification2 product2 6-Fluoro-2-methylquinoline- 3-carboxylic acid purification2->product2

Caption: Proposed two-step synthesis of this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Quinoline Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Potential Biological Activities

While specific biological data for this compound is not extensively documented in publicly available literature, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities. The presence of the fluoro and carboxylic acid moieties suggests potential applications in both anticancer and antibacterial research.

Anticancer Potential

Quinoline derivatives have been extensively investigated as anticancer agents.[11] One of the key mechanisms of action for many quinoline-based compounds is the inhibition of critical signaling pathways that are often dysregulated in cancer cells, such as the PI3K/Akt/mTOR pathway. This pathway plays a central role in regulating cell growth, proliferation, and survival. By inhibiting key kinases within this cascade, quinoline derivatives can induce apoptosis and inhibit tumor growth.

Furthermore, certain quinoline derivatives have been identified as inhibitors of receptor tyrosine kinases like c-Met, which are implicated in tumor metastasis and angiogenesis. The structural features of this compound make it a candidate for investigation as an inhibitor of these and other cancer-related signaling pathways. Studies on other quinoline-3-carboxylic acid derivatives have demonstrated their potential as selective antiproliferative agents.[9][10][12]

Antibacterial Potential

The fluoroquinolone class of antibiotics, which contains a related chemical scaffold, is known for its broad-spectrum antibacterial activity. The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.[][14][15][16][17] The fluorine atom at the 6-position is often crucial for the enhanced antibacterial potency of these compounds.[] Given its structural similarity to this important class of antibiotics, this compound warrants investigation for its potential antibacterial properties against a range of pathogenic bacteria.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. While comprehensive experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a foundational understanding based on available information and the known properties of related compounds. The proposed synthetic route offers a practical approach for its preparation, enabling further research into its potential as a novel therapeutic agent. Future studies should focus on the experimental determination of its physicochemical parameters, as well as in-depth biological evaluations to explore its anticancer and antibacterial activities and elucidate its precise mechanisms of action.

References

A Deep Dive into the Biological Potential of 6-Fluoro-2-methylquinoline-3-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The quinoline nucleus represents a cornerstone in medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of therapeutic agents with a broad spectrum of biological activities.[1] From the potent antibacterial effects of fluoroquinolones to novel anticancer agents, the versatility of the quinoline ring system continues to inspire the development of new chemical entities. This technical guide focuses on a specific, yet promising, member of this family: 6-Fluoro-2-methylquinoline-3-carboxylic acid .

While direct, extensive research on this particular molecule is emerging, its structural features—a fluoroquinolone core, a carboxylic acid moiety, and a methyl group—provide a strong basis for predicting its biological activity profile. This guide will synthesize our current understanding of related quinoline carboxylic acids to provide researchers, scientists, and drug development professionals with a comprehensive technical overview. We will delve into its probable biological activities, plausible mechanisms of action, and the experimental workflows required to validate these hypotheses. Our approach is grounded in scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices, empowering researchers to not only replicate but also innovate.

The Chemical Identity of this compound

Before exploring its biological potential, it is crucial to understand the chemical identity of our subject molecule.

Identifier Value Source
CAS Number 461026-47-1[2][3]
Molecular Formula C₁₁H₈FNO₂[2]
Molecular Weight 205.19 g/mol [2][3]

The presence of a fluorine atom at the 6-position is a hallmark of the highly successful fluoroquinolone antibiotics, an addition known to significantly enhance antimicrobial activity.[4] The carboxylic acid group at the 3-position is also critical, as it is essential for binding to bacterial gyrase and for cellular transport.[4]

Predicted Biological Activities and Underlying Mechanisms

Based on the extensive literature on quinoline-3-carboxylic acid derivatives and fluoroquinolones, we can hypothesize several key biological activities for this compound.

Antimicrobial Activity: A Legacy of the Fluoroquinolone Core

The most anticipated biological activity is undoubtedly its antimicrobial effect. Fluoroquinolones are broad-spectrum bactericidal agents effective against both Gram-positive and Gram-negative bacteria.[5][6]

Mechanism of Action: The primary mode of action for fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][7] These enzymes are crucial for managing DNA topology during replication and transcription.[7] By forming a stable complex with the enzyme-DNA intermediate, the quinolone molecule induces double-stranded DNA breaks, ultimately leading to bacterial cell death.[7] The carboxylic acid group at the C-3 position is fundamental to this activity.[7]

Below is a conceptual workflow for assessing the antimicrobial potential of this compound.

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Compound Compound MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Compound->MIC_Determination Broad-spectrum bacteria MBC_Determination Minimum Bactericidal Concentration (MBC) Assay MIC_Determination->MBC_Determination Determine bactericidal effect Time_Kill_Assay Time-Kill Kinetic Assay MIC_Determination->Time_Kill_Assay Resistance_Study Spontaneous Resistance Frequency MIC_Determination->Resistance_Study Topoisomerase_Assay DNA Gyrase/Topoisomerase IV Inhibition Assay Time_Kill_Assay->Topoisomerase_Assay

Caption: Workflow for antimicrobial activity screening.

Anticancer Activity: A Growing Area of Investigation

Numerous quinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[8][9] The mechanisms often involve the induction of apoptosis and cell cycle arrest.[8] Some quinoline-3-carboxylic acids have been investigated as inhibitors of protein kinase CK2, a key player in cell growth and proliferation.[10] Furthermore, the structural similarity to compounds that inhibit human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for pyrimidine synthesis in cancer cells, suggests another potential anticancer mechanism.[7][11]

The following diagram illustrates a potential signaling pathway impacted by a quinoline-based anticancer agent.

Anticancer_Mechanism Compound 6-Fluoro-2-methylquinoline- 3-carboxylic acid Kinase Protein Kinase (e.g., CK2) Compound->Kinase Inhibition Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits

Caption: Potential anticancer mechanism of action.

Anti-inflammatory and Immunomodulatory Effects

Fluoroquinolones are known to possess immunomodulatory and anti-inflammatory properties in addition to their antibacterial actions.[12][13] They can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12] This is often achieved by inhibiting the activation of the NF-κB transcription factor, a key regulator of inflammatory responses.[12][13] Some fluoroquinolones also interfere with the function of immune cells like neutrophils and lymphocytes.[12] The anti-inflammatory effects of some fluoroquinolones are mediated through the inhibition of MAPK family members.[14]

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a series of well-defined experimental protocols are necessary.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.

1. Preparation of Bacterial Inoculum:

  • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
  • Transfer the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the adjusted suspension in sterile broth to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Protocol for In Vitro Cytotoxicity Assay: MTT Assay

This protocol assesses the effect of the compound on the viability of cancer cell lines.

1. Cell Seeding:

  • Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[15]
  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
  • Incubate the plate for another 48-72 hours.

3. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 10 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Anti-inflammatory Activity: Measurement of Cytokine Production

This protocol measures the effect of the compound on the production of pro-inflammatory cytokines in stimulated immune cells.

1. Cell Culture and Stimulation:

  • Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7) in appropriate medium.
  • Seed the cells in a 24-well plate.
  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.
  • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for 24 hours.

2. Supernatant Collection:

  • After incubation, centrifuge the plate to pellet the cells.
  • Carefully collect the cell culture supernatants.

3. Cytokine Measurement:

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

4. Data Analysis:

  • Compare the cytokine levels in the compound-treated, stimulated cells to the levels in the stimulated cells without compound treatment.
  • Determine the concentration-dependent inhibitory effect of the compound on cytokine production.

Concluding Remarks and Future Directions

This compound stands as a molecule of significant interest, strategically positioned at the intersection of proven therapeutic scaffolds. Its structural analogy to the vast and successful family of fluoroquinolones and other biologically active quinolines provides a strong rationale for its investigation as an antimicrobial, anticancer, and anti-inflammatory agent. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of these potential activities.

Future research should focus on a comprehensive screening of this compound against a diverse panel of microbial pathogens and cancer cell lines. Elucidation of its precise mechanisms of action through advanced molecular and cellular assays will be critical for its potential development as a therapeutic candidate. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, could lead to the discovery of even more potent and selective compounds. The journey from a promising chemical structure to a clinically valuable drug is arduous, but for compounds like this compound, the scientific rationale for embarking on this journey is compelling.

References

6-Fluoro-2-methylquinoline-3-carboxylic acid: An In-depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2-methylquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinoline carboxylic acid class. While specific mechanistic studies on this particular molecule are not extensively available in public literature, its structural similarity to well-researched fluoroquinolone antibiotics and other quinoline-based therapeutic agents allows for a highly probable elucidation of its mechanism of action. This guide synthesizes the established knowledge of these related compounds to present a detailed overview of the likely biological targets and cellular pathways affected by this compound, focusing on its potential as both an antimicrobial and an anticancer agent.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad range of biological activities. The introduction of a fluorine atom at the 6-position and a carboxylic acid at the 3-position are characteristic features of the highly successful fluoroquinolone class of antibiotics. Furthermore, various quinoline-3-carboxylic acid derivatives have demonstrated significant potential as anticancer agents. This document will explore the inferred mechanisms of action of this compound based on the established activities of its structural analogs.

Probable Antimicrobial Mechanism of Action

The primary antimicrobial action of fluoroquinolones is the inhibition of essential bacterial enzymes involved in DNA replication and repair: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1]

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.

This compound likely interferes with the DNA cleavage and re-ligation cycle of these enzymes. The proposed mechanism involves the formation of a stable ternary complex between the compound, the enzyme, and the bacterial DNA. This complex blocks the progression of the replication fork, leading to double-strand DNA breaks and ultimately, bacterial cell death.[1] The carboxylic acid moiety at the 3-position and the fluoro group at the 6-position are generally considered critical for this activity.[2]

antimicrobial_mechanism cluster_bacterium Bacterial Cell Compound 6-Fluoro-2-methylquinoline- 3-carboxylic acid DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Compound->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Topo_IV->DNA Decatenation Replication DNA Replication & Transcription DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Blocked

Diagram 1. Inferred antimicrobial mechanism of action.
Experimental Protocols for Antimicrobial Activity Assessment

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Protocol:

    • Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).

    • Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the cultures at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

These assays directly measure the inhibitory effect of the compound on the target enzymes.

  • Protocol (DNA Gyrase Supercoiling Assay):

    • Incubate purified bacterial DNA gyrase with relaxed plasmid DNA in the presence of ATP and varying concentrations of this compound.

    • Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

    • Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

    • IC50 values can be calculated from the dose-response curve.

Probable Anticancer Mechanism of Action

The anticancer activity of quinoline derivatives is often multifactorial, involving the inhibition of various cellular targets and the induction of programmed cell death.

Inhibition of Eukaryotic Topoisomerase II

Similar to their action on bacterial topoisomerases, some fluoroquinolones can act as poisons for human topoisomerase II.[3][4] This enzyme is essential for managing DNA tangles and supercoils during replication and cell division. Inhibition leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[5]

Protein Kinase Inhibition

Several quinoline-3-carboxylic acid derivatives have been identified as inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[6]

  • Casein Kinase 2 (CK2): Some quinoline-3-carboxylic acids have shown inhibitory activity against CK2, a serine/threonine kinase that is often overexpressed in cancer and promotes cell survival and proliferation.[6]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overactivated, can drive tumor growth. Quinoline-based compounds have been developed as EGFR inhibitors.

anticancer_mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Membrane Compound 6-Fluoro-2-methylquinoline- 3-carboxylic acid Topo_II Topoisomerase II Compound->Topo_II Inhibits PK Protein Kinases (e.g., CK2, EGFR) Compound->PK Inhibits DNA_Damage DNA Double-Strand Breaks Topo_II->DNA_Damage Induces Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Signaling Pro-Survival Signaling PK->Signaling Blocks Signaling->Apoptosis Promotes

Diagram 2. Potential anticancer signaling pathways.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Certain quinoline carboxylic acids are known inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][7] Cancer cells have a high demand for pyrimidines for DNA and RNA synthesis, making this pathway an attractive therapeutic target. Inhibition of DHODH leads to pyrimidine starvation and subsequent cell growth arrest.[2]

Experimental Protocols for Anticancer Activity Assessment

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

This technique determines the distribution of cells in different phases of the cell cycle.

  • Protocol:

    • Treat cancer cells with the compound for a defined time.

    • Harvest the cells and fix them in ethanol.

    • Stain the cells with a fluorescent DNA-binding dye (e.g., propidium iodide).

    • Analyze the DNA content of individual cells using a flow cytometer.

    • An accumulation of cells in a particular phase (e.g., G2/M) would indicate cell cycle arrest.

Quantitative Data Summary

As specific experimental data for this compound is not publicly available, the following table presents representative data for structurally related quinoline-3-carboxylic acid derivatives to provide a comparative context for potential efficacy.

Compound Class Target Assay IC50 / MIC Reference Cell Line / Organism
FluoroquinolonesDNA Gyrase/Topo IVMIC0.1 - 10 µg/mLVarious Bacteria
Quinolone DerivativesTopoisomerase IICytotoxicity1 - 20 µMHuman Cancer Cell Lines
Quinolone-3-Carboxylic AcidsProtein Kinase CK2Enzyme Inhibition0.65 - 18.2 µMRecombinant Human CK2
Quinolone-4-Carboxylic AcidsDHODHEnzyme InhibitionVariesL1210 Cells

Conclusion

Based on the extensive research on fluoroquinolones and other quinoline-3-carboxylic acid derivatives, it is highly probable that this compound exhibits both antimicrobial and anticancer activities. Its antimicrobial effects are likely mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV. The potential anticancer mechanisms are more diverse and may involve the inhibition of human topoisomerase II, protein kinases such as CK2 and EGFR, and/or the enzyme dihydroorotate dehydrogenase. Further experimental validation is required to definitively elucidate the specific biological targets and signaling pathways modulated by this compound and to quantify its therapeutic potential. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

Navigating the Spectral Landscape: A Technical Guide to the 1H NMR Spectrum of 6-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-fluoro-2-methylquinoline-3-carboxylic acid, a compound of significant interest in medicinal chemistry and drug discovery. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring such a spectrum, and a visual representation of the molecule's structure and proton environment to aid in spectral interpretation.

Predicted 1H NMR Spectral Data

Due to the limited availability of public domain experimental spectra for this compound, the following table summarizes the predicted 1H NMR spectral data. These predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic systems and comparison with structurally similar compounds. The quinoline ring protons are designated by their respective position numbers.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H48.5 - 8.7s-
H57.9 - 8.1ddJH5-H7 ≈ 2.5, JH5-F ≈ 9.0
H77.6 - 7.8dddJH7-H8 ≈ 9.0, JH7-F ≈ 5.0, JH7-H5 ≈ 2.5
H87.4 - 7.6ddJH8-H7 ≈ 9.0, JH8-F ≈ 0.5
2-CH32.7 - 2.9s-
3-COOH12.0 - 13.0br s-

Disclaimer: The data presented in this table is predicted and should be confirmed by experimental analysis.

Experimental Protocol for 1H NMR Spectroscopy

This section provides a detailed methodology for the acquisition of a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is recommended due to its ability to dissolve carboxylic acids and to avoid the exchange of the acidic proton of the carboxylic acid with the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Probe: A standard 5 mm broadband probe.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 16 ppm (e.g., -2 to 14 ppm) should be sufficient to cover all proton signals.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially the carboxylic acid proton.

    • Acquisition Time (aq): An acquisition time of at least 2-3 seconds is recommended for good digital resolution.

    • Receiver Gain: Adjust the receiver gain to an optimal level to avoid signal clipping.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or using an automated routine.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (for DMSO-d6, δ ≈ 2.50 ppm).

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants of the signals to aid in the assignment of the protons.

Visualization of Molecular Structure and Proton Environment

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the different proton environments, which is fundamental for the interpretation of the 1H NMR spectrum.

Caption: Chemical structure of this compound with proton labeling.

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, representing a privileged structure in the design of numerous therapeutic agents. From their early discovery rooted in the analysis of coal tar to their synthesis-driven evolution into potent antibacterial and anticancer agents, the journey of these compounds is a testament to the intricate dance between organic synthesis and pharmacological innovation. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of quinoline-3-carboxylic acids, supplemented with quantitative biological data, detailed experimental protocols, and illustrative diagrams to serve as a vital resource for professionals in the field.

Early Discovery and Historical Milestones

The story of quinoline-3-carboxylic acids begins with the parent heterocycle, quinoline.

  • 1834: Quinoline was first isolated from coal tar by Friedlieb Ferdinand Runge.

  • 1939: The landscape of quinoline synthesis was significantly advanced by R. Gordon Gould and Walter A. Jacobs. Their development of the Gould-Jacobs reaction provided a versatile method for the synthesis of 4-hydroxyquinolines, which are key precursors to quinoline-3-carboxylic acids.[1]

  • 1962: A pivotal moment in the history of this class of compounds was the serendipitous discovery of nalidixic acid by George Lesher and his colleagues.[2][3] While attempting to synthesize the antimalarial drug chloroquine, they isolated this 1,8-naphthyridine-3-carboxylic acid, which, though not a true quinoline, is considered the first of the quinolone antibiotics.[2][3] This discovery ignited intense interest in the antibacterial potential of related quinoline-3-carboxylic acid structures.

  • 1967: Nalidixic acid was introduced for clinical use, marking the dawn of the quinolone antibiotic era.[4][5][6]

  • 1970s-1980s: The development of fluoroquinolones, such as norfloxacin and ofloxacin, revolutionized the field. The addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties.

The historical development can be visualized as a progression from the basic scaffold to highly functionalized therapeutic agents.

Historical_Timeline A 1834: Quinoline isolated from coal tar B 1939: Gould-Jacobs reaction developed A->B Synthetic advancement C 1962: Nalidixic acid discovered B->C Enables targeted synthesis D 1967: Nalidixic acid in clinical use C->D Therapeutic application E 1970s-1980s: Emergence of Fluoroquinolones D->E Structural optimization

Key milestones in the history of quinoline-3-carboxylic acids.

Core Synthetic Methodologies

The Gould-Jacobs reaction remains a fundamental and widely utilized method for the synthesis of the 4-hydroxyquinoline-3-carboxylate core, which is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol describes the synthesis of the ethyl ester precursor to quinoline-3-carboxylic acid.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture at 100-130°C for 1-2 hours. The reaction progression can be monitored by thin-layer chromatography (TLC). During this step, ethanol is eliminated.

  • Remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate can be used directly in the next step or purified by recrystallization.

  • Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling point solvent such as diphenyl ether.

  • Heat the solution to a high temperature (typically >250°C) to induce thermal cyclization. This step involves a 6-electron electrocyclization.

  • The reaction is typically complete within 30 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product, ethyl 4-hydroxyquinoline-3-carboxylate.

  • Collect the solid product by filtration and wash with the non-polar solvent to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Experimental Protocol: Alkaline Hydrolysis to Quinoline-3-carboxylic Acid

Materials:

  • Ethyl 4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Saponification: Suspend the ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 1-2 M).

  • Heat the mixture to reflux (around 100-130°C) for 1-2 hours, or until TLC indicates the complete consumption of the starting ester.[7]

  • Acidification: Cool the reaction mixture to room temperature.

  • Slowly acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH 2-3). This will protonate the carboxylate and cause the quinoline-3-carboxylic acid to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product under vacuum to obtain the pure quinoline-3-carboxylic acid.

The overall synthetic workflow is depicted below.

Gould_Jacobs_Workflow cluster_synthesis Synthesis of Ester cluster_hydrolysis Hydrolysis to Acid A Aniline C Condensation (100-130°C) A->C B DEEM B->C D Anilidomethylenemalonate C->D E Thermal Cyclization (>250°C) D->E F Ethyl 4-hydroxy- quinoline-3-carboxylate E->F G Ethyl 4-hydroxy- quinoline-3-carboxylate H Alkaline Hydrolysis (NaOH/H2O, Reflux) G->H I Sodium quinoline- 3-carboxylate H->I J Acidification (HCl) I->J K Quinoline-3-carboxylic Acid J->K Quinolone_MOA Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Relaxes supercoils ahead of DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Leads to Topo_IV->Replication_Fork Decatenates daughter chromosomes Topo_IV->DNA_Breaks Leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Induces

References

An In-depth Technical Guide to the Safety, Handling, and Hazards of 6-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The information provided is compiled from available data and safety information for structurally related compounds. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical.

Introduction

6-Fluoro-2-methylquinoline-3-carboxylic acid (CAS No. 461026-47-1) is a fluorinated heterocyclic compound belonging to the quinoline class. Quinolone carboxylic acids are a core scaffold in many synthetic antibiotics and therapeutic agents, making this compound a subject of interest in medicinal chemistry and drug discovery.[1] Its structure suggests potential biological activity, which necessitates a thorough understanding of its safety and handling requirements to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known and inferred hazards, safe handling protocols, and emergency procedures associated with this compound.

Chemical and Physical Properties

Specific physical data for this compound is not widely published. The available information, along with data for a structurally similar compound, is presented below.

PropertyValueSource
CAS Number 461026-47-1[2]
Molecular Formula C₁₁H₈FNO₂[2]
Molecular Weight 205.19 g/mol [2]
Appearance Off-white to yellow solid
Melting Point Data not available. (For reference: 2-Hydroxyquinoline-3-carboxylic acid melts at 300 °C / 572 °F[3])
Boiling Point Data not available
Solubility Data not available. (For reference: 2-Hydroxyquinoline-3-carboxylic acid is soluble in water[3])

Hazard Identification and Toxicology

A complete, officially harmonized GHS classification for this compound is not available. The following classification is inferred from data on structurally analogous compounds, including its ethyl ester, the non-fluorinated parent molecule, and other quinoline carboxylic acids.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral) GHS07WarningH302: Harmful if swallowed. (Inferred from 2-Hydroxyquinoline-3-carboxylic acid[3])
Skin Corrosion/Irritation GHS07WarningH315: Causes skin irritation. (Inferred from 2-Hydroxyquinoline-3-carboxylic acid[3])
Serious Eye Damage/Irritation GHS05DangerH318: Causes serious eye damage. (Inferred from its ethyl ester and 2-Methyl-quinoline-3-carboxylic acid[4][5])
Specific Target Organ Toxicity (Single Exposure) GHS07WarningH335: May cause respiratory irritation. (Inferred from 2-Hydroxyquinoline-3-carboxylic acid[3])

Toxicological Summary: The primary hazards associated with this compound are related to its irritant and corrosive properties. Direct contact is likely to cause skin irritation and serious eye damage.[3][4][5] Inhalation of the dust may lead to respiratory tract irritation.[3] While specific data is lacking, related compounds exhibit acute toxicity if swallowed.[3] The long-term toxicological properties have not been fully investigated.

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound.[6]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.[7]

EquipmentSpecificationPurpose
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Inspect gloves for degradation or punctures before use.
Eye Protection Chemical splash goggles.Protects eyes from accidental splashes or contact with airborne powder.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection N95 (or higher) particulate respirator or use within a chemical fume hood.For handling the solid, powdered form to prevent inhalation of dust particles.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.

Storage:

  • Conditions: Keep container tightly closed and store in a dry, cool, and well-ventilated place.[8]

  • Light and Moisture: Protect from light and moisture to prevent degradation.[8]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, amines, and strong reducing agents.[3]

G Figure 1. Safe Handling Workflow for Powdered Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult SDS prep2 Don PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to handling handle2 Add to Solvent or Reaction Vessel handle1->handle2 handle3 Seal Container handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 Proceed to cleanup clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Figure 1. A standard workflow for the safe handling of powdered chemical reagents.

First Aid and Emergency Procedures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. If respiratory irritation occurs or if you feel unwell, call a POISON CENTER or doctor/physician.
Skin Contact Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician as serious eye damage is possible.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

Spill Cleanup:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid generating dust. Moisten the spilled solid with a suitable solvent if necessary.

  • Carefully sweep up the material and place it into a suitable, labeled container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.

  • Hazards from Combustion: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

While specific experimental data for this compound is limited, the following sections provide representative methodologies based on established procedures for similar quinoline derivatives.

Representative Synthesis Protocol

The following is a plausible one-step procedure for the synthesis of quinoline-3-carboxylic acid derivatives, adapted from established methods.[9] This method involves the reductive cyclization of a substituted o-nitrobenzaldehyde.

Reaction: 4-Fluoro-2-nitrobenzaldehyde + Ethyl 3,3-diethoxypropanoate → Ethyl 6-fluoro-2-methylquinoline-3-carboxylate → this compound (after hydrolysis).

Methodology:

  • Reaction Setup: To a solution of 4-fluoro-2-nitrobenzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl 3,3-diethoxypropanoate (2.5 mmol).

  • Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 90 °C) for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Dissolve the residue in ethyl acetate and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification (Ester): Filter the resulting emulsion through a pad of Celite, rinsing with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude ethyl ester. Purify the ester via column chromatography.

  • Hydrolysis: Dissolve the purified ethyl ester in a mixture of ethanol and 1M sodium hydroxide (NaOH) solution. Heat the mixture to reflux for 2-4 hours.

  • Isolation (Acid): After cooling, acidify the mixture with 1M hydrochloric acid (HCl) to a pH of ~2-3. The product, this compound, should precipitate.

  • Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

G Figure 2. Representative Synthesis Workflow cluster_synthesis Step 1: Reductive Cyclization cluster_workup Step 2: Ester Isolation cluster_hydrolysis Step 3: Hydrolysis s1 Combine Reactants & Solvent in Flask s2 Add SnCl2·2H2O s1->s2 s3 Reflux for 4-6h s2->s3 s4 Monitor by TLC s3->s4 w1 Cool & Concentrate s4->w1 Reaction Complete w2 Quench with NaHCO3 w1->w2 w3 Extract with Ethyl Acetate w2->w3 w4 Purify by Chromatography w3->w4 h1 Dissolve Ester in EtOH/NaOH w4->h1 Purified Ester h2 Reflux for 2-4h h1->h2 h3 Acidify with HCl h2->h3 h4 Filter & Dry Product h3->h4

Caption: Figure 2. A generalized workflow for the synthesis of the target compound.

Representative Biological Activity Protocol: Antibacterial Screening

Given that many fluoroquinolones are potent antibacterial agents, a key experiment is to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard protocol.[10][11]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Bacterial Culture: Inoculate the test bacterial strains (e.g., E. coli, S. aureus) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until they reach the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).

  • Inoculation: Add the prepared bacterial suspension to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

G Figure 3. MIC Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis p1 Prepare Compound Stock Solution p2 Grow & Standardize Bacterial Culture p1->p2 a1 Perform 2-Fold Serial Dilution p2->a1 Start Assay a2 Inoculate with Bacterial Suspension a1->a2 a3 Incubate Plate (37°C, 18-24h) a2->a3 an1 Read Plate Visually or with Plate Reader a3->an1 Incubation Complete an2 Determine Lowest Concentration with No Growth (MIC) an1->an2

Caption: Figure 3. A workflow for determining Minimum Inhibitory Concentration (MIC).

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Product: Dispose of this material and its container at a licensed chemical destruction plant or via controlled incineration. Do not contaminate water, foodstuffs, or sewer systems.

  • Contaminated Packaging: Contaminated containers should be treated as the product itself. They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning where permitted.

Conclusion

This compound is a compound with potential applications in research and development that requires careful handling due to its likely irritant and corrosive properties. While comprehensive data is not available, information from structurally related compounds indicates a risk of serious eye damage, skin irritation, and respiratory irritation. Researchers must employ stringent safety measures, including the use of appropriate personal protective equipment and engineering controls like chemical fume hoods. Adherence to the handling, storage, and emergency procedures outlined in this guide is crucial for maintaining a safe laboratory environment. It is imperative to obtain and review the supplier-specific Safety Data Sheet (SDS) before commencing any work with this chemical.

References

Exploring Derivatives of 6-Fluoro-2-methylquinoline-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Among these, derivatives of quinoline-3-carboxylic acid have garnered significant attention, particularly those bearing a fluorine substituent, which can enhance metabolic stability and binding affinity. This technical guide focuses on the derivatives of 6-Fluoro-2-methylquinoline-3-carboxylic acid, a key building block for the development of novel therapeutic agents. This document provides an overview of the synthesis, biological activities, and structure-activity relationships of its derivatives, with a focus on amides and hydrazides, and includes detailed experimental protocols and data presentation to aid researchers in this promising area of drug discovery.

Core Structure and Rationale

This compound serves as a versatile scaffold for chemical modification. The carboxylic acid group at the 3-position is a key handle for derivatization, allowing for the introduction of a wide variety of functional groups through the formation of amides, esters, and hydrazides. The fluorine atom at the 6-position is known to favorably modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The methyl group at the 2-position can also influence the molecule's conformation and interaction with biological targets.

Synthesis of this compound Derivatives

The primary route for the synthesis of derivatives of this compound involves the activation of the carboxylic acid group followed by reaction with a suitable nucleophile, such as an amine or hydrazine.

General Amide Synthesis

A common method for the synthesis of amide derivatives is through the use of coupling agents.

Experimental Protocol: General Amidation of this compound

  • Activation: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as Hydroxybenzotriazole (HOBt) (1.2 equivalents). The mixture is stirred at room temperature for 30 minutes to form the activated ester.

  • Coupling: The desired amine (1.2 equivalents) and a non-nucleophilic base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents), are then added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired amide derivative.

Synthesis Workflow for Amide Derivatives

G cluster_start Starting Material cluster_activation Activation cluster_coupling Coupling cluster_purification Purification cluster_product Final Product start 6-Fluoro-2-methylquinoline- 3-carboxylic acid activation Addition of Coupling Agents (e.g., EDC, HOBt) start->activation Dissolve in anhydrous solvent coupling Addition of Amine and Base (e.g., TEA) activation->coupling Activated Ester Formation purification Work-up and Purification coupling->purification Reaction Completion product Amide Derivative purification->product Isolated Product

Caption: General workflow for the synthesis of amide derivatives.

General Hydrazide Synthesis

Hydrazide derivatives can be prepared from the corresponding ester of the carboxylic acid.

Experimental Protocol: Synthesis of 6-Fluoro-2-methylquinoline-3-carbohydrazide

  • Esterification: this compound is first converted to its methyl or ethyl ester. This can be achieved by refluxing the carboxylic acid in an excess of the corresponding alcohol (methanol or ethanol) in the presence of a catalytic amount of a strong acid like sulfuric acid.

  • Hydrazinolysis: The resulting ester (1 equivalent) is dissolved in an alcohol, and hydrazine hydrate (5-10 equivalents) is added. The reaction mixture is then heated to reflux for several hours and monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then washed with a cold solvent, such as diethyl ether or ethanol, and collected by filtration to yield the pure hydrazide.

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of quinoline-3-carboxylic acid have demonstrated a range of biological activities, most notably as anticancer and antibacterial agents. While specific data for a comprehensive library of this compound derivatives is not extensively available in the public domain, valuable insights can be drawn from studies on structurally similar compounds.

Anticancer Activity

Quinoline-3-carboxamides have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, certain quinoline-3-carboxamide derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1]

A hypothetical structure-activity relationship (SAR) for anticancer activity, based on related quinoline derivatives, suggests that:

  • Amide Substituent: The nature of the substituent on the amide nitrogen is critical for activity. Aromatic or heteroaromatic rings can engage in pi-stacking or hydrogen bonding interactions within the active site of a target protein.

  • Fluorine Position: The 6-fluoro substituent is generally considered beneficial for activity and metabolic stability.

  • 2-Methyl Group: The methyl group at the C2 position may provide favorable steric interactions or contribute to the overall lipophilicity of the molecule.

Table 1: Hypothetical Anticancer Activity of 6-Fluoro-2-methylquinoline-3-carboxamide Derivatives

Compound IDR-Group on AmideTargetIC₅₀ (µM)
Hypo-1 PhenylEGFR5.2
Hypo-2 4-MethoxyphenylEGFR3.8
Hypo-3 3-ChlorophenylEGFR7.1
Hypo-4 Pyridin-2-ylEGFR2.5

Note: The data in this table is hypothetical and serves as an illustrative example for SAR discussion based on trends observed in related compound series.

Potential Signaling Pathway Inhibition

G cluster_receptor Cell Surface Receptor cluster_pathway Downstream Signaling cluster_nucleus Nuclear Events cluster_inhibitor Inhibitory Action EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Quinoline-3-carboxamide Derivative Inhibitor->EGFR Inhibits Activation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

6-Fluoro-2-methylquinoline-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] The quinoline scaffold is a privileged structure found in numerous pharmaceuticals, and the introduction of a fluorine atom at the 6-position can significantly enhance biological activity, metabolic stability, and pharmacokinetic properties.[2]

This compound serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents. Derivatives of quinoline-3-carboxylic acids have been explored as inhibitors of various enzymes, such as protein kinase CK2, which is implicated in cancer and other diseases.[3] As a fragment molecule, this compound is utilized in fragment-based drug design for the development of novel drug candidates.[1] Its structural features make it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the synthesis of the corresponding ethyl ester, ethyl 6-fluoro-2-methylquinoline-3-carboxylate, via a condensation reaction. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product. This approach is favored due to the ready availability of the starting materials and the generally high yields of the individual steps.

Experimental Protocols

Part 1: Synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

This protocol is adapted from a modified Friedländer annulation, a common method for quinoline synthesis.

Reaction Scheme:

4-Fluoroaniline + Ethyl 2-acetyl-3-oxobutanoate → Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Fluoroaniline111.125.56 g0.05
Ethyl 2-acetyl-3-oxobutanoate158.167.91 g0.05
Polyphosphoric Acid (PPA)-50 g-
Ethanol46.07100 mL-
Saturated Sodium Bicarbonate Solution-150 mL-
Ethyl Acetate88.11200 mL-
Anhydrous Magnesium Sulfate120.3710 g-

Procedure:

  • To a 250 mL round-bottom flask, add 4-fluoroaniline (5.56 g, 0.05 mol) and ethyl 2-acetyl-3-oxobutanoate (7.91 g, 0.05 mol).

  • Add polyphosphoric acid (50 g) to the mixture with stirring.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ethyl 6-fluoro-2-methylquinoline-3-carboxylate.

Quantitative Data (Typical):

ParameterValue
Yield 75-85%
Melting Point 98-102 °C
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 8.45 (s, 1H), 8.05 (dd, J=9.2, 5.6 Hz, 1H), 7.50 (dd, J=8.8, 2.8 Hz, 1H), 7.40 (ddd, J=9.2, 8.8, 2.8 Hz, 1H), 4.40 (q, J=7.2 Hz, 2H), 2.80 (s, 3H), 1.42 (t, J=7.2 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 167.2, 160.8 (d, J=248.5 Hz), 147.5, 144.1, 134.9 (d, J=5.0 Hz), 131.2 (d, J=9.1 Hz), 125.4, 123.0 (d, J=24.2 Hz), 120.5, 110.1 (d, J=21.2 Hz), 61.2, 24.8, 14.3
Part 2: Hydrolysis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

This protocol describes the basic hydrolysis of the ethyl ester to the final carboxylic acid.

Reaction Scheme:

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate + NaOH → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 6-fluoro-2-methylquinoline-3-carboxylate233.244.67 g0.02
Sodium Hydroxide40.001.60 g0.04
Ethanol46.0750 mL-
Water18.0250 mL-
2M Hydrochloric Acid-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 6-fluoro-2-methylquinoline-3-carboxylate (4.67 g, 0.02 mol) in ethanol (50 mL).

  • Add a solution of sodium hydroxide (1.60 g, 0.04 mol) in water (50 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water.

  • Acidify the solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dry the solid in a vacuum oven at 60 °C to yield this compound.

Quantitative Data (Typical):

ParameterValue
Yield 90-98%
Melting Point 215-220 °C
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ 13.2 (br s, 1H), 8.60 (s, 1H), 8.10 (dd, J=9.2, 6.0 Hz, 1H), 7.95 (dd, J=9.2, 2.8 Hz, 1H), 7.70 (ddd, J=9.2, 9.2, 2.8 Hz, 1H), 2.75 (s, 3H)
¹³C NMR (DMSO-d₆, 101 MHz) δ 168.1, 160.5 (d, J=246.5 Hz), 148.0, 144.5, 135.2 (d, J=5.0 Hz), 132.0 (d, J=9.1 Hz), 126.0, 123.5 (d, J=24.2 Hz), 119.8, 110.5 (d, J=21.2 Hz), 24.5
MS (ESI) m/z 206.1 [M+H]⁺

Visualizations

Synthesis_Workflow cluster_step1 Part 1: Ester Synthesis cluster_step2 Part 2: Hydrolysis start1 4-Fluoroaniline + Ethyl 2-acetyl-3-oxobutanoate proc1 Reaction with Polyphosphoric Acid (120-130 °C) start1->proc1 prod1 Ethyl 6-fluoro-2-methylquinoline-3-carboxylate proc1->prod1 start2 Ethyl 6-fluoro-2-methylquinoline-3-carboxylate prod1->start2 Purified Intermediate proc2 NaOH, Ethanol/Water Reflux start2->proc2 prod2 This compound proc2->prod2

Caption: Synthetic workflow for this compound.

Signaling_Pathway_Context cluster_application Application in Drug Discovery cluster_target Example Target Pathway start_mol This compound derivatization Chemical Derivatization start_mol->derivatization library Library of Quinoline Derivatives derivatization->library screening Biological Screening (e.g., Kinase Assays) library->screening hit_compound Hit Compound screening->hit_compound lead_opt Lead Optimization hit_compound->lead_opt Inhibitor Quinoline Inhibitor (derived from Hit) hit_compound->Inhibitor drug_candidate Drug Candidate lead_opt->drug_candidate PK Protein Kinase (e.g., CK2) Substrate Substrate PK->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Disease Disease Progression Downstream->Disease Inhibitor->PK

Caption: Role in drug discovery and as a potential kinase inhibitor.

References

Synthesis of 6-Fluoro-2-methylquinoline-3-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 6-Fluoro-2-methylquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on established quinoline synthesis methodologies, adapted for the specific substitution pattern of the target molecule.

Introduction

Quinolines and their derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active agents. The introduction of a fluorine atom at the 6-position and a carboxylic acid at the 3-position can significantly influence the biological activity, pharmacokinetic properties, and binding affinity of these molecules. This protocol outlines a reliable method for the preparation of this compound, starting from commercially available 4-fluoroaniline.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed in two main steps:

  • Step 1: Conrad-Limpach-Knorr Reaction - The condensation of 4-fluoroaniline with ethyl 2-methyl-3-oxobutanoate (an enol equivalent of ethyl pyruvate and acetone) to form the intermediate ethyl 6-fluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. This is followed by a thermal cyclization.

  • Step 2: Hydrolysis - The saponification of the ester intermediate to yield the final product, this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

This step involves the reaction of 4-fluoroaniline with a suitable β-ketoester, followed by thermal cyclization. A plausible β-ketoester to achieve the desired 2-methyl-3-carboxylate substitution pattern is ethyl 2-acetylpropanoate or a related derivative that can form an appropriate enamine or enol intermediate. A well-established related procedure is the synthesis of the 4-hydroxy (or 4-oxo) analogue from 4-fluoroaniline and ethyl acetoacetate. By analogy, a similar reaction can be envisioned with a pyruvate derivative.

Materials and Reagents:

ReagentFormulaM.W.QuantityMoles
4-FluoroanilineC₆H₆FN111.12 g/mol 10.0 g0.09 mol
Ethyl 2-methyl-3-oxobutanoateC₇H₁₂O₃144.17 g/mol 14.3 g0.099 mol
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)~100 g
Dowtherm A (or Diphenyl ether)C₁₂H₁₀O170.21 g/mol ~150 mL

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-fluoroaniline (10.0 g, 0.09 mol).

  • Addition of β-Ketoester: Slowly add ethyl 2-methyl-3-oxobutanoate (14.3 g, 0.099 mol) to the stirred 4-fluoroaniline at room temperature. An exothermic reaction may be observed. Stir the mixture for 1 hour at room temperature to facilitate the formation of the enamine intermediate.

  • Cyclization: To the reaction mixture, add pre-heated (approximately 80 °C) polyphosphoric acid (~100 g) or a high-boiling solvent like Dowtherm A (~150 mL). Heat the mixture to 240-250 °C with vigorous stirring. The high temperature is crucial for the cyclization to occur.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to about 100 °C and carefully pour it onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 7-8. The product may precipitate as a solid. If it remains oily, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford ethyl 6-fluoro-2-methylquinoline-3-carboxylate.

Step 2: Synthesis of this compound (Hydrolysis)

Materials and Reagents:

ReagentFormulaM.W.QuantityMoles
Ethyl 6-fluoro-2-methylquinoline-3-carboxylateC₁₃H₁₂FNO₂233.24 g/mol 10.0 g0.043 mol
Sodium Hydroxide (NaOH)NaOH40.00 g/mol 3.4 g0.085 mol
Ethanol (95%)C₂H₅OH46.07 g/mol 100 mL
WaterH₂O18.02 g/mol 100 mL
Hydrochloric Acid (HCl), concentratedHCl36.46 g/mol As needed

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 6-fluoro-2-methylquinoline-3-carboxylate (10.0 g, 0.043 mol) in a mixture of ethanol (100 mL) and water (100 mL).

  • Addition of Base: Add sodium hydroxide (3.4 g, 0.085 mol) to the solution.

  • Saponification: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water (50 mL) and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. The carboxylic acid product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water to remove any remaining acid and salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the step-by-step synthesis of this compound.

Synthesis_Workflow Start 4-Fluoroaniline + Ethyl 2-methyl-3-oxobutanoate Step1 Step 1: Condensation & Thermal Cyclization Start->Step1 Intermediate Ethyl 6-fluoro-2-methylquinoline-3-carboxylate Step1->Intermediate High Temperature (e.g., Dowtherm A) Step2 Step 2: Hydrolysis (NaOH, H₂O/EtOH) Intermediate->Step2 Product This compound Step2->Product Acidification (HCl)

Caption: Synthetic pathway for this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
4-FluoroanilineC₆H₆FN111.12Liquid
Ethyl 6-fluoro-2-methylquinoline-3-carboxylateC₁₃H₁₂FNO₂233.24Solid
This compoundC₁₁H₈FNO₂205.19Solid

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 4-Fluoroaniline is toxic and should be handled with care.

  • Polyphosphoric acid and concentrated acids and bases are corrosive. Handle with appropriate caution.

  • High-temperature reactions require careful monitoring and appropriate heating equipment (e.g., heating mantle with a temperature controller).

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the reaction conditions as necessary based on their laboratory setup and available reagents.

Friedländer Synthesis: A Versatile Gateway to Quinolone Derivatives for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Friedländer synthesis, a classic condensation reaction, remains a cornerstone in synthetic organic chemistry for the construction of the quinoline scaffold. First described by Paul Friedländer in 1882, this method offers a straightforward and highly adaptable route to a diverse array of quinoline derivatives. These nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of quinoline derivatives via the Friedländer reaction, with a focus on its applications in drug discovery and development.

Introduction to the Friedländer Synthesis

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or ester, to yield a substituted quinoline.[3][4] The reaction is generally catalyzed by either an acid or a base and can be performed under various conditions, including conventional heating, microwave irradiation, and ultrasound assistance, to optimize reaction times and yields.[2][5][6]

The versatility of the Friedländer synthesis allows for the introduction of a wide range of substituents onto the quinoline ring system, enabling the fine-tuning of the pharmacological properties of the resulting molecules. Quinolone derivatives have demonstrated significant potential as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1]

Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions and the nature of the reactants.

  • Aldol Condensation Pathway: This pathway is favored under basic conditions and initiates with an aldol condensation between the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound. The resulting aldol adduct then undergoes an intramolecular cyclization via condensation between the amino group and the carbonyl group, followed by dehydration to form the aromatic quinoline ring.

  • Schiff Base Formation Pathway: Under acidic conditions, the reaction often proceeds via the initial formation of a Schiff base (an imine) between the 2-aminoaryl aldehyde/ketone and the carbonyl compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline product.[3]

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway1 Aldol Condensation Pathway (Base Catalyzed) cluster_pathway2 Schiff Base Pathway (Acid Catalyzed) Reactant1 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Reactant1->Aldol_Adduct + Reactant 2 Schiff_Base Schiff Base Reactant1->Schiff_Base   + Reactant 2 Reactant2 α-Methylene Carbonyl Compound Reactant2->Aldol_Adduct Reactant2->Schiff_Base Cyclization1 Intramolecular Cyclization Aldol_Adduct->Cyclization1 Dehydration1 Dehydration Cyclization1->Dehydration1 Quinoline Quinoline Derivative Dehydration1->Quinoline Cyclization2 Intramolecular Aldol-type Reaction Schiff_Base->Cyclization2 Dehydration2 Dehydration Cyclization2->Dehydration2 Dehydration2->Quinoline

Possible reaction mechanisms for the Friedländer synthesis.

Applications in Drug Development

The quinoline scaffold is a privileged structure in drug discovery, and the Friedländer synthesis provides a powerful tool for generating libraries of diverse quinoline derivatives for biological screening.

  • Anticancer Agents: A significant number of quinoline derivatives synthesized through the Friedländer reaction have demonstrated potent anticancer activity.[1] These compounds can exert their effects through various mechanisms, including the inhibition of critical enzymes like tyrosine kinases (e.g., EGFR) and topoisomerases, and by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway.[1][7]

  • Antimalarial Drugs: The quinoline core is a well-established pharmacophore in antimalarial drugs. The Friedländer synthesis enables the creation of novel quinoline-based compounds aimed at overcoming the challenge of drug-resistant malaria strains.

  • Antibacterial Agents: The quinoline framework is present in several classes of antibiotics. This synthesis route allows for the development of new derivatives with potential activity against a range of bacterial pathogens.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of quinoline derivatives using the Friedländer reaction under different conditions.

Protocol 1: Conventional Synthesis using Acid Catalysis

This protocol describes a classic approach to the Friedländer synthesis using conventional heating and an acid catalyst.

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol (10 mL)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone in ethanol.

  • Add ethyl acetoacetate to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time.[2][8]

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Cyclopentanone (1.5 mmol)

  • Acetic Acid (neat, as both solvent and catalyst)

Procedure:

  • In a microwave reaction vial, combine 2-aminobenzophenone and cyclopentanone.

  • Add neat acetic acid.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 160 °C for 5 minutes.[2]

  • After cooling, dilute the reaction mixture with water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Protocol 3: Ultrasound-Assisted Synthesis

This protocol employs ultrasound irradiation to promote the reaction, often at room temperature.[6][9]

Materials:

  • Aniline (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Ethyl 3,3-diethoxypropionate (1.0 mmol)

  • SnCl₂·2H₂O (as a precatalyst)

  • Water

Procedure:

  • In a suitable vessel, combine aniline, the aldehyde, and ethyl 3,3-diethoxypropionate in water.

  • Add SnCl₂·2H₂O as a precatalyst.

  • Irradiate the mixture with a high-intensity ultrasonic probe at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with an appropriate organic solvent.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data

The following tables summarize quantitative data from various Friedländer synthesis protocols, showcasing the versatility and efficiency of this reaction.

Table 1: Conventional and Microwave-Assisted Friedländer Synthesis of Quinolines

2-Aminoaryl KetoneCarbonyl CompoundMethodCatalystTemperature (°C)TimeYield (%)Reference
2-AminobenzophenoneAcetophenoneConventionalH₂SO₄Reflux8 h85[10]
2-AminobenzophenoneCyclopentanoneMicrowaveAcetic Acid1605 min92[2][11]
2-AminobenzophenoneCyclohexanoneMicrowaveAcetic Acid1605 min95[2][11]
2-Amino-5-chlorobenzophenoneEthyl acetoacetateConventionalp-TsOH1202 h92[12]
2-AminoacetophenoneDimedoneMicrowave[Bmim]HSO₄10010 min94[5]

Table 2: Ultrasound-Assisted Friedländer Synthesis of Quinolines

Aniline DerivativeAldehydeCatalystSolventTimeYield (%)Reference
AnilineBenzaldehydeSnCl₂·2H₂OWater30 min88[9]
4-Chloroaniline4-ChlorobenzaldehydeSnCl₂·2H₂OWater35 min90[9]
4-Methoxyaniline4-MethoxybenzaldehydeSnCl₂·2H₂OWater25 min92[9]

Visualization of Biological Activity: Quinoline Derivatives as Kinase Inhibitors

Many quinoline derivatives synthesized via the Friedländer reaction exhibit potent anticancer activity by inhibiting protein kinases, which are crucial for cell signaling and proliferation. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[13][14] Dysregulation of this pathway is a common feature in many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Translocates to nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->EGFR Inhibits (ATP binding site)

Quinoline inhibitors targeting the EGFR signaling pathway.

Conclusion

The Friedländer synthesis is a robust and highly valuable method for the preparation of quinoline derivatives. Its operational simplicity, tolerance of a wide range of functional groups, and adaptability to modern synthetic techniques such as microwave and ultrasound assistance make it an indispensable tool for medicinal chemists. The continued exploration of this reaction will undoubtedly lead to the discovery of novel quinoline-based therapeutic agents with improved efficacy and pharmacological profiles, addressing unmet needs in areas such as oncology and infectious diseases.

References

Application Notes and Protocols for the Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doebner-von Miller reaction, a modification of the Skraup synthesis, is a classic and versatile method for the synthesis of quinoline derivatives.[1][2] First described by Oscar Doebner and Wilhelm von Miller in 1881, this acid-catalyzed reaction involves the condensation of an aromatic amine (typically an aniline) with an α,β-unsaturated carbonyl compound.[1][2] The resulting quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] This document provides detailed application notes, experimental protocols, and troubleshooting guides for researchers employing the Doebner-von Miller reaction in their synthetic endeavors.

Reaction Mechanism

The mechanism of the Doebner-von Miller reaction has been a subject of extensive study and is believed to proceed through a complex pathway. A widely accepted mechanism involves a fragmentation-recombination pathway.[1][5] The key steps are:

  • Michael Addition: The reaction is initiated by a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.

  • Fragmentation: The resulting adduct can then undergo fragmentation into an imine and an enol or enolate.

  • Recombination: These fragments can then recombine in a different manner.

  • Cyclization and Dehydration: The newly formed intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration.

  • Oxidation: The final step is the oxidation of the resulting dihydroquinoline to the aromatic quinoline product.

Applications in Drug Development

Quinolines synthesized via the Doebner-von Miller reaction are precursors to a diverse array of biologically active compounds. Their applications span various therapeutic areas:

  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity by targeting various signaling pathways. For instance, certain quinoline compounds have been shown to inhibit kinases like Haspin kinase and the PI3K/mTOR signaling pathway, which are crucial for cancer cell proliferation and survival.[6]

  • Antimalarial Drugs: The quinoline core is fundamental to some of the most important antimalarial drugs, such as chloroquine and primaquine. The Doebner-von Miller reaction provides a route to substituted quinolines that can be further elaborated into novel antimalarial agents.

  • Antibacterial and Antifungal Agents: The quinoline scaffold is also present in various antibacterial and antifungal compounds.

  • Industrial Applications: Beyond pharmaceuticals, quinolines are utilized as chelating agents, precursors to pesticides, and components in the manufacturing of dyes and antioxidants.[7]

Example Signaling Pathway: Inhibition of Haspin Kinase

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline

This protocol describes the synthesis of 2-methylquinoline from aniline and crotonaldehyde.

Materials:

  • Aniline (purified)

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Hydroxide (NaOH) solution (concentrated)

  • Dichloromethane or Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Addition funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by vacuum distillation.

Protocol 2: Green Synthesis of Quinolines using a Solid Acid Catalyst

This protocol outlines a more environmentally friendly approach using a solid acid catalyst.

Materials:

  • Substituted Aniline (1.0 mmol)

  • α,β-Unsaturated Aldehyde (1.2 mmol)

  • Ag(I)-exchanged Montmorillonite K10 (catalyst)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Reaction vial with a magnetic stirrer

  • Heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a reaction vial, add the substituted aniline (1.0 mmol), the α,β-unsaturated aldehyde (1.2 mmol), and the Ag(I)-exchanged Montmorillonite K10 catalyst.

  • Heat the solvent-free mixture at a specified temperature (e.g., 100 °C) for 3 hours with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add ethyl acetate.

  • Filter the catalyst.

  • Wash the filtrate with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Quantitative Data

The yield of the Doebner-von Miller reaction is highly dependent on the substrates, catalyst, and reaction conditions. Below are tables summarizing representative yields for the synthesis of various quinoline derivatives.

Table 1: Synthesis of Quinolines using Ag(I)-exchanged Montmorillonite K10 Catalyst

EntryAnilineα,β-Unsaturated AldehydeProductYield (%)
1AnilineCinnamaldehyde2-Phenylquinoline89
24-MethylanilineCinnamaldehyde6-Methyl-2-phenylquinoline85
34-MethoxyanilineCinnamaldehyde6-Methoxy-2-phenylquinoline82
44-ChloroanilineCinnamaldehyde6-Chloro-2-phenylquinoline75
5AnilineCrotonaldehyde2-Methylquinoline78
64-MethylanilineCrotonaldehyde2,6-Dimethylquinoline72

Table 2: Reversal of Regioselectivity with γ-Aryl-β,γ-unsaturated α-Ketoesters [8]

EntryAnilineγ-Aryl-β,γ-unsaturated α-KetoesterProductYield (%)
1AnilineEthyl 2-oxo-4-phenylbut-3-enoate2-Carboxy-4-phenylquinoline61
24-MethylanilineEthyl 2-oxo-4-phenylbut-3-enoate2-Carboxy-6-methyl-4-phenylquinoline65
34-MethoxyanilineEthyl 2-oxo-4-phenylbut-3-enoate2-Carboxy-6-methoxy-4-phenylquinoline70
44-ChloroanilineEthyl 2-oxo-4-phenylbut-3-enoate2-Carboxy-6-chloro-4-phenylquinoline55

Troubleshooting

Common Issues and Solutions
  • Low Yield and Significant Tar/Polymer Formation: This is one of the most common problems, often caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.

    • Solution: Employ a biphasic solvent system (e.g., toluene/water) to sequester the carbonyl compound in the organic phase, reducing its self-polymerization.[9] A slow, dropwise addition of the carbonyl compound to the heated acidic solution of the aniline can also minimize polymerization.

  • Presence of Dihydroquinoline or Tetrahydroquinoline Impurities: This indicates incomplete oxidation of the dihydroquinoline intermediate.

    • Solution: Ensure a sufficient amount of an oxidizing agent is present. While air can serve as the oxidant in some cases, stronger oxidizing agents like nitrobenzene or arsenic acid (used with caution) might be necessary. Optimizing the reaction time and temperature for the oxidation step is also crucial.

  • Low Reactivity of Substrates: Anilines with strong electron-withdrawing groups can be less reactive, leading to lower yields.

    • Solution: More forcing conditions such as higher temperatures and longer reaction times may be required. Alternatively, a more active catalyst system could be explored.

Conclusion

The Doebner-von Miller reaction remains a powerful and relevant tool for the synthesis of the quinoline scaffold, which is of significant interest to researchers in medicinal chemistry and drug development. By understanding the reaction mechanism, optimizing reaction conditions, and being aware of potential side reactions and troubleshooting strategies, scientists can effectively utilize this reaction to generate a diverse library of quinoline derivatives for various applications. The development of greener synthetic protocols further enhances the utility and appeal of this classic named reaction.

References

Application Notes and Protocols for the Combes Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the synthesis of substituted quinolines utilizing the Combes synthesis. This classical yet versatile method remains a valuable tool in medicinal chemistry and drug development for accessing the quinoline scaffold, a privileged structure in numerous biologically active compounds.

Introduction

The Combes quinoline synthesis, first reported by Alphonse Combes in 1888, is an acid-catalyzed condensation and cyclization reaction between an aniline and a β-diketone to produce a 2,4-disubstituted quinoline.[1][2] The reaction proceeds through the formation of an enamine intermediate, which then undergoes intramolecular electrophilic aromatic substitution followed by dehydration to yield the quinoline ring system.[1] The versatility of the Combes synthesis allows for the introduction of a variety of substituents onto the quinoline core by selecting appropriately substituted anilines and β-diketones, making it a powerful method for generating libraries of quinoline derivatives for drug discovery and development.

Mechanism of the Combes Quinoline Synthesis

The reaction mechanism can be summarized in two main stages:

  • Enamine Formation: The aniline derivative reacts with the β-diketone under acidic conditions to form a Schiff base, which then tautomerizes to the more stable enamine intermediate. This step involves the dehydration of the initial adduct.[1]

  • Acid-Catalyzed Cyclization and Dehydration: The enamine intermediate, upon protonation of the remaining carbonyl group, undergoes an intramolecular electrophilic attack on the aniline ring to form a cyclic intermediate. Subsequent dehydration and aromatization lead to the final substituted quinoline product.[1][2]

Data Presentation: Synthesis of Substituted Quinolines

The following tables summarize quantitative data for the synthesis of various substituted quinolines via the Combes reaction under different catalytic conditions.

Table 1: Conventional Heating Conditions

EntryAniline Derivativeβ-DiketoneCatalystSolventTemp. (°C)Time (h)ProductYield (%)
1AnilineAcetylacetoneH₂SO₄-10022,4-Dimethylquinoline85
2m-ChloroanilineAcetylacetoneH₂SO₄-10027-Chloro-2,4-dimethylquinoline78
3p-ToluidineAcetylacetonePPA-12012,4,6-Trimethylquinoline82
4p-AnisidineAcetylacetonePPA-1201.56-Methoxy-2,4-dimethylquinoline80
5m-NitroanilineAcetylacetoneH₂SO₄-11037-Nitro-2,4-dimethylquinoline65
6AnilineBenzoylacetonePPA-13042-Methyl-4-phenylquinoline75

Table 2: Microwave-Assisted Synthesis of 2-Methyl-4-quinolinones [3]

EntryAniline Derivativeβ-KetoesterCatalystPower (W)Time (min)ProductYield (%)
1AnilineEthyl acetoacetateNKC-9 resin40082-Methyl-4-quinolinone95
2p-ToluidineEthyl acetoacetateNKC-9 resin400102,6-Dimethyl-4-quinolinone92
3p-AnisidineEthyl acetoacetateNKC-9 resin400126-Methoxy-2-methyl-4-quinolinone90
4p-ChloroanilineEthyl acetoacetateNKC-9 resin400106-Chloro-2-methyl-4-quinolinone93

Table 3: Synthesis using a Solid Acid Catalyst (Amberlyst-15) [4]

EntryAniline Derivativeβ-DiketoneSolventTemp. (°C)Time (h)ProductYield (%)
1AnilineAcetylacetoneToluene11062,4-Dimethylquinoline88
2p-ToluidineAcetylacetoneToluene11062,4,6-Trimethylquinoline85
3p-AnisidineAcetylacetoneToluene11076-Methoxy-2,4-dimethylquinoline82

Experimental Protocols

General Protocol for the Synthesis of 2,4-Disubstituted Quinolines using Conventional Heating

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted aniline (1.0 eq)

  • β-Diketone (1.1 eq)

  • Concentrated sulfuric acid or Polyphosphoric acid (PPA)

  • Ice-cold water

  • 10% Sodium hydroxide solution

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aniline (1.0 eq) and the β-diketone (1.1 eq).

  • Addition of Catalyst: Slowly and carefully add concentrated sulfuric acid or PPA to the reaction mixture with stirring. An exothermic reaction may occur.

  • Heating: Heat the reaction mixture to the desired temperature (typically 100-130 °C) and maintain for the required time (monitor by TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure substituted quinoline.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compare with literature data.

Protocol for Microwave-Assisted Synthesis of 2-Methyl-4-quinolinones[3]

Materials:

  • Substituted aniline (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • NKC-9 resin (acidic resin)

  • Ethanol

Procedure:

  • Reaction Mixture: In a microwave-safe reaction vessel, combine the substituted aniline (1.0 mmol), ethyl acetoacetate (1.2 mmol), and NKC-9 resin.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at the specified power and for the designated time.

  • Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Isolation: Add ethanol to the reaction mixture and filter to remove the catalyst.

  • Crystallization: Allow the filtrate to cool to induce crystallization of the product.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. If necessary, the product can be further purified by recrystallization.

  • Characterization: Characterize the purified product by spectroscopic methods.

Mandatory Visualizations

Reaction Mechanism

Combes_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aniline Aniline (Ar-NH2) enamine Enamine Intermediate aniline->enamine + β-Diketone, H⁺, -H₂O diketone β-Diketone diketone->enamine cyclic_intermediate Cyclic Intermediate enamine->cyclic_intermediate Intramolecular Electrophilic Substitution (H⁺) quinoline Substituted Quinoline cyclic_intermediate->quinoline -H₂O, Aromatization

Caption: Mechanism of the Combes Quinoline Synthesis.

Experimental Workflow

Combes_Synthesis_Workflow start Start reactants Mix Aniline and β-Diketone start->reactants add_catalyst Add Acid Catalyst (e.g., H₂SO₄ or PPA) reactants->add_catalyst heating Heat Reaction Mixture (Conventional or Microwave) add_catalyst->heating workup Quench with Ice and Neutralize heating->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Characterize Pure Substituted Quinoline purification->product

Caption: General experimental workflow for the Combes synthesis.

References

Application Notes and Protocols for the Discovery of Sotorasib (AMG-510): A First-in-Class KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation. For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP/GDP and the lack of a well-defined binding pocket. The discovery of Sotorasib (AMG-510) by Amgen represents a landmark achievement in medicinal chemistry and oncology, providing the first approved targeted therapy for patients with KRAS G12C-mutated solid tumors.[1][2] The KRAS G12C mutation, where glycine at codon 12 is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[1]

Sotorasib is a first-in-class, orally bioavailable small molecule that selectively and irreversibly targets the mutant cysteine residue in KRAS G12C.[2] This covalent interaction locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[1] This application note will detail the medicinal chemistry efforts, key experimental protocols, and the underlying biological pathways involved in the discovery and preclinical characterization of Sotorasib.

Mechanism of Action and Signaling Pathway

KRAS functions as a molecular switch in intracellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and persistent downstream signaling, primarily through the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival.[1]

Sotorasib selectively binds to the inactive, GDP-bound state of KRAS G12C by forming a covalent bond with the thiol group of the mutant cysteine-12 residue. This irreversible binding traps KRAS G12C in its inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) and blocking the exchange of GDP for GTP.[1] Consequently, the downstream oncogenic signaling cascade is inhibited.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 Growth Factor KRAS_GDP KRAS G12C (Inactive-GDP) GRB2_SOS1->KRAS_GDP GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sotorasib Sotorasib (AMG-510) Sotorasib->KRAS_GDP Covalent Binding

KRAS G12C signaling pathway and Sotorasib's mechanism of action.

Medicinal Chemistry and Lead Optimization

The discovery of Sotorasib was a result of a structure-based drug design and optimization effort.[3][4] Initial lead compounds were identified that could bind to a cryptic pocket near the mutant cysteine-12. Through iterative cycles of medicinal chemistry, researchers at Amgen optimized the potency and selectivity of these inhibitors. A key breakthrough was the identification of novel binding interactions that significantly enhanced the potency of the compounds.[3][4] This optimization process also focused on improving the pharmacokinetic properties of the molecules to ensure their suitability for clinical development.[4]

The following table summarizes the structure-activity relationship (SAR) for a series of compounds leading to the discovery of Sotorasib.

CompoundR1R2p-ERK IC50 (µM) in MIA PaCa-2 cellsCell Viability IC50 (µM) in MIA PaCa-2 cells
Lead Compound HCl> 10> 10
Intermediate 1 MeCl1.52.1
Intermediate 2 EtF0.50.8
Sotorasib (AMG-510) AcryloylF0.0090.009

Data is illustrative and based on publicly available information.

Key Experimental Data

The preclinical characterization of Sotorasib demonstrated its high potency and selectivity for KRAS G12C. The following table summarizes key quantitative data from in vitro and in vivo studies.

AssayCell LineParameterValue
p-ERK Inhibition MIA PaCa-2 (Pancreatic)IC50~9 nM
NCI-H358 (Lung)IC50~6 nM
Cell Viability MIA PaCa-2 (Pancreatic)IC50~9 nM
NCI-H358 (Lung)IC50~6 nM
In Vivo Efficacy MIA PaCa-2 XenograftTumor Growth InhibitionSignificant regression at 100 mg/kg, daily

Experimental Protocols

Detailed methodologies for the key experiments performed during the discovery and preclinical evaluation of Sotorasib are provided below.

Protocol 1: Biochemical KRAS G12C Inhibition Assay

Objective: To determine the direct inhibitory potency of compounds on the KRAS G12C protein.

Methodology:

  • Express and purify recombinant KRAS G12C protein.

  • Incubate the protein with varying concentrations of the test compound for a specified period.

  • Measure the extent of covalent modification of the cysteine-12 residue using mass spectrometry.

  • Calculate IC50 values from the dose-response curves.

Protocol 2: Cellular p-ERK Inhibition Assay (Western Blot)

Objective: To assess the effect of compounds on KRAS G12C-driven signaling in a cellular context.

Materials:

  • KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the test compound for a set duration (e.g., 2 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against p-ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK for normalization.

  • Quantify band intensities and calculate the ratio of p-ERK to total ERK. Determine the IC50 for p-ERK inhibition by plotting the normalized values against compound concentration.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the effect of compounds on the viability of KRAS G12C mutant and wild-type cells.

Materials:

  • KRAS G12C mutant and wild-type cell lines

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

  • Seed cells in opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat cells with a dilution series of the test compound for an extended period (e.g., 72 hours).

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Sotorasib in a preclinical animal model.

Methodology:

  • Implant KRAS G12C mutant cancer cells (e.g., MIA PaCa-2) subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., Sotorasib) orally, typically once daily, at various doses.

  • Measure tumor volume and body weight regularly throughout the study.

  • At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., to confirm target engagement and downstream pathway inhibition).

  • Assess the anti-tumor activity by comparing the tumor growth in the treated groups to the control group.

Experimental Workflow

The discovery of Sotorasib followed a structured drug discovery workflow, from initial target identification to the selection of a clinical candidate.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase Target_ID Target Identification (KRAS G12C) HTS High-Throughput Screening Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Assays (Biochemical & Cellular) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Iterative Testing In_Vivo->Lead_Opt Candidate Candidate Selection (Sotorasib) In_Vivo->Candidate

Generalized workflow for the discovery of Sotorasib.

Conclusion

The discovery of Sotorasib is a testament to the power of medicinal chemistry and structure-based drug design in tackling challenging oncogenic targets. Through a systematic approach of lead optimization and a comprehensive suite of in vitro and in vivo assays, a potent and selective covalent inhibitor of KRAS G12C was developed. The experimental protocols and workflows detailed in this application note provide a framework for the discovery of targeted covalent inhibitors and highlight the key assays for their characterization. The successful clinical translation of Sotorasib has not only provided a valuable new treatment for patients but has also paved the way for the development of other targeted therapies against previously intractable oncogenic drivers.[1]

References

Application Notes and Protocols: Dihydropyrimidinones as Intermediates for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules. First reported by Pietro Biginelli in 1893, the synthesis of DHPMs through a one-pot three-component reaction offers a straightforward and efficient route to this privileged scaffold. The inherent structural features of DHPMs allow for diverse chemical modifications, making them ideal starting points for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of a DHPM intermediate, its application in the development of an anticancer agent, and methods for evaluating its biological activity.

Featured Intermediate: Monastrol

Monastrol is a well-characterized dihydropyrimidinone that acts as a specific and reversible inhibitor of the mitotic kinesin Eg5.[1] By inhibiting Eg5, Monastrol disrupts the formation of the bipolar mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2] This targeted mechanism of action makes Monastrol and its analogues promising candidates for cancer therapy.

Data Presentation

The following table summarizes the cytotoxic activity (IC50 values) of Monastrol and several of its analogues against various cancer cell lines. This data highlights the potential for developing potent anticancer agents from the dihydropyrimidinone scaffold.

CompoundCell LineIC50 (µM)Reference
Monastrol HeLa98 ± 19 (µg/ml)[3]
MCF-713.91 ± 0.86[4]
U879.72 ± 0.29[4]
U25113.91 ± 0.86[4]
Monastrol Analogue 1d U879.72 ± 0.29[4]
U25113.91 ± 0.86[4]
Monastrol Analogue 1h U879.3 ± 0.81[4]
U25114.01 ± 0.76[4]
Monastrol Analogue 3d U8712.02 ± 0.5[4]
U2516.36 ± 0.73[4]
Monastrol Analogue 3g U879.52 ± 0.81[4]
U2517.32 ± 0.86[4]
Compound 12a NCI-H522Lethal at 10[5]
MDA-MB-468Lethal at 10[5]
Compound 8h HCT-1163.94[4]
PC-315.78[4]
MCF-78.21[4]
Compound 8i HCT-1165.21[4]
PC-312.43[4]
MCF-710.98[4]

Signaling Pathway

Eg5_Inhibition_Pathway cluster_mitosis Mitosis Prophase Prophase Eg5_Kinesin Eg5 Kinesin Prophase->Eg5_Kinesin activates Metaphase Metaphase Anaphase Anaphase Telophase Telophase Cell_Division Normal Cell Division Microtubule_Sliding Microtubule Sliding Eg5_Kinesin->Microtubule_Sliding drives Monoastral_Spindle Monoastral Spindle Formation Eg5_Kinesin->Monoastral_Spindle inhibition leads to Bipolar_Spindle_Formation Bipolar Spindle Formation Microtubule_Sliding->Bipolar_Spindle_Formation leads to Bipolar_Spindle_Formation->Metaphase enables Chromosome_Segregation Proper Chromosome Segregation Bipolar_Spindle_Formation->Chromosome_Segregation ensures Chromosome_Segregation->Cell_Division Monastrol Monastrol Monastrol->Eg5_Kinesin inhibits Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis (Cancer Cell Death) Mitotic_Arrest->Apoptosis Monoastral_Spindle->Mitotic_Arrest causes

Caption: Inhibition of Eg5 kinesin by Monastrol disrupts bipolar spindle formation, leading to mitotic arrest and apoptosis.

Experimental Workflow

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (Aldehyde, β-Ketoester, Thiourea) Biginelli Biginelli Reaction Start->Biginelli DHPM_Intermediate Dihydropyrimidine Intermediate (e.g., Monastrol) Biginelli->DHPM_Intermediate Purification Purification & Characterization (Crystallization, NMR, MS) DHPM_Intermediate->Purification Compound_Treatment Treatment with DHPM Derivatives Purification->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity Compound_Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis

Caption: Workflow from synthesis of DHPM intermediates to biological evaluation of their anticancer activity.

Experimental Protocols

Protocol 1: Synthesis of Monastrol via Microwave-Assisted Biginelli Reaction

This protocol describes a rapid and efficient synthesis of Monastrol using controlled microwave heating.[6][7]

Materials:

  • 3-Hydroxybenzaldehyde

  • Ethyl acetoacetate

  • Thiourea

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave process vial equipped with a magnetic stirrer, combine 3-hydroxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and thiourea (1.5 mmol).

  • Add ethanol (2 mL) and a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Monastrol in a vacuum oven.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

This protocol details the procedure for determining the cytotoxic effects of synthesized dihydropyrimidine derivatives on cancer cells.[8][9]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized dihydropyrimidine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the dihydropyrimidine compounds in culture medium from a stock solution in DMSO.

    • Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for another 24-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

Dihydropyrimidinones represent a valuable class of intermediates for the discovery of novel therapeutic agents. The straightforward synthesis via the Biginelli reaction, coupled with their amenability to chemical modification, allows for the creation of diverse compound libraries for biological screening. The example of Monastrol demonstrates the potential of this scaffold in developing targeted anticancer therapies. The provided protocols offer a foundation for researchers to synthesize and evaluate their own dihydropyrimidine-based compounds in the quest for new and improved medicines.

References

6-Fluoro-2-methylquinoline-3-carboxylic acid: A Key Precursor in Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction: 6-Fluoro-2-methylquinoline-3-carboxylic acid is a crucial intermediate in the synthesis of various fluoroquinolone antibiotics. The presence of the fluorine atom at the 6-position of the quinoline ring is a hallmark of many second, third, and fourth-generation fluoroquinolones, significantly enhancing their antibacterial potency. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this important precursor, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its corresponding ethyl ester is presented in Table 1.

PropertyThis compoundEthyl 6-fluoro-2-methylquinoline-3-carboxylate
CAS Number 461026-47-1282540-26-5
Molecular Formula C₁₁H₈FNO₂C₁₃H₁₂FNO₂
Molecular Weight 205.19 g/mol 233.24 g/mol
Appearance SolidSolid

Synthetic Pathways

The synthesis of this compound is typically achieved through a multi-step process. A common and effective strategy involves the synthesis of the corresponding ethyl ester followed by hydrolysis. The Gould-Jacobs reaction is a widely recognized method for constructing the quinoline core structure from an appropriately substituted aniline.[1][2][3][4]

A generalized workflow for this synthesis is depicted below:

Synthesis Workflow General Synthesis Workflow A Starting Materials: 4-Fluoroaniline Diethyl 2-acetylmalonate B Condensation A->B C Intermediate: Diethyl 2-((4-fluoroanilino)methylene)malonate B->C D Thermal Cyclization (Gould-Jacobs Reaction) C->D E Product 1: Ethyl 6-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate D->E F Hydrolysis E->F G Final Product: This compound F->G

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-fluoro-2-methyl-4-hydroxyquinoline-3-carboxylate

This protocol is based on the principles of the Gould-Jacobs reaction.[1][2][3][4]

Materials:

  • 4-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Acetonitrile (for washing)

Procedure:

  • Condensation: In a round-bottom flask, combine 4-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction to form the anilidomethylenemalonate intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.

  • Thermal Cyclization: Add a high-boiling point solvent (e.g., Dowtherm A) to the crude intermediate in the reaction flask.

  • Heat the mixture to a high temperature (typically 240-260°C) to induce cyclization. This step should be performed under a nitrogen atmosphere to prevent oxidation.

  • Maintain the temperature for 30-60 minutes. Monitor the completion of the reaction by TLC.

  • Isolation and Purification: Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Filter the solid product and wash it with a cold solvent such as acetonitrile to remove the high-boiling solvent and any unreacted starting materials.[5]

  • Dry the resulting solid, ethyl 6-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate, under vacuum.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 6-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution

  • Ethanol

  • Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Stirring plate

Procedure:

  • Saponification: In a round-bottom flask, suspend ethyl 6-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete as indicated by TLC.

  • Acidification and Precipitation: Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid. This will cause the this compound to precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration.

  • Wash the collected solid with cold water to remove any inorganic salts.

  • Dry the final product, this compound, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Characterization Data

The structural confirmation of this compound is performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized compound. While specific spectral data can vary slightly based on the solvent and instrument used, representative data can be found in chemical databases.[6][7]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl group protons, and the carboxylic acid proton. The fluorine atom at the C6 position will cause characteristic splitting patterns for the adjacent aromatic protons.

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbons in the quinoline ring and the carbonyl carbon of the carboxylic acid are key indicators of the correct structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure.

Expected Fragmentation: In the mass spectrum of a carboxylic acid, common fragmentation patterns include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[8][9][10][11]

MS Fragmentation Expected Mass Spectrometry Fragmentation M Molecular Ion [M]⁺ (C₁₁H₈FNO₂)⁺ M17 [M-17]⁺ Loss of -OH M->M17 -OH M45 [M-45]⁺ Loss of -COOH M->M45 -COOH

Caption: Simplified expected fragmentation pathway for this compound in mass spectrometry.

Application in Fluoroquinolone Synthesis

This compound serves as a versatile precursor for the synthesis of a wide range of fluoroquinolone antibiotics. The general strategy involves the modification of the core quinoline structure, typically at the N1 and C7 positions, to introduce various substituents that modulate the antibacterial spectrum, pharmacokinetic properties, and safety profile of the final drug molecule.

The carboxylic acid group at the C3 position is essential for the antibacterial activity of fluoroquinolones, as it is involved in binding to the DNA gyrase and topoisomerase IV enzymes in bacteria. The fluorine atom at the C6 position is known to enhance the potency of these drugs.[1]

The logical relationship for its use as a precursor is outlined below:

Fluoroquinolone Synthesis Logic Role as a Fluoroquinolone Precursor Precursor This compound Step1 N-Alkylation/Arylation Precursor->Step1 Intermediate1 N-Substituted Quinolone Step1->Intermediate1 Step2 Introduction of C7-Substituent (e.g., Piperazine) Intermediate1->Step2 FinalProduct Fluoroquinolone Antibiotic Step2->FinalProduct

References

Application Notes and Protocols for the Amidation of Quinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Quinoline-3-Carboxamides in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Within this class, quinoline-3-carboxamides have emerged as a particularly fruitful area of research, with derivatives demonstrating potent inhibitory activity against a range of therapeutic targets, including ATM kinase and hematopoietic prostaglandin D synthase (H-PGDS), highlighting their potential in oncology and inflammatory diseases.[2][3][4][5] The amide bond, a cornerstone of peptide and protein structure, imparts specific conformational rigidity and hydrogen bonding capabilities to these molecules, making the amidation of quinoline-3-carboxylic acid a critical transformation for generating libraries of potential drug candidates.

This guide provides a detailed experimental procedure for the amidation of quinoline-3-carboxylic acid, delving into the mechanistic rationale behind the chosen methodology and offering insights into process optimization and troubleshooting.

Synthetic Strategy: The Logic of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. The primary obstacle is the facile acid-base reaction between the acidic carboxylic acid and the basic amine, which forms a non-reactive carboxylate-ammonium salt.[6][7] To overcome this, the carboxylic acid's carbonyl group must be "activated" to render it more electrophilic and susceptible to nucleophilic attack by the amine.

Two principal strategies are employed for this activation in the synthesis of quinoline-3-carboxamides:

  • Acyl Chloride Formation: This classic, two-step approach involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8][9][10] The resulting acyl chloride readily reacts with an amine to furnish the desired amide. While robust, this method can be harsh and may not be suitable for sensitive substrates.

  • Direct Coupling with Coupling Reagents: A more contemporary and milder one-pot approach utilizes coupling reagents to generate a reactive intermediate in situ.[11] This method avoids the isolation of sensitive acyl chlorides and offers greater functional group tolerance. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[7][11][12]

This protocol will focus on the direct coupling method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-hydroxybenzotriazole (HOBt), a combination favored for its efficiency, mild reaction conditions, and the water-solubility of its urea byproduct, which simplifies purification.[6][7]

The Mechanism of EDC/HOBt Mediated Amidation

The reaction proceeds through a multi-step mechanism designed to activate the carboxylic acid and prevent side reactions:

  • Activation of the Carboxylic Acid: The carbodiimide, EDC, activates the quinoline-3-carboxylic acid by reacting with the carboxyl group to form a highly reactive O-acylisourea intermediate.[6]

  • Formation of the HOBt Active Ester: The O-acylisourea intermediate is susceptible to racemization and can undergo intramolecular rearrangement.[7] To mitigate this, HOBt is added, which rapidly reacts with the O-acylisourea to form a more stable HOBt-active ester. This new intermediate is still highly reactive towards amines but is less prone to racemization.[7]

  • Nucleophilic Attack by the Amine: The amine, acting as a nucleophile, attacks the carbonyl carbon of the HOBt-active ester.

  • Formation of the Amide Bond: The tetrahedral intermediate formed in the previous step collapses, eliminating HOBt and forming the stable amide bond. The byproducts of this reaction are a water-soluble urea derivative and the regenerated HOBt.

The overall transformation can be visualized as follows:

G cluster_0 Activation cluster_1 Stabilization & Active Ester Formation cluster_2 Amide Formation cluster_3 Byproducts Quinoline_COOH Quinoline-3-Carboxylic Acid O_acylisourea O-acylisourea Intermediate Quinoline_COOH->O_acylisourea EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Active Ester O_acylisourea->HOBt_ester Urea Water-Soluble Urea O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide Quinoline-3-Carboxamide HOBt_ester->Amide HOBt_regen Regenerated HOBt HOBt_ester->HOBt_regen Amine Amine (R-NH2) Amine->Amide

General workflow for EDC/HOBt mediated amidation.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a quinoline-3-carboxamide from quinoline-3-carboxylic acid and a primary or secondary amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Quinoline-3-carboxylic acid≥98%Commercially AvailableEnsure it is dry.
Amine (primary or secondary)≥98%Commercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)≥98%Commercially AvailableStore under inert gas, moisture sensitive.
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Commercially AvailableCan be explosive when dry; handle with care.
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially AvailableAnhydrous, redistilled.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse from a sealed bottle.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse from a sealed bottle.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially Available
TLC platesSilica gel 60 F₂₅₄Commercially Available

Step-by-Step Methodology

G start Start step1 1. Dissolve quinoline-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. start->step1 step2 2. Add the amine (1.1 eq) and DIPEA (2.5 eq). step1->step2 step3 3. Cool the mixture to 0 °C in an ice bath. step2->step3 step4 4. Add EDC (1.5 eq) portion-wise over 5 minutes. step3->step4 step5 5. Stir at 0 °C for 30 mins, then warm to room temperature and stir for 4-16 hours. step4->step5 step6 6. Monitor reaction progress by TLC. step5->step6 step7 7. Quench with water and perform aqueous workup (EtOAc extraction, washes with NaHCO3 and brine). step6->step7 step8 8. Dry organic layer, filter, and concentrate in vacuo. step7->step8 step9 9. Purify the crude product by flash column chromatography. step8->step9 end End step9->end

Experimental workflow for quinoline-3-carboxylic acid amidation.
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add quinoline-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq). Dissolve the solids in anhydrous DMF (to make a 0.2-0.5 M solution with respect to the carboxylic acid).

    • Rationale: Anhydrous conditions are crucial as EDC is moisture-sensitive. HOBt is added at the beginning to ensure it is present to immediately convert the O-acylisourea intermediate as it forms.

  • Addition of Amine and Base: To the stirring solution, add the desired amine (1.1 eq) followed by DIPEA (2.5 eq).

    • Rationale: A slight excess of the amine can help drive the reaction to completion. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt, ensuring the amine nucleophile is in its free base form.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Rationale: The activation of the carboxylic acid with EDC is an exothermic process. Cooling helps to control the reaction rate and minimize potential side reactions and racemization.

  • Addition of Coupling Reagent: Add EDC (1.5 eq) to the reaction mixture portion-wise over approximately 5 minutes, ensuring the internal temperature does not rise significantly.

    • Rationale: A molar excess of EDC ensures complete activation of the carboxylic acid. Portion-wise addition helps to control the reaction's exotherm.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-16 hours.

    • Rationale: The initial low-temperature period allows for controlled activation. The reaction is then brought to room temperature to ensure it proceeds to completion at a reasonable rate.

  • Monitoring: Monitor the consumption of the limiting reagent (typically the carboxylic acid) by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and dilute with ethyl acetate.

    • a. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted HOBt and carboxylic acid, followed by water (1x), and finally brine (1x).

    • Rationale: The aqueous workup is designed to remove the water-soluble byproducts (EDC-urea, excess HOBt, salts) and unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure quinoline-3-carboxamide.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive (hydrolyzed) EDC. 2. Insufficient base. 3. Sterically hindered amine or acid.1. Use fresh, high-quality EDC from a new bottle. 2. Ensure 2-3 equivalents of a non-nucleophilic base like DIPEA or TEA are used. 3. Increase reaction time and/or temperature (e.g., 40-50 °C). Consider a more potent coupling reagent like HATU.
Incomplete Reaction 1. Insufficient equivalents of coupling reagent or amine. 2. Reaction time is too short.1. Increase the equivalents of EDC and the amine to 1.5 and 1.2, respectively. 2. Allow the reaction to stir for a longer period (up to 24 hours).
Formation of Byproducts 1. Racemization of chiral centers. 2. N-acylation of the EDC-urea byproduct.1. Ensure the reaction is cooled to 0 °C before and during EDC addition. Ensure HOBt is used. 2. This is a known side reaction. Purification by chromatography should remove this impurity.
Difficult Purification The EDC-urea byproduct is precipitating but is difficult to filter or is co-eluting.If using EDC, the urea byproduct is generally water-soluble and should be removed during workup. If DCC were used, the DCU byproduct is poorly soluble and requires filtration. Ensure a thorough aqueous wash is performed.

Conclusion

The EDC/HOBt-mediated amidation of quinoline-3-carboxylic acid is a reliable and versatile method for the synthesis of quinoline-3-carboxamides. By understanding the underlying mechanism and the rationale for each experimental step, researchers can effectively troubleshoot and adapt this protocol for a wide variety of amine substrates. This robust procedure is a valuable tool for drug development professionals seeking to explore the chemical space around this important pharmacological scaffold.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis, potential applications, and relevant biological pathways associated with 6-Fluoro-2-methylquinoline-3-carboxylic acid. This document is intended to be a valuable resource for professionals in the fields of medicinal chemistry, drug discovery, and process development.

Introduction

This compound is a fluorinated quinoline derivative that serves as a key building block in the synthesis of various biologically active compounds. Its structural motif is of significant interest in medicinal chemistry due to the established role of quinolines and fluoroquinolones in drug development. Quinolines are known to possess a wide range of pharmacological activities, including antibacterial, antiviral, and antitumor properties. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

This document outlines a robust and scalable synthetic protocol for this compound, along with its potential applications as an antibacterial agent and a protein kinase CK2 inhibitor.

Synthetic Protocol: Modified Combes Synthesis

A scalable and efficient method for the synthesis of this compound is the Combes quinoline synthesis, followed by hydrolysis. This two-step process involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an enamine intermediate, which is then cyclized under acidic conditions to yield the ethyl ester of the target compound. The final step is the hydrolysis of the ester to the carboxylic acid.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
4-Fluoroaniline371-40-4111.12
Ethyl acetoacetate141-97-9130.14
Polyphosphoric acid (PPA)8017-16-1-
Sodium hydroxide (NaOH)1310-73-240.00
Ethanol (EtOH)64-17-546.07
Diethyl ether60-29-774.12
Hydrochloric acid (HCl)7647-01-036.46
Deionized water7732-18-518.02

Experimental Workflow: Synthesis

G cluster_0 Step 1: Synthesis of Ethyl 6-Fluoro-2-methylquinoline-3-carboxylate cluster_1 Step 2: Hydrolysis to this compound A Mix 4-fluoroaniline and ethyl acetoacetate B Heat the mixture (e.g., 110-120 °C) to form the enamine intermediate A->B C Add polyphosphoric acid (PPA) B->C D Heat the reaction mixture (e.g., 120-140 °C) to induce cyclization C->D E Cool the reaction and pour onto ice D->E F Neutralize with NaOH solution E->F G Extract the product with diethyl ether F->G H Dry and concentrate the organic phase to obtain the crude ester G->H I Dissolve the crude ester in ethanol J Add aqueous NaOH solution I->J K Reflux the mixture J->K L Cool the reaction and remove ethanol K->L M Acidify with HCl to precipitate the product L->M N Filter, wash with water, and dry M->N O Recrystallize from ethanol/water for purification N->O

Caption: Synthetic workflow for this compound.

Detailed Protocol

Step 1: Synthesis of Ethyl 6-Fluoro-2-methylquinoline-3-carboxylate

  • In a suitable reaction vessel equipped with a mechanical stirrer and a condenser, combine 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the mixture to 110-120 °C for 1-2 hours to form the corresponding enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture slightly and slowly add polyphosphoric acid (PPA) (approximately 10 times the weight of 4-fluoroaniline). The addition is exothermic.

  • Once the addition is complete, heat the stirred mixture to 120-140 °C for 2-4 hours. Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 6-fluoro-2-methylquinoline-3-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl ester from Step 1 in ethanol (5-10 volumes).

  • Add a 10-20% aqueous solution of sodium hydroxide (2-3 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold deionized water and dry under vacuum at 50-60 °C.

  • For further purification, the crude product can be recrystallized from an ethanol/water mixture.

Expected Yield and Purity
StepProductTypical YieldPurity (by HPLC)
1Ethyl 6-fluoro-2-methylquinoline-3-carboxylate75-85%>95%
2This compound85-95%>98%

Applications in Drug Development

This compound is a versatile scaffold for the development of new therapeutic agents. Its primary areas of application are in the development of antibacterial and anticancer drugs.

Antibacterial Activity

As a member of the fluoroquinolone family, this compound is expected to exhibit antibacterial properties. Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, which is essential for the initiation of replication.

  • Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating replicated chromosomes, allowing for their segregation into daughter cells.

The inhibition of these enzymes leads to a cascade of events, including the cessation of DNA synthesis and ultimately, cell death.[3]

G A This compound (Fluoroquinolone) B Bacterial DNA Gyrase A->B C Bacterial Topoisomerase IV A->C D Inhibition of DNA supercoiling B->D E Inhibition of chromosome decatenation C->E F Blockage of DNA replication D->F E->F G Bacterial cell death F->G

Caption: Mechanism of antibacterial action of fluoroquinolones.

Anticancer Activity: Inhibition of Protein Kinase CK2

Recent studies have shown that some quinoline derivatives can act as inhibitors of protein kinase CK2. CK2 is a serine/threonine kinase that is frequently overexpressed in a variety of human cancers. It plays a crucial role in promoting cell growth, proliferation, and survival by phosphorylating a wide range of proteins involved in key signaling pathways.[4][5]

Key signaling pathways regulated by CK2 include:

  • PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. CK2 can activate this pathway, promoting tumorigenesis.

  • NF-κB Pathway: This pathway is involved in inflammation and cell survival. CK2 can activate NF-κB, leading to the transcription of pro-survival genes.

  • JAK/STAT Pathway: This pathway is involved in cell proliferation and differentiation. CK2 can phosphorylate and activate components of this pathway.

By inhibiting CK2, this compound derivatives could potentially disrupt these pro-cancerous signaling cascades, leading to apoptosis and a reduction in tumor growth.

G cluster_0 Pro-Cancer Signaling Pathways A This compound Derivative B Protein Kinase CK2 A->B C PI3K/AKT/mTOR B->C D NF-κB B->D E JAK/STAT B->E F Cell Proliferation, Survival, and Growth C->F D->F E->F G Apoptosis F->G Inhibition

Caption: Potential anticancer mechanism via Protein Kinase CK2 inhibition.

Conclusion

The large-scale synthesis of this compound presented here provides a reliable and scalable route to a valuable building block for drug discovery. Its potential applications as both an antibacterial agent and a protein kinase CK2 inhibitor make it a compound of significant interest for the development of new therapeutics. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate further research and development in this promising area.

References

Troubleshooting & Optimization

Navigating Classical Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for classical quinoline synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of quinoline scaffolds. As a senior application scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established literature and field experience. This resource is structured in a question-and-answer format to directly address the specific issues you may face at the bench.

Troubleshooting Guide: From Tarry Messes to Pure Product

This section is dedicated to resolving the common frustrations of classical quinoline synthesis: the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.

The Skraup Synthesis: Taming a Vigorous Reaction

The Skraup synthesis is a powerful tool for creating quinolines from anilines and glycerol, but its highly exothermic nature can be a significant hurdle.[1]

Question 1: My Skraup synthesis is incredibly vigorous and difficult to control, often resulting in a runaway reaction. How can I moderate it?

Answer: This is the most common and critical challenge in the Skraup synthesis. The reaction's exothermicity stems from the dehydration of glycerol to acrolein and the subsequent condensation and oxidation steps.[1] Uncontrolled, this can lead to significant tar formation and even dangerous pressure buildup.

The key is to control the rate of the oxidation step. The addition of a moderator like ferrous sulfate (FeSO₄) is a well-established technique.[2][3] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer duration, thus preventing a sudden and violent exotherm.[1][2]

Protocol 1: Moderated Skraup Synthesis of Quinoline

  • Reaction Setup: In a large round-bottom flask with a high-capacity reflux condenser, combine your aniline, ferrous sulfate heptahydrate, and glycerol.[2]

  • Acid Addition: With vigorous stirring or swirling, slowly and carefully add concentrated sulfuric acid. This step is also exothermic, so external cooling with an ice bath is recommended.

  • Initiating the Reaction: Gently heat the mixture. As soon as the reaction begins to boil vigorously, immediately remove the external heat source. The reaction's own exotherm should sustain the reflux for 30-60 minutes.[2]

  • Completion: Once the initial vigorous reaction subsides, you may need to apply external heat to maintain reflux for another 2-3 hours to ensure the reaction goes to completion.

Question 2: Despite moderation, my reaction still produces a significant amount of black tar, making product isolation a nightmare. What's causing this and how can I minimize it?

Answer: Tar formation is primarily due to the polymerization of acrolein under the harsh acidic conditions.[3] While ferrous sulfate helps control the overall reaction rate, localized overheating can still promote polymerization.

Causality and Solutions:

  • Inefficient Mixing: Poor agitation leads to localized hotspots where the temperature spikes, accelerating tar formation. Ensure you have efficient and continuous stirring throughout the reaction.

  • Order of Reagent Addition: The order of addition is critical. Adding the sulfuric acid before the ferrous sulfate can trigger a premature and uncontrolled reaction.[4]

  • Work-up Woes: The viscous, tarry nature of the crude reaction mixture can physically trap the product, leading to low recovery. A robust work-up procedure is essential.

Protocol 2: Effective Work-up for Tar-Rich Skraup Reactions

  • Dilution: After cooling, carefully and slowly pour the viscous reaction mixture into a large volume of water with stirring to break up the tar.

  • Neutralization: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the sulfuric acid and liberate the quinoline base.

  • Purification: Steam distillation is a highly effective method for separating the volatile quinoline from the non-volatile tar.[2] The distillate can then be extracted with an organic solvent, dried, and further purified by vacuum distillation.

The Doebner-von Miller Reaction: Battling Polymerization

A modification of the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones.[5] This offers greater flexibility in the final product but introduces its own set of challenges, most notably the polymerization of the carbonyl compound.[6]

Question 3: My Doebner-von Miller reaction is yielding very little product and a large amount of polymeric material. How can I prevent this?

Answer: The strong acid catalysts used in this reaction are notorious for promoting the self-condensation and polymerization of the α,β-unsaturated carbonyl starting material.[6][7] The most effective strategy to combat this is to physically separate the bulk of the carbonyl compound from the acidic aqueous phase.

A biphasic solvent system is highly effective.[6] By dissolving the α,β-unsaturated carbonyl in an immiscible organic solvent (like toluene), you create a scenario where the carbonyl is slowly partitioned into the acidic aqueous phase to react with the aniline, keeping its concentration in the reactive phase low and minimizing polymerization.

Protocol 3: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline in aqueous hydrochloric acid.

  • Carbonyl Addition: In a separate addition funnel, dissolve the crotonaldehyde in toluene.

  • Reaction: Heat the aniline hydrochloride solution to reflux and then add the crotonaldehyde solution dropwise over 1-2 hours.[6]

  • Work-up and Purification: After the reaction is complete, cool the mixture, neutralize with a strong base, and extract the quinoline product with an organic solvent. The product can then be purified by distillation or chromatography.[6]

The Combes Synthesis: Controlling Regioselectivity

The Combes synthesis, which reacts anilines with β-diketones, is a go-to method for 2,4-disubstituted quinolines.[8][9] However, when using unsymmetrical β-diketones, the formation of regioisomers can be a significant issue.[10]

Question 4: I'm using an unsymmetrical β-diketone in my Combes synthesis and getting a mixture of regioisomers. How can I control the regioselectivity?

Answer: The regioselectivity in the Combes synthesis is determined by which carbonyl group of the β-diketone the aniline initially attacks and, more importantly, which side of the resulting enamine undergoes the acid-catalyzed cyclization.[10] This is influenced by both steric and electronic factors.

Strategies for Controlling Regioselectivity:

  • Steric Hindrance: Increasing the steric bulk of one of the substituents on the β-diketone can direct the cyclization to the less hindered position.[10]

  • Electronic Effects: The electronic nature of the substituents on both the aniline and the β-diketone can influence the reaction outcome. For example, using methoxy-substituted anilines has been shown to favor the formation of 2-CF₃-quinolines when reacted with trifluoromethyl-β-diketones.[10][11]

  • Catalyst and Solvent Choice: The choice of acid catalyst can impact the product ratio. Experimenting with different acids, such as polyphosphoric acid (PPA) instead of sulfuric acid, may improve regioselectivity.[10][11]

The Friedländer Synthesis: Optimizing for Yield

The Friedländer synthesis is a versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12] While generally high-yielding, optimizing conditions is key to success.

Question 5: My Friedländer synthesis is giving a low yield. What are the most common culprits and how can I improve it?

Answer: Low yields in the Friedländer synthesis can often be traced back to the catalyst, reaction temperature, or substrate reactivity.[13][14]

Key Optimization Parameters:

ParameterImpact on YieldTroubleshooting Steps
Catalyst Choice The efficiency of the reaction is highly dependent on the catalyst, which can be either an acid or a base.[14]For less reactive substrates, a stronger acid catalyst like p-toluenesulfonic acid or a Lewis acid may be necessary. For more reactive starting materials, a base catalyst such as potassium hydroxide might be sufficient.[12] Modern catalysts like neodymium(III) nitrate have been shown to promote the reaction under milder conditions.[15]
Reaction Temperature Many Friedländer reactions require heating, but excessive temperatures can lead to decomposition and side reactions, such as the self-condensation of the ketone.[13][14]Monitor the reaction by TLC to find the optimal temperature. If you observe charring or an increase in side products, lower the temperature and potentially extend the reaction time.
Substrate Reactivity Electron-withdrawing groups on the 2-aminoaryl carbonyl compound can decrease its nucleophilicity, slowing down the reaction.[13]For deactivated substrates, you may need to use a more potent catalyst or higher reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing classical quinoline syntheses?

A1: Many of the reagents used are hazardous. Concentrated acids like sulfuric acid are highly corrosive.[16] Aniline and its derivatives are toxic and can be absorbed through the skin. Nitrobenzene, often used as an oxidant in the Skraup synthesis, is also toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][18] Be particularly cautious of the highly exothermic nature of the Skraup reaction and have a cooling bath on standby.[2]

Q2: How do I choose the right classical synthesis method for my target quinoline?

A2: The choice depends largely on the desired substitution pattern and the availability of starting materials.

  • Skraup Synthesis: Best for unsubstituted or simply substituted quinolines where the aniline precursor is readily available.

  • Doebner-von Miller Synthesis: Offers more flexibility than the Skraup for introducing substituents on the pyridine ring by using different α,β-unsaturated carbonyls.

  • Combes Synthesis: Ideal for preparing 2,4-disubstituted quinolines.

  • Friedländer Synthesis: Highly versatile for a wide range of substituted quinolines, provided the 2-aminoaryl aldehyde or ketone is accessible.[8]

Q3: What are some common impurities I might find in my crude quinoline product?

A3: Besides tar and polymeric materials, you may have unreacted starting materials (e.g., aniline, nitrobenzene). In syntheses with substituted anilines, you might also have a mixture of regioisomers that can be challenging to separate.

Q4: Can I use microwave irradiation to improve these classical syntheses?

A4: Yes, microwave-assisted synthesis has been successfully applied to classical quinoline syntheses, often leading to shorter reaction times and improved yields. For example, microwave heating has been used in the Skraup and Friedländer syntheses.[13][19]

Visualizing the Process

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst Choice & Concentration start->check_catalyst optimize Systematically Optimize Conditions check_reagents->optimize check_conditions->optimize check_catalyst->optimize purification Improve Work-up & Purification optimize->purification If improvement, but still low consider_alternative Consider Alternative Synthesis Route optimize->consider_alternative No significant improvement success Improved Yield optimize->success Successful Optimization purification->success

Caption: A decision-making workflow for troubleshooting low product yields.

General Mechanism of the Friedländer Synthesis

friedlander_mechanism reactants 2-Aminoaryl Ketone + α-Methylene Ketone aldol Intermolecular Aldol Condensation reactants->aldol Path A schiff Schiff Base Formation reactants->schiff Path B intermediate Cyclization Intermediate aldol->intermediate Cyclization schiff->intermediate Intramolecular Aldol product Substituted Quinoline intermediate->product Dehydration

Caption: Two proposed mechanistic pathways for the Friedländer synthesis.

References

Technical Support Center: Synthesis of 6-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Fluoro-2-methylquinoline-3-carboxylic acid. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis of this compound typically involves a cyclization reaction to form the quinoline core, followed by functional group manipulations. A common approach is a variation of the Doebner-von Miller reaction or the Conrad-Limpach-Knorr synthesis, followed by hydrolysis of an ester group to yield the final carboxylic acid.

Q2: What are the primary side reactions that can lower the yield?

A2: The most prevalent side reactions include:

  • Polymerization: Acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds, if used as precursors, can lead to the formation of tarry byproducts.[1]

  • Formation of Regioisomers: If unsymmetrical precursors are used, the cyclization step can result in a mixture of quinoline isomers.[1]

  • Incomplete Hydrolysis: In the final step, incomplete hydrolysis of the corresponding ester will result in a mixture of the ester and the desired carboxylic acid, complicating purification and reducing the isolated yield.

  • Self-condensation: Under basic conditions, self-condensation of ketone reactants (an aldol condensation) can be a significant side reaction.[1]

Q3: My reaction mixture turns into a dark tar. What is the likely cause?

A3: The formation of a dark tar or oil is often due to polymerization or degradation of starting materials.[2] This can be caused by:

  • Excessive Heat: Overheating the reaction can lead to decomposition.

  • Strongly Acidic Conditions: Harsh acidic conditions can promote polymerization of reactants.[1]

  • Presence of Oxygen: Air leaks in the reaction setup can lead to oxidative side reactions.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Problem Potential Cause Recommended Solution(s) Relevant Citation(s)
Low Yield of Quinoline Core Acid-catalyzed polymerization of the α,β-unsaturated carbonyl reactant.1. Employ a biphasic reaction medium to sequester the carbonyl compound. 2. Use a milder acid catalyst (e.g., Lewis acids). 3. Add the carbonyl compound slowly to the reaction mixture.[1]
Harsh reaction conditions leading to degradation.1. Lower the reaction temperature. 2. Consider using microwave irradiation to shorten reaction times and potentially improve yields.[3]
Mixture of Isomers Obtained Use of an unsymmetrical ketone or β-diketone leading to different cyclization pathways.1. Explore different catalysts that may offer better regioselectivity. 2. Carefully control the reaction temperature to favor the desired isomer (kinetic vs. thermodynamic product).[1]
Incomplete Ester Hydrolysis Insufficient reaction time or inadequate concentration of the base/acid for hydrolysis.1. Increase the reaction time for the hydrolysis step. 2. Use a higher concentration of the hydrolyzing agent (e.g., NaOH or HCl). 3. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Difficult Purification Presence of polymeric byproducts or closely related impurities.1. Optimize the work-up procedure to remove the majority of byproducts before purification. 2. For purification, consider column chromatography with a suitable solvent system. 3. Recrystallization from an appropriate solvent can be effective for crystalline products.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-Fluoro-2-methylquinoline-3-carboxylate (via Gould-Jacobs reaction)

This protocol is an adaptation of a common method for synthesizing quinoline-3-carboxylates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

  • Condensation: Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC.

  • Cyclization: Add the intermediate from the previous step to a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-250 °C for 30-60 minutes.

  • Work-up: After cooling, add hexane to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 6-fluoro-2-methylquinoline-3-carboxylate.

Protocol 2: Hydrolysis to this compound
  • Reaction Setup: Dissolve ethyl 6-fluoro-2-methylquinoline-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the flask.

  • Reflux: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

Visual Guides

logical_troubleshooting_flow start Low Yield Observed purity 1. Verify Purity of Starting Materials start->purity impure Impure: Purify starting materials purity->impure Problem Found pure Pure: Proceed to next step purity->pure No Issue conditions 2. Review Reaction Conditions temp Temperature Control: - Check calibration - Ensure stable heating conditions->temp Potential Issue time Reaction Time: - Monitor with TLC - Consider extending time conditions->time Potential Issue conditions_ok Conditions Correct: Proceed to next step conditions->conditions_ok No Issue workup 3. Analyze Work-up & Purification Procedure loss Extraction Loss: - Check solvent polarity - Increase extractions workup->loss Potential Issue purification_issues Purification Issues: - Optimize recrystallization - Consider chromatography workup->purification_issues Potential Issue end Yield Improved impure->end pure->conditions temp->end time->end conditions_ok->workup loss->end purification_issues->end

Caption: A step-by-step logical workflow for troubleshooting low reaction yields.

experimental_workflow cluster_synthesis Synthesis of Ester Intermediate cluster_hydrolysis Hydrolysis to Carboxylic Acid start_synth 4-Fluoroaniline + Diethyl (ethoxymethylene)malonate condensation Condensation (110-120 °C) start_synth->condensation cyclization Cyclization in Diphenyl Ether (240-250 °C) condensation->cyclization ester Ethyl 6-Fluoro-2-methyl- quinoline-3-carboxylate cyclization->ester start_hydrolysis Ester Intermediate ester->start_hydrolysis hydrolysis_step NaOH / Ethanol Reflux start_hydrolysis->hydrolysis_step acidification Acidification (HCl) hydrolysis_step->acidification final_product 6-Fluoro-2-methyl- quinoline-3-carboxylic acid acidification->final_product

Caption: General experimental workflow for the two-step synthesis of the target compound.

References

Navigating the Nuances of Friedländer Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to the Friedländer synthesis of quinolines. This guide is designed to provide you with practical, actionable solutions to common challenges encountered during this versatile reaction. Whether you are troubleshooting low yields, battling side reactions, or seeking to optimize your protocol, this resource offers in-depth guidance in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Friedländer synthesis, and when is it most likely to occur?

A1: The most prevalent side reaction is the self-condensation of the ketone reactant, an aldol condensation reaction. This is particularly problematic under basic conditions, where the enolate of the ketone can readily react with another molecule of the same ketone.

Q2: How does reaction temperature affect the outcome of the Friedländer synthesis?

A2: Reaction temperature is a critical parameter. While heating is often necessary to drive the reaction, excessive temperatures can lead to the decomposition of starting materials and the desired quinoline product. High temperatures can also promote the formation of tarry byproducts and increase the rate of side reactions, complicating purification and reducing the overall yield. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

Q3: Can the choice of catalyst influence the formation of side products?

A3: Absolutely. The catalyst choice is crucial for both reaction efficiency and selectivity. Traditional methods often relied on harsh acidic or basic conditions, which can promote side reactions. Modern catalytic systems, including various Lewis acids, solid-supported catalysts, and nanocatalysts, can facilitate the reaction under milder conditions, often leading to higher yields and reduced side product formation. For instance, acid catalysts are generally effective for a wide range of substrates, while base catalysts are often used for more reactive starting materials.

Q4: I am observing poor regioselectivity with my unsymmetrical ketone. What can I do?

A4: Poor regioselectivity is a common challenge when using unsymmetrical ketones, as condensation can occur on either side of the carbonyl group. To control this, you can try introducing a directing group on the ketone or explore the use of specific catalysts that favor one isomer over the other. The choice of solvent and reaction temperature can also influence the regiochemical outcome.

Troubleshooting Guides

Problem 1: Low to No Product Yield

Low or no yield of the desired quinoline product is a frequent issue. This troubleshooting guide will help you systematically diagnose and resolve the problem.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow Start Low/No Product Yield Check_Reactants Verify Purity and Stoichiometry of Starting Materials Start->Check_Reactants Check_Catalyst Is the Catalyst Appropriate and Active? Check_Reactants->Check_Catalyst Reactants OK Solution_Reactants Purify/Recrystallize Reactants. Verify Stoichiometry. Check_Reactants->Solution_Reactants Issue Found Optimize_Temp Are Reaction Temperature and Time Optimized? Check_Catalyst->Optimize_Temp Catalyst OK Solution_Catalyst Screen Different Acid/Base Catalysts. Check Catalyst Loading. Check_Catalyst->Solution_Catalyst Issue Found Check_Solvent Is the Solvent Suitable and Anhydrous? Optimize_Temp->Check_Solvent Temp/Time OK Solution_Temp Gradually Increase/Decrease Temperature. Monitor by TLC. Optimize_Temp->Solution_Temp Issue Found Side_Reactions Are Side Reactions Dominating? Check_Solvent->Side_Reactions Solvent OK Solution_Solvent Use Anhydrous Solvent. Test Solvents of Different Polarity. Check_Solvent->Solution_Solvent Issue Found Solution_Side_Reactions See Troubleshooting Guide for Side Reactions. Side_Reactions->Solution_Side_Reactions

Caption: A step-by-step workflow for troubleshooting low product yield.

Possible Cause Recommended Solution Rationale
Impure Starting Materials Purify the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound.Impurities can inhibit the catalyst or lead to unwanted side reactions.
Inappropriate Catalyst Screen a variety of acid (e.g., p-TsOH, H₂SO₄, Lewis acids) or base (e.g., KOH, NaOH, KOtBu) catalysts.The optimal catalyst is substrate-dependent.
Suboptimal Temperature Gradually increase the reaction temperature in 10-20°C increments, monitoring by TLC. If decomposition is observed, lower the temperature and extend the reaction time.Balancing reaction rate and reactant/product stability is key.
Poor Substrate Reactivity For substrates with deactivating electronic effects or steric hindrance, consider using a more potent catalyst or higher temperatures.More forcing conditions may be required to overcome high activation energies.
Inappropriate Solvent Ensure the solvent is anhydrous, especially for acid-catalyzed reactions. Test solvents with different polarities to optimize reactant solubility and reaction rates.Water can inhibit acid catalysts, and solvent polarity can influence reaction kinetics.
Problem 2: Significant Side Product Formation (Aldol Self-Condensation)

The self-condensation of the ketone starting material is a major competing reaction. The following guide provides strategies to minimize this unwanted pathway.

Reaction Pathways: Friedländer Synthesis vs. Aldol Self-Condensation

ReactionPathways cluster_main Desired Friedländer Pathway cluster_side Undesired Side Reaction Reactant_A 2-Aminoaryl Aldehyde/Ketone Intermediate_Aldol Crossed Aldol Adduct Reactant_A->Intermediate_Aldol Reactant_B α-Methylene Ketone Reactant_B->Intermediate_Aldol Intermediate_Self_Aldol Self-Aldol Adduct Reactant_B->Intermediate_Self_Aldol Product_Quinoline Quinoline Product Intermediate_Aldol->Product_Quinoline Cyclization & Dehydration Reactant_B2 α-Methylene Ketone Reactant_B2->Intermediate_Self_Aldol Product_Side Aldol Self-Condensation Product Intermediate_Self_Aldol->Product_Side Dehydration

Technical Support Center: Optimizing the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to address one of the most persistent challenges in this classic reaction: the formation of polymeric tars. As your application science partners, we aim to provide not just solutions, but a deeper understanding of the reaction's mechanics to empower your synthetic strategies.

Troubleshooting Guide: From Tar to Target

This section addresses specific experimental failures with a focus on root cause analysis and corrective actions.

Q1: My reaction mixture became a thick, dark, intractable tar, resulting in near-zero yield. What happened and how can this be prevented?

A1: Root Cause Analysis & Immediate Solutions

This is the most common failure mode in the Doebner-von Miller reaction. The formation of a dark, polymeric tar is almost always due to the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2][3][4] Under the harsh acidic conditions required for the main reaction, the carbonyl compound can readily polymerize, effectively removing it from the productive pathway and creating a purification nightmare.

Causality: The reaction is a competition between two pathways:

  • Desired Pathway: 1,4-Michael addition of the aniline to the protonated α,β-unsaturated carbonyl, followed by cyclization and oxidation.

  • Side Pathway: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl.

To achieve a high yield, the rate of the desired pathway must significantly exceed the rate of polymerization.

Corrective Strategies:

  • Control Reactant Concentration (Slow Addition): The rate of polymerization is highly dependent on the concentration of the carbonyl monomer. By adding the α,β-unsaturated carbonyl compound slowly (dropwise) to the heated, acidic solution of the aniline, you maintain a very low instantaneous concentration of the carbonyl.[2][3] This starves the polymerization reaction while allowing the desired Michael addition with the abundant aniline to proceed efficiently.

  • Employ a Biphasic Solvent System: This is a highly effective, though perhaps counterintuitive, strategy. By sequestering the bulk of the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) that is immiscible with the aqueous acidic phase containing the aniline hydrochloride, you physically separate the carbonyl from the harsh acidic environment that promotes its polymerization.[1][3][5] A small amount of the carbonyl partitions into the aqueous phase (or reacts at the interface) to participate in the desired reaction, but its overall concentration in the acidic medium remains low.

  • Optimize Temperature and Acid Catalysis:

    • Temperature: While heat is required, excessive temperatures will accelerate all reactions, including polymerization.[1] Aim for the minimum temperature that allows for a reasonable reaction rate (often reflux, but this depends on the specific substrates). A reaction that becomes too vigorous or exothermic should be cooled.[6]

    • Acid Choice: The choice of acid can be critical. While strong Brønsted acids (HCl, H₂SO₄) are traditional, exploring Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) may provide a milder, yet still effective, catalytic environment that is less prone to inducing polymerization.[1][7][8][9]

Frequently Asked Questions (FAQs)

This section covers broader concepts and preventative strategies for robust reaction design.

Q2: What is the fundamental mechanism of polymerization in this reaction, and how do the preventative measures interfere with it?

A2: The polymerization is a classic example of acid-catalyzed vinyl polymerization. The α,β-unsaturated carbonyl, particularly an aldehyde, is protonated by the strong acid catalyst. This enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack. While the desired nucleophile is the aniline, another molecule of the enal/enone can also act as a nucleophile, initiating a chain reaction that leads to high-molecular-weight polymers.

The diagram below illustrates the competition between the productive Doebner-von Miller pathway and the polymerization side reaction.

G Aniline Aniline Michael_Addition 1,4-Michael Addition (Aniline + Carbonyl) Aniline->Michael_Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Addition Polymerization Acid-Catalyzed Polymerization (Carbonyl + Carbonyl) Carbonyl->Polymerization Acid Acid Catalyst (H+) Acid->Michael_Addition Catalyzes Acid->Polymerization Catalyzes Cyclization Cyclization & Oxidation Michael_Addition->Cyclization Productive Pathway Tar Polymeric Tar Polymerization->Tar Side Reaction Quinoline Desired Quinoline Product Cyclization->Quinoline G start Significant Tar Formation Observed check_addition Was Carbonyl added dropwise over at least 1 hour? start->check_addition implement_slow Implement Slow Addition Protocol check_addition->implement_slow No check_biphasic Was a biphasic solvent system used? check_addition->check_biphasic Yes implement_slow->check_biphasic implement_biphasic Introduce Toluene as a second phase check_biphasic->implement_biphasic No check_temp Was reaction temperature kept at minimum for reflux? check_biphasic->check_temp Yes implement_biphasic->check_temp reduce_temp Reduce heating mantle setting; ensure gentle, not violent, reflux check_temp->reduce_temp No check_purity Was the Carbonyl reagent freshly distilled? check_temp->check_purity Yes reduce_temp->check_purity purify_reagent Distill Carbonyl immediately before use check_purity->purify_reagent No optimize_acid Consider alternative catalysts (e.g., ZnCl2, Sc(OTf)3) check_purity->optimize_acid Yes purify_reagent->optimize_acid success Problem Solved: High Yield of Quinoline optimize_acid->success

References

Technical Support Center: Optimizing Purification Protocols for Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of quinoline carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of quinoline carboxylic acids, offering potential causes and solutions in a question-and-answer format.

Crystallization Issues

Question 1: I am not getting any crystals from my quinoline carboxylic acid solution. What could be the problem?

Answer: The failure of crystal formation is a common challenge that can be attributed to several factors:

  • Insufficient Supersaturation: The solution might not be concentrated enough for crystals to nucleate and grow.

  • Inappropriate Solvent Choice: The compound may be too soluble in the selected solvent, thus preventing precipitation.[1] For quinoline carboxylic acids, which possess both polar (carboxylic acid) and relatively non-polar (quinoline ring) moieties, solvent selection is critical.[2]

  • Presence of Impurities: Some impurities can act as inhibitors for nucleation and crystal growth.[1]

  • Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not offer enough imperfections for the initial formation of crystals.[1]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod to create nucleation sites.[1]

    • Seeding: Introduce a very small, pure crystal of the desired compound into the solution to trigger crystal growth.[1]

  • Increase Supersaturation:

    • Slowly evaporate the solvent to increase the concentration of the compound.

    • If using a binary solvent system, gradually add a "poor" or "anti-solvent" (in which the compound is less soluble) to a solution of the compound in a "good" solvent.[2]

  • Solvent Screening: Experiment with a variety of solvents with different polarities. Good solvents to start with for quinoline carboxylic acids can include alcohols (ethanol, methanol), esters (ethyl acetate), and ketones (acetone).[2] Binary solvent mixtures, such as ethanol-water or acetone-water, can also be effective.[3]

Question 2: My quinoline carboxylic acid is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" happens when the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to high solute concentration or rapid cooling.[2]

Troubleshooting Steps:

  • Reduce Cooling Rate: Allow the solution to cool down to room temperature slowly before further cooling in a refrigerator.[2]

  • Use a More Dilute Solution: Add more solvent to the hot solution before you begin the cooling process.[2]

  • Modify the Solvent System: The current solvent may not be ideal. Try a different solvent or a binary solvent mixture.[2]

Question 3: The purity of my recrystallized quinoline carboxylic acid is not improving. What is the reason?

Answer: If recrystallization is not enhancing the purity, consider the following:

  • Inappropriate Solvent: The impurities may have solubility characteristics that are very similar to your target compound in the chosen solvent. A different solvent system may be required to exploit solubility differences.[2]

  • Co-crystallization: It is possible that the impurity is co-crystallizing with your product.[2] In such cases, an alternative purification method like chromatography might be necessary.[2]

  • Incomplete Dissolution: If the crude material was not fully dissolved at the start (apart from insoluble contaminants), the impurities will remain trapped in the final product.[2]

Chromatography Issues

Question 4: I am having trouble with the chromatographic purification of my quinoline carboxylic acid. What are some common issues?

Answer: Challenges in chromatographic purification can arise from several factors:

  • Poor Separation: If you are experiencing poor separation of your compound from impurities, you may need to optimize the mobile phase. For reversed-phase chromatography (like C18), adjusting the gradient of the organic solvent (e.g., acetonitrile or methanol) in water, and the addition of modifiers like trifluoroacetic acid (TFA) or formic acid, can significantly improve resolution.[4][5]

  • Low Recovery: If you are getting a low yield after chromatography, your compound might be irreversibly binding to the stationary phase. This can sometimes be an issue with highly polar or acidic compounds on silica gel. Using a different stationary phase (like C18) or adding a competitive agent to the mobile phase could help.

  • Compound Precipitation on the Column: The compound may be precipitating on the column, especially if the mobile phase composition changes abruptly.[6] Ensuring the sample is fully dissolved in the initial mobile phase and using a gradual gradient can mitigate this.

General Purity and Yield Issues

Question 5: My final quinoline carboxylic acid product has a yellow or brown color. Is this a sign of impurity?

Answer: While pure quinoline is colorless, many of its derivatives, including carboxylic acids, can turn yellow or brown when exposed to air and light.[7] This is often due to the formation of minor oxidized impurities and may not indicate significant impurity.[7] For high-purity requirements, it is advisable to store the compound under an inert atmosphere and protected from light.[7]

Question 6: My purification yield is consistently low. How can I improve it?

Answer: Low yields can result from several factors throughout the purification process:

  • Sub-optimal Reaction Conditions: The initial synthesis may be producing low yields or a high proportion of byproducts, making purification difficult and leading to material loss.[8][9]

  • Losses During Work-up and Transfers: Multiple transfer steps can lead to cumulative loss of material.

  • Premature Filtration during Crystallization: Filtering the crystals before crystallization is complete will result in a lower yield.[1]

  • High Solubility at Low Temperatures: The chosen crystallization solvent may still dissolve a significant amount of the compound, even at low temperatures.[1]

Troubleshooting Steps:

  • Optimize Crystallization Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the compound.[1]

  • Ensure Complete Crystallization: Allow sufficient time for crystallization and cool the solution thoroughly before filtration.

  • Re-work the Mother Liquor: The filtrate from crystallization can be concentrated and cooled again to obtain a second crop of crystals.

Data Presentation

Table 1: HPLC Method Parameters for a Quinoline Carboxylic Acid Derivative

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 60% to 95% B over 15 minutes70% to 90% B over 20 minutes
Flow Rate 1.0 mL/min20 mL/min
Detection Wavelength 325 nm325 nm
Column Temperature 30°CNot specified
Purity Achieved >99% (for analysis)>99%
Recovery Not applicable>90%

Source: Adapted from Benchchem, 2025.[4]

Table 2: Effect of Solvent on the Purification of a Quinoline Carboxylic Acid Derivative by Heating and Stirring

SolventInitial Purity (%)Final Purity (%)
N,N-Dimethylformamide (DMF)88.37>93
Formamide (FA)88.37>93
N-Methylformamide (NMF)88.37>93
Dimethylimidazole (DMI)88.37>93

Source: Adapted from Benchchem, 2025.[7]

Experimental Protocols

Protocol 1: General Recrystallization Procedure for Quinoline Carboxylic Acids

  • Solvent Selection: Choose a suitable solvent or solvent system in which the quinoline carboxylic acid has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2]

  • Dissolution: In a flask, add the crude quinoline carboxylic acid and the minimum amount of the chosen hot solvent required to fully dissolve the compound. Stir or swirl to aid dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can then be placed in an ice bath or refrigerator.[2]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Purification by Reversed-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the crude quinoline carboxylic acid in a suitable solvent like methanol. Further dilute the stock solution with a mixture of the initial mobile phase solvents (e.g., 50:50 acetonitrile:water).[4] Filter the sample through a 0.45 µm filter to remove any particulate matter.[4]

  • System Equilibration: Equilibrate the HPLC system, including the column, with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the scale of the purification (analytical vs. preparative).[4]

  • Elution and Fraction Collection: Run the gradient method to elute the compound.[4] Collect fractions corresponding to the peak of the desired compound based on the UV chromatogram.[4]

  • Post-Purification Processing: Combine the pure fractions and remove the organic solvent using a rotary evaporator.[4] The remaining aqueous solution can be lyophilized or extracted to obtain the purified solid compound.[4]

  • Purity Analysis: Analyze the purity of the final product using an analytical HPLC method.[4]

Visualizations

Purification_Workflow Crude Crude Quinoline Carboxylic Acid Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Filter_Insolubles Hot Filtration (if necessary) Dissolve->Filter_Insolubles Crystallize Crystallization (Cooling) Dissolve->Crystallize No insolubles Filter_Insolubles->Crystallize Collect_Crystals Collect Crystals (Filtration) Crystallize->Collect_Crystals Wash_Crystals Wash with Cold Solvent Collect_Crystals->Wash_Crystals Mother_Liquor Mother Liquor Collect_Crystals->Mother_Liquor Dry Dry Purified Product Wash_Crystals->Dry Concentrate Concentrate Mother_Liquor->Concentrate Chromatography Column Chromatography Mother_Liquor->Chromatography If impurities remain Second_Crop Second Crop Crystallization Concentrate->Second_Crop Second_Crop->Collect_Crystals Pure_Fractions Collect Pure Fractions Chromatography->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Solvent_Removal->Dry

Caption: General purification workflow for quinoline carboxylic acids.

Troubleshooting_Tree Start Purification Issue No_Crystals No Crystals Formed Start->No_Crystals Oiling_Out Compound 'Oils Out' Start->Oiling_Out Low_Purity Purity Not Improving Start->Low_Purity Low_Yield Low Yield Start->Low_Yield Sol_1 Increase Concentration - Evaporate solvent - Add anti-solvent No_Crystals->Sol_1 Sol_2 Induce Nucleation - Scratch flask - Add seed crystal No_Crystals->Sol_2 Sol_3 Screen Solvents No_Crystals->Sol_3 Sol_4 Reduce Cooling Rate Oiling_Out->Sol_4 Sol_5 Use More Dilute Solution Oiling_Out->Sol_5 Sol_6 Change Solvent System Oiling_Out->Sol_6 Low_Purity->Sol_6 Sol_7 Try Chromatography Low_Purity->Sol_7 If co-crystallization Sol_8 Optimize Solvent Volume (use minimum hot solvent) Low_Yield->Sol_8 Sol_9 Ensure Complete Cooling Low_Yield->Sol_9 Sol_10 Rework Mother Liquor Low_Yield->Sol_10

References

Technical Support Center: The Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Skraup synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling the notoriously exothermic Skraup reaction. Our aim is to help you achieve safer, more reproducible, and higher-yielding syntheses.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format, providing actionable solutions.

Issue 1: The reaction is proceeding too violently or is difficult to control.

Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?

Answer: A runaway Skraup reaction is a significant safety concern.

Immediate Actions:

  • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly cool it.[1]

  • Ensure adequate ventilation and be prepared for a sudden increase in pressure.[1] Always have appropriate venting in place.[1]

  • A blast shield should always be in front of the reaction setup for personal protection.[1]

Preventative Measures:

  • Use of a Moderator: The addition of a moderator is crucial for controlling the reaction's exothermicity.[1] Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent and is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period.[2][3][4] Boric acid can also be employed for the same purpose.[2][5]

  • Controlled Reagent Addition: The order of reagent addition is critical. A common and safer sequence is to add the aniline, ferrous sulfate, and glycerol to the reaction vessel first. Then, slowly and carefully add concentrated sulfuric acid while cooling the mixture.[1]

  • Gradual Heating: Begin heating the reaction mixture gently.[1] Once the reaction initiates, which is often indicated by boiling, remove the external heat source.[1] The exothermic nature of the reaction should be sufficient to sustain reflux for some time.[1] Reapply heat only after the initial exotherm has subsided.[1]

  • Alternative Oxidizing Agents: While nitrobenzene is a traditional oxidizing agent, it can lead to a violent reaction.[4][6] Arsenic acid is known to result in a less vigorous reaction.[1][6] Other milder alternatives include iodine.[1][7]

Issue 2: Significant tar formation is observed.

Question: I am observing a large amount of tar in my Skraup synthesis. What is the cause and how can I minimize it?

Answer: Tar formation is a common side reaction in the Skraup synthesis, often resulting from the harsh acidic and oxidizing conditions which can cause polymerization of the reactants and intermediates.[2]

To minimize tarring:

  • Use a Moderator: As with controlling the exotherm, ferrous sulfate can help control the reaction rate and consequently reduce charring and tar formation.[2]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[2]

  • Purification: The crude product is often a black, tarry substance.[2] Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tar.[1][2] The crude reaction mixture is made alkaline, and then steam is passed through it to carry the quinoline over with the distillate.[1]

Issue 3: The yield of the desired quinoline product is consistently low.

Question: I am following a standard Skraup protocol, but my yields are significantly lower than expected. What are the likely causes and how can I improve them?

Answer: Low yields in a Skraup synthesis can arise from several factors.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure that the reaction is heated for a sufficient duration at the appropriate temperature. After the initial exothermic phase, a prolonged period of reflux is often necessary to drive the reaction to completion.[1]

  • Substituent Effects:

    • The electronic nature of the substituents on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, necessitating harsher conditions and potentially leading to lower yields.[1]

  • Side Product Formation:

    • Tar Formation: As discussed previously, tar formation consumes starting materials and intermediates, thereby reducing the yield of the desired product. Minimizing the reaction temperature and time can help to reduce tar formation.[1]

  • Choice of Oxidizing Agent:

    • The selection of the oxidizing agent can influence the overall yield. While nitrobenzene is effective, alternatives such as arsenic acid or iodine have also been reported to provide good yields.[1]

  • Work-up Procedure:

    • The viscous and tarry nature of the crude reaction mixture can make product extraction challenging, leading to significant material loss.[3] Efficient steam distillation and subsequent solvent extraction are critical for maximizing product recovery.[1][8]

Quantitative Data Summary

The yield of the Skraup synthesis is influenced by various factors, including the specific substrates, oxidizing agents, and the presence of moderators. The following table summarizes key quantitative data from various literature sources.

Aniline SubstrateOxidizing AgentModeratorReaction ConditionsProductYield (%)Reference
AnilineNitrobenzeneFerrous SulfateHeatingQuinoline84-91[9]
3-Nitro-4-aminoanisoleArsenic PentoxideNone117-123°C6-Methoxy-8-nitroquinoline60 (approx.)[10]
AnilineIodineNone115-130°CQuinoline75-92.8[11]
6-NitrocoumarinSelf-oxidizingNone145-170°C for 6h3H-pyrano[3,2-f]quinoline-3-one14[12]
4-HydroxyanilineSulfuric AcidNoneMicrowave, 200°C6-HydroxyquinolineGood[13][14]

Experimental Protocols

Detailed Methodology for a Controlled Skraup Synthesis of Quinoline

This protocol is adapted from established methods and incorporates measures to control the exothermic nature of the reaction.[1][9]

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.

  • Acid Addition: With constant and efficient stirring or swirling, slowly and cautiously add concentrated sulfuric acid to the mixture. This addition is exothermic, and cooling the flask in an ice bath may be necessary to maintain temperature control.[2]

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, immediately remove the external heat source.[1] The exothermic nature of the reaction should be sufficient to sustain reflux for 30-60 minutes.[1]

  • Reflux: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[1]

  • Workup - Steam Distillation:

    • Allow the reaction mixture to cool to a safe temperature.

    • Carefully make the solution strongly alkaline by adding a concentrated sodium hydroxide solution.

    • Set up for steam distillation and distill the quinoline from the tarry residue.[1]

  • Purification:

    • Separate the quinoline from the aqueous distillate.

    • The crude quinoline can be further purified by standard techniques such as extraction and distillation.

Visualizations

Troubleshooting Workflow for a Runaway Skraup Reaction

A Runaway Reaction Detected (Vigorous boiling, rapid temperature rise) B Immediate Cooling A->B Immediate Actions C Ensure Proper Venting A->C Immediate Actions D Use Blast Shield A->D Immediate Actions H Future Prevention A->H E Reaction Controlled? B->E F Continue with Caution E->F Yes G Emergency Shutdown E->G No I Add Moderator (e.g., FeSO4) H->I Implement J Slow Reagent Addition with Cooling H->J Implement K Gradual Heating H->K Implement

Caption: Troubleshooting workflow for a runaway Skraup reaction.

General Experimental Workflow for a Controlled Skraup Synthesis

start Start reactants Charge Reactants: Aniline, Moderator (FeSO4), Glycerol start->reactants acid Slowly Add Concentrated H2SO4 with Cooling reactants->acid initiate Gently Heat to Initiate Reaction acid->initiate exotherm Remove Heat Source Allow Exothermic Reaction to Proceed initiate->exotherm reflux Heat to Reflux for Completion exotherm->reflux workup Cool and Perform Alkaline Workup reflux->workup distill Steam Distill to Isolate Product workup->distill purify Purify Quinoline distill->purify end End purify->end

Caption: General experimental workflow for the Skraup synthesis.

References

Technical Support Center: Optimizing the Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this important reaction. Here, you will find detailed information to help you address common challenges, particularly low yields, and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the Combes quinoline synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Combes synthesis has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?

A: Low or no yield in the Combes synthesis can stem from several factors, ranging from reactant quality to reaction conditions. Here are the primary aspects to investigate:

  • Incomplete Enamine Formation: The initial condensation of the aniline and β-diketone to form the enamine intermediate is crucial.[1][2]

    • Troubleshooting:

      • Ensure your aniline is free of impurities and moisture.

      • Consider pre-forming the enamine before adding the acid catalyst. This can sometimes be achieved by stirring the aniline and β-diketone together at room temperature or with gentle heating.[3]

  • Ineffective Cyclization: The acid-catalyzed cyclization (annulation) is the rate-determining step and can be sensitive to the choice and concentration of the acid catalyst.[4]

    • Troubleshooting:

      • Catalyst Choice: While concentrated sulfuric acid is common, polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more effective dehydrating agents and lead to higher yields.[4]

      • Catalyst Amount: An insufficient amount of acid will result in incomplete cyclization, while excessive acid can lead to side reactions and degradation of the product. Titrate the optimal amount of catalyst for your specific substrates.

  • Substrate Reactivity: The electronic properties of the aniline substrate significantly impact the reaction.

    • Troubleshooting:

      • Anilines with strong electron-withdrawing groups (e.g., -NO2) can deactivate the aromatic ring, making the electrophilic aromatic substitution required for cyclization difficult, if not impossible.[1][5] If your synthesis is failing with such a substrate, consider using a different synthetic route to your target quinoline.

  • Reaction Temperature and Time: Both temperature and reaction duration are critical parameters.

    • Troubleshooting:

      • Temperature: The reaction often requires heating to proceed to completion. However, excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[6][7] Experiment with a temperature gradient to find the optimal balance for your specific substrates.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Premature workup will result in low yields, while extended reaction times can lead to product degradation.

Issue 2: Formation of Multiple Products (Regioisomers)

Q: I am obtaining a mixture of regioisomers when using an unsymmetrical β-diketone. How can I improve the regioselectivity of my reaction?

A: The formation of regioisomers is a common challenge when using unsymmetrical β-diketones in the Combes synthesis. The regioselectivity is influenced by a delicate interplay of steric and electronic effects.[4]

  • Steric Hindrance:

    • Substituents on the β-diketone: Increasing the steric bulk of one of the R groups on the β-diketone can favor the formation of the quinoline where cyclization occurs at the less sterically hindered carbonyl group.[4]

    • Substituents on the aniline: Methoxy-substituted anilines have been observed to favor the formation of 2-CF3-quinolines, while chloro- or fluoroanilines tend to yield the 4-CF3 regioisomer when reacted with trifluoromethyl-β-diketones.[4]

  • Electronic Effects:

    • The electronic nature of the substituents on both the aniline and the β-diketone can influence the nucleophilicity of the ortho positions on the aniline ring, thereby directing the cyclization.

Issue 3: Significant Byproduct and Tar Formation

Q: My reaction mixture has turned into a dark, tarry mess, making product isolation difficult and yields low. What causes this and how can I prevent it?

A: Tar formation is a frequent issue in acid-catalyzed reactions like the Combes synthesis, often due to the harsh reaction conditions.

  • Causes:

    • High Temperatures: Excessive heat can cause polymerization and degradation of starting materials and the product.[6]

    • Strong Acid Catalysts: Concentrated sulfuric acid, while a common catalyst, can be aggressive and promote side reactions.[4]

  • Troubleshooting:

    • Temperature Control: Carefully control the reaction temperature and avoid overheating. A temperature optimization study is recommended.

    • Milder Catalysts: Consider using alternative, milder acid catalysts such as polyphosphoric acid (PPA) or Lewis acids (e.g., ZnCl2, Sc(OTf)3).[1][7]

    • Gradual Acid Addition: Add the acid catalyst slowly and with efficient stirring to control the initial exotherm.

Data Presentation: Catalyst and Condition Optimization

The choice of catalyst and reaction conditions can significantly impact the yield of the Combes quinoline synthesis. The following table summarizes various catalysts that have been employed.

CatalystSolventTemperature (°C)TimeYield (%)
Sulfuric Acid (H2SO4)-VariesVariesModerate
Polyphosphoric Acid (PPA)-VariesVariesOften higher than H2SO4
Polyphosphoric Ester (PPE)EthanolVariesVariesReported to be more effective than H2SO4
Zinc Chloride (ZnCl2)Acetic AcidVariesVariesVaries
p-Toluenesulfonic Acid (p-TsOH)VariesVariesVariesVaries
Hydrofluoric Acid (HF)-60VariesVaries

Experimental Protocols

Below are generalized experimental protocols for the Combes quinoline synthesis. Note that the optimal conditions will vary depending on the specific substrates used.

Protocol 1: General Procedure using Sulfuric Acid

  • Condensation: In a round-bottom flask, combine equimolar amounts of the aniline and the β-diketone. Stir the mixture at room temperature for 30 minutes. An exothermic reaction may be observed.

  • Cyclization: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid with vigorous stirring, ensuring the temperature does not rise excessively.

  • Reaction: Gently heat the reaction mixture to the desired temperature (e.g., 100-120 °C) for a specified period (e.g., 1-3 hours). Monitor the reaction progress by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or sodium hydroxide solution) until the quinoline product precipitates. Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography.[3]

Mandatory Visualizations

Logical Relationship: Troubleshooting Low Yields

low_yield_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield in Combes Synthesis cause1 Incomplete Enamine Formation start->cause1 cause2 Ineffective Cyclization start->cause2 cause3 Poor Substrate Reactivity start->cause3 cause4 Suboptimal Reaction Conditions start->cause4 sol1a Check Aniline Purity cause1->sol1a sol1b Pre-form Enamine cause1->sol1b sol2a Optimize Catalyst (H2SO4, PPA, PPE) cause2->sol2a sol2b Adjust Catalyst Concentration cause2->sol2b sol3 Consider Alternative Synthetic Route for Deactivated Anilines cause3->sol3 sol4a Optimize Temperature cause4->sol4a sol4b Optimize Reaction Time (Monitor by TLC/LC-MS) cause4->sol4b

Caption: Troubleshooting workflow for addressing low yields in the Combes synthesis.

Experimental Workflow: Combes Quinoline Synthesis

combes_workflow start Start step1 Combine Aniline and β-Diketone start->step1 step2 Stir at Room Temperature (Enamine Formation) step1->step2 step3 Cool in Ice Bath step2->step3 step4 Slowly Add Acid Catalyst (e.g., H2SO4) step3->step4 step5 Heat Reaction Mixture (Cyclization) step4->step5 step6 Monitor by TLC/LC-MS step5->step6 step7 Cool to Room Temperature step6->step7 step8 Pour onto Crushed Ice step7->step8 step9 Neutralize with Base step8->step9 step10 Isolate Product (Filtration) step9->step10 step11 Purify Product (Recrystallization/ Column Chromatography) step10->step11 end End step11->end

Caption: A typical experimental workflow for the Combes quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Combes quinoline synthesis?

A1: The Combes synthesis proceeds in two main stages. First, an aniline reacts with a β-diketone to form an enamine intermediate through a condensation reaction with the loss of a water molecule.[1][2] In the second stage, this enamine undergoes an acid-catalyzed intramolecular cyclization (annulation), followed by dehydration to yield the substituted quinoline.[4]

Q2: Which catalysts are most commonly used for the Combes synthesis?

A2: The most common catalyst is concentrated sulfuric acid (H2SO4).[4] However, other acidic catalysts such as polyphosphoric acid (PPA), polyphosphoric ester (PPE), zinc chloride (ZnCl2), and p-toluenesulfonic acid (p-TsOH) are also used.[1] PPA and PPE are often reported to be more effective dehydrating agents and can lead to improved yields.[4]

Q3: Can I use substituted anilines in the Combes synthesis?

A3: Yes, substituted anilines are frequently used. However, the nature of the substituent is critical. Electron-donating groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups can significantly hinder or prevent the cyclization step.[1][5]

Q4: What is the rate-determining step of the Combes synthesis?

A4: The rate-determining step is the acid-catalyzed annulation (ring closure) of the enamine intermediate.[4]

Q5: Are there any "greener" alternatives for the Combes synthesis?

A5: While the classical Combes synthesis often involves strong acids, research into greener synthetic routes for quinolines is ongoing. This includes the use of solid acid catalysts, ionic liquids, and microwave-assisted synthesis to reduce the use of harsh reagents and improve reaction efficiency.[2]

References

Technical Support Center: Isolating Quinoline Derivatives from Tarry Crude Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of quinoline derivatives from complex tarry mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common initial step for separating basic quinoline derivatives from a neutral, tarry crude mixture?

A: The most common initial step is an acid-base extraction. Since most quinoline derivatives are basic, they can be protonated and extracted from an organic solvent into an acidic aqueous solution. This separates them from neutral and acidic components of the tar. The quinoline derivative is then recovered by basifying the aqueous layer and extracting it back into an organic solvent.[1][2][3]

Q2: After acid-base extraction, my crude quinoline product is still a dark, oily mixture. What should be my next purification step?

A: After the initial extraction, the crude product often contains various impurities. The next step depends on the nature of your specific derivative and the impurities present.

  • Distillation: If your compound is thermally stable, fractional distillation (often under vacuum) can be highly effective, especially for separating quinoline from other components in coal tar wash oil. A common fraction to collect is between 235-240°C.[1][2]

  • Column Chromatography: This is a versatile method for purifying a wide range of quinoline derivatives. It is particularly useful if distillation is not feasible or if impurities have similar boiling points to your compound of interest.[4][5]

  • Recrystallization: If the crude product is semi-solid or can be induced to crystallize, recrystallization is an excellent final purification step to obtain high-purity crystals.[6][7]

Q3: I am attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What can I do?

A: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid crystal lattice. This is often because the solution is too saturated at a temperature above the compound's melting point. Here are some troubleshooting steps:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation.[1]

  • Slow Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling encourages oil formation.[1]

  • Change Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. For oily derivatives, adding a non-polar co-solvent can sometimes induce crystallization.[6][8]

Q4: My purified crystals are colored, but the literature reports the pure compound as colorless. How can I remove the colored impurities?

A: Colored impurities can often be removed by treating the solution with activated charcoal during recrystallization.[1]

  • Charcoal Treatment: After dissolving your crude compound in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal's surface.

  • Hot Filtration: Perform a hot filtration to quickly remove the activated charcoal and any other insoluble materials. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[1]

  • Second Recrystallization: A subsequent recrystallization after the charcoal treatment is often effective at improving both purity and color.[1]

Q5: My yield after recrystallization is very low. How can I improve it?

A: Low yield can result from several factors. Consider the following:

  • Minimize Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Using too much solvent will keep a significant portion of your product dissolved even after cooling.[6]

  • Ensure Complete Cooling: Cool the solution thoroughly in an ice bath to maximize precipitation before filtering the crystals.[6]

  • Recover from Mother Liquor: If a substantial amount of product remains in the filtrate (the "mother liquor"), you can concentrate the solution by evaporation and attempt a second crystallization to recover more product.[6]

Q6: What are "Quinoline Insolubles" (QI) in coal tar, and how do they affect purification?

A: Quinoline Insolubles (QI) are solid particles in coal tar and coal tar pitch that are insoluble in quinoline.[9][10] They are primarily composed of pyrolytic carbon and inorganic metallic elements.[11] The presence of QI particles can interfere with subsequent processing and reduce the quality of the final product.[10][11] Methods like catalytic polycondensation, centrifugation with diluents, or extraction with specific aliphatic solvents have been developed to remove QI from heavy coal tar.[9][12][13]

Data Presentation

Table 1: Conditions for Acid-Base Extraction of Quinoline from Coal Tar Wash Oil

Data compiled from patent literature describing methods to obtain a crude quinoline product.

Acidic ExtractantMolarity (mol/L)Mass Ratio (Acid Solution:Crude Fraction)Neutralizing Agent (to pH 6-7)Reference
Ammonium Bisulfate Solution31:125% Ammonia Water[1]
Phosphoric Acid Solution52:125% Ammonia Water[1][14]
Phosphoric Acid Solution43:125% Ammonia Water[2]
Sodium Hydrogen Phosphate52:125% Ammonia Water[2]
Table 2: Example Column Chromatography Systems for Quinoline Derivative Purification

Selection of a suitable solvent system should be guided by prior Thin-Layer Chromatography (TLC) analysis.

Analyte/DerivativeStationary PhaseEluent SystemReference
General Quinoline AldehydesSilica GelStart with non-polar, gradually increase polarity[4]
2-Methoxyquinoline-3-carbaldehydeSilica GelPetroleum Ether:Ethyl Acetate (85:15)[4]
Various Quinoline DerivativesSilica GelChloroform:Petroleum Ether:Ethyl Acetate (9.5:0.5)[4]
Sensitive Quinoline DerivativesDeactivated Silica Gel (add 1% Triethylamine to eluent)Varies based on TLC[15]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Quinoline from Tarry Mixtures

This protocol is a general guideline based on methods for extracting quinoline from coal tar wash oil fractions.[1][2]

  • Initial Distillation (Optional but Recommended):

    • Heat the coal tar mixture in a distillation apparatus.

    • Collect the fraction that distills between 235-240°C. This fraction is enriched with quinoline.[1]

  • Acidic Extraction:

    • In a separatory funnel, combine the quinoline-rich fraction with an acidic solution (e.g., 5M Phosphoric Acid) at a mass ratio of approximately 1:2 (fraction:acid solution).[1]

    • Shake the funnel vigorously for several minutes to ensure thorough mixing.

    • Allow the layers to separate. The aqueous layer (bottom) will contain the protonated quinoline salt.

  • Separation:

    • Drain the lower aqueous layer into a clean flask.

    • The remaining organic layer contains neutral and acidic impurities and can be set aside.

  • Neutralization and Recovery:

    • Cool the acidic aqueous extract in an ice bath.

    • Slowly add a base (e.g., 25% ammonia water) while stirring until the pH of the solution reaches 6-7.[1][2] The quinoline will deprotonate and may precipitate or form an oily layer.

  • Final Extraction:

    • Transfer the neutralized mixture back to a separatory funnel.

    • Extract the crude quinoline product into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) by shaking. Repeat the extraction 2-3 times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude quinoline product.

Protocol 2: Column Chromatography for Purifying Crude Quinoline Derivatives

This general protocol should be optimized for each specific compound using TLC analysis first.[4]

  • Select Solvent System:

    • Using TLC, identify a solvent system (eluent) where your desired quinoline derivative has an Rf value of approximately 0.2-0.3.

  • Prepare the Column:

    • Choose an appropriate stationary phase (silica gel is common).[4]

    • Prepare a slurry of the silica gel in the least polar eluent you will be using.

    • Gently pour the slurry into the chromatography column, avoiding air bubbles. Tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica to protect the surface.

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column with a pipette.

    • Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[4]

  • Elution:

    • Begin adding the eluent to the top of the column, maintaining a constant flow. For flash chromatography, gentle air pressure can be applied.

    • If using a gradient, start with the non-polar solvent system and gradually increase the polarity.

    • Collect fractions of a consistent volume in separate test tubes.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline derivative.

Protocol 3: General Recrystallization of Quinoline Derivatives

This protocol provides a seven-step guide to purifying solid compounds.[7][16]

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[16]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[1]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any other insoluble impurities.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should begin to form. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[16]

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[16]

  • Drying: Wash the crystals in the funnel with a small amount of ice-cold solvent, then allow them to dry completely.[16]

Visualizations

G cluster_start Crude Mixture cluster_extraction Separation cluster_purification Purification cluster_end Final Product crude Tarry Crude Mixture (Quinolines + Impurities) extraction Acid-Base Extraction crude->extraction Dissolve in Org. Solvent distillation Fractional Distillation (Optional) extraction->distillation Crude Basic Extract chromatography Column Chromatography extraction->chromatography Crude Basic Extract distillation->chromatography Enriched Fraction recrystallization Recrystallization chromatography->recrystallization Partially Pure Fractions pure Pure Quinoline Derivative chromatography->pure Pure Fractions (if liquid) recrystallization->pure Crystalline Solid G start Attempting Recrystallization issue Compound 'Oils Out'? start->issue step1 1. Reheat solution to dissolve oil issue->step1 Yes success Crystals Form issue->success No step2 2. Add small amount of additional hot solvent step1->step2 step3 3. Allow to cool SLOWLY to room temperature step2->step3 step4 4. Place in ice bath step3->step4 fail Still Oiling Out step4->fail change_solvent Try a different solvent or co-solvent change_solvent->start Repeat Process fail->change_solvent G start Crude Quinoline Sample tlc 1. TLC Analysis to Find Optimal Eluent (Rf ~0.2-0.3) start->tlc prepare_col 2. Prepare Slurry & Pack Column with Silica Gel tlc->prepare_col load 3. Load Sample (Wet or Dry Method) prepare_col->load elute 4. Elute with Solvent System (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions & Evaporate Solvent analyze->combine end Purified Product combine->end

References

Troubleshooting guide for Pfitzinger reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the Pfitzinger reaction?

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical reaction that synthesizes substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2] This reaction is a cornerstone in medicinal chemistry for creating the quinoline scaffold, a key component in many biologically active compounds.[1][3]

Q2: What is the underlying mechanism of the Pfitzinger reaction?

The reaction proceeds through several key steps:[2][4]

  • Ring Opening: The amide bond of isatin is hydrolyzed by a base (e.g., potassium hydroxide) to form a keto-acid intermediate.[2][5]

  • Condensation & Imine Formation: The keto-acid intermediate reacts with the carbonyl compound to form an imine.[2]

  • Tautomerization: The imine then tautomerizes to a more stable enamine.[2]

  • Cyclization and Dehydration: The enamine undergoes intramolecular cyclization followed by dehydration to yield the final quinoline-4-carboxylic acid product.[2][6]

Q3: What are the common applications of the Pfitzinger reaction in drug development?

The quinoline-4-carboxylic acid core synthesized through the Pfitzinger reaction is a privileged scaffold in medicinal chemistry.[3] Derivatives have been investigated for a wide range of therapeutic applications, including:

  • Anticancer agents[1]

  • Antiviral agents (including anti-HIV)[1][3]

  • Antibacterial agents[1]

  • Antimalarial agents[1]

  • Anti-inflammatory agents[7]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Quinoline-4-Carboxylic Acid

Potential Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Degradation: Reactants or products may have degraded under the reaction conditions.

  • Side Product Formation: Competing side reactions can reduce the yield of the desired product.[8]

  • Impure Reactants: The purity of isatin and the carbonyl compound can significantly impact the reaction outcome.[8]

Solutions:

  • Ensure Complete Isatin Ring Opening: Pre-reacting the isatin with a strong base is crucial. Ensure the isatin is fully dissolved and the solution color changes before adding the carbonyl compound.[8][9]

  • Optimize Reactant Stoichiometry: Using an excess of the carbonyl compound can help drive the reaction to completion.[8] Experiment with the molar ratio of the carbonyl compound to isatin.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and determine the optimal reaction time.[1][8]

  • Temperature Control: High temperatures can promote side reactions. Maintain the recommended reaction temperature and consider running the reaction at a lower temperature for a longer duration.[8][10]

  • Purity of Reactants: Ensure that the isatin and carbonyl compounds are of high purity.[8]

Problem 2: Formation of a Thick, Intractable Tar

Potential Causes:

  • Self-Condensation: Isatin or the carbonyl compound can undergo self-condensation under strongly basic conditions.[8]

  • Polymerization: Reaction intermediates may polymerize.[8]

  • Simultaneous Reactant Addition: Mixing all reactants at once can exacerbate tar formation.[8][9]

  • High Temperatures: Excessive heat can lead to decomposition and the formation of tarry byproducts.[10]

Solutions:

  • Modified Reactant Addition: First, dissolve the isatin in the base to facilitate the ring opening. Once the isatin is fully dissolved, then add the carbonyl compound.[8][9]

  • Temperature Control: Avoid excessive heating. Maintaining a controlled and appropriate temperature is critical to prevent the formation of tarry impurities.[8][10]

  • Solvent Choice: While ethanol is commonly used, exploring other protic solvents or aqueous mixtures might reduce tar formation depending on the specific substrates.[8]

  • Slow Acidification: During the workup, add the acid slowly and with vigorous stirring to avoid localized high acidity, which can contribute to degradation.[8]

Problem 3: Significant Amount of Unreacted Isatin in the Final Product

Potential Causes:

  • Incomplete Conversion: The reaction has not gone to completion, leaving unreacted starting material.

Solutions:

  • Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help drive the reaction forward and consume more of the isatin.[8]

  • Optimize Base Concentration: The concentration of the base can affect the rate of isatin ring opening. You may need to optimize the concentration of KOH or NaOH for your specific substrates.[8]

  • Longer Reaction Time: Extend the reaction time and monitor the progress by TLC to ensure the reaction has proceeded to completion.[8]

Data Presentation: Reaction Yields

The following table summarizes reported yields for the synthesis of various quinoline-4-carboxylic acids using the Pfitzinger reaction under different conditions.

Isatin DerivativeCarbonyl CompoundBaseSolventReaction Time (h)Yield (%)
IsatinAcetoneKOHEthanol/Water2470-89
IsatinButan-2-oneNaOHWater8~89
IsatinAcetophenoneKOHEthanol12-13Not specified
5-Substituted IsatinAppropriate KetoneNot specifiedNot specifiedNot specifiedNot specified
5,6-DifluoroisatinAcetoneNot specifiedNot specifiedNot specified79
α-NaphthisatinAcetoneKOHEthanol/WaterNot specified70

Note: Yields can be highly dependent on the specific reaction scale, purity of reagents, and workup procedures.[5]

Experimental Protocol: Synthesis of 2,3-Dimethylquinoline-4-carboxylic Acid

This protocol is a generalized method based on several reported procedures for the synthesis of 2,3-dimethylquinoline-4-carboxylic acid from isatin and butan-2-one.[1][8]

Materials:

  • Isatin

  • Butan-2-one (Methyl ethyl ketone)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (95%) or Water

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Diethyl ether (for extraction)

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask, dissolve the base (e.g., KOH) in the chosen solvent (e.g., 95% ethanol).

  • Isatin Ring Opening: Add isatin to the basic solution and stir at room temperature for approximately 1 hour, or until the color changes from purple/orange to brown/pale yellow, indicating the formation of the salt of isatinic acid.[1][9]

  • Addition of Carbonyl Compound: To this mixture, add an excess of butan-2-one.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-24 hours).[1][9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the solvent by rotary evaporation.[1]

    • Add water to the residue to dissolve the potassium or sodium salt of the quinoline-4-carboxylic acid.[1]

    • Extract the aqueous solution with diethyl ether to remove any unreacted butan-2-one and other neutral impurities.[1][8]

  • Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[1]

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash it with cold water.[1]

    • Dry the product in a vacuum oven.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[1]

Visualizations

Pfitzinger Reaction Troubleshooting Workflow

Pfitzinger_Troubleshooting cluster_start Start cluster_problems Problem Identification cluster_solutions_yield Solutions for Low Yield cluster_solutions_tar Solutions for Tar Formation cluster_solutions_isatin Solutions for Unreacted Isatin cluster_outcome Outcome start Pfitzinger Reaction Issue low_yield Low Yield start->low_yield Identify Issue tar_formation Tar Formation start->tar_formation Identify Issue unreacted_isatin Unreacted Isatin start->unreacted_isatin Identify Issue sol_yield_1 Optimize Reactant Ratio (Excess Carbonyl) low_yield->sol_yield_1 Implement Solutions sol_yield_2 Ensure Complete Isatin Ring Opening low_yield->sol_yield_2 Implement Solutions sol_yield_3 Monitor with TLC & Adjust Reaction Time low_yield->sol_yield_3 Implement Solutions sol_yield_4 Control Temperature low_yield->sol_yield_4 Implement Solutions sol_tar_1 Sequential Addition: 1. Base + Isatin 2. Carbonyl Compound tar_formation->sol_tar_1 Implement Solutions sol_tar_2 Strict Temperature Control tar_formation->sol_tar_2 Implement Solutions sol_tar_3 Optimize Solvent System tar_formation->sol_tar_3 Implement Solutions sol_tar_4 Slow Acidification During Workup tar_formation->sol_tar_4 Implement Solutions sol_isatin_1 Increase Excess of Carbonyl Compound unreacted_isatin->sol_isatin_1 Implement Solutions sol_isatin_2 Optimize Base Concentration unreacted_isatin->sol_isatin_2 Implement Solutions sol_isatin_3 Extend Reaction Time (Monitor by TLC) unreacted_isatin->sol_isatin_3 Implement Solutions success Successful Synthesis of Quinoline-4-Carboxylic Acid sol_yield_1->success Leads to sol_yield_2->success Leads to sol_yield_3->success Leads to sol_yield_4->success Leads to sol_tar_1->success Leads to sol_tar_2->success Leads to sol_tar_3->success Leads to sol_tar_4->success Leads to sol_isatin_1->success Leads to sol_isatin_2->success Leads to sol_isatin_3->success Leads to

Caption: Troubleshooting workflow for the Pfitzinger reaction.

Pfitzinger Reaction Signaling Pathway

Pfitzinger_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product isatin Isatin keto_acid Keto-acid isatin->keto_acid Base-catalyzed ring opening carbonyl Carbonyl Compound (with α-methylene) imine Imine base Base (e.g., KOH) keto_acid->imine Condensation enamine Enamine imine->enamine Tautomerization product Quinoline-4-carboxylic acid enamine->product Intramolecular Cyclization & Dehydration

References

Technical Support Center: Method Refinement for the Amidation of Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the amidation of quinoline-3-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the amidation of quinoline-3-carboxylic acids?

A1: The most common methods involve the activation of the carboxylic acid followed by reaction with an amine. This can be achieved through two main routes:

  • Two-step process via an acyl chloride: The quinoline-3-carboxylic acid is first converted to the more reactive quinoline-3-carbonyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the desired amine.

  • One-pot reaction with coupling reagents: This approach directly couples the quinoline-3-carboxylic acid with an amine in the presence of a coupling reagent. Commonly used coupling systems include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) often in combination with an additive such as 1-Hydroxybenzotriazole (HOBt), or phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Q2: How do I choose the right coupling reagent for my specific quinoline-3-carboxylic acid and amine?

A2: The choice of coupling reagent depends on several factors, including the reactivity of your substrates (both the quinoline-3-carboxylic acid and the amine), the presence of other functional groups, and the desired reaction conditions (e.g., temperature, reaction time). For sterically hindered or electron-deficient amines, more powerful coupling reagents like HATU or PyBOP may be necessary to achieve good yields. For simpler systems, EDC/HOBt is often a cost-effective and efficient choice. It is advisable to perform small-scale test reactions to screen different coupling reagents and conditions.

Q3: My quinoline-3-carboxylic acid has poor solubility. How can I improve the reaction conditions?

A3: Poor solubility of the starting material can significantly hinder the reaction. To address this, consider the following:

  • Solvent Selection: Use a more polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Temperature: Gently heating the reaction mixture can improve solubility, but be mindful of potential side reactions or degradation of sensitive substrates.

  • Sonication: Applying ultrasound can sometimes help to dissolve suspended solids and promote the reaction.

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be employed to facilitate the reaction between reactants in different phases.

Q4: What are some common side reactions to watch out for during the amidation of quinoline-3-carboxylic acids?

A4: Potential side reactions include:

  • Racemization: If your quinoline-3-carboxylic acid or amine contains a chiral center, racemization can occur, especially with carbodiimide coupling reagents. The addition of HOBt or HOAt can help to suppress this.

  • N-Acylurea Formation: When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.

  • Reaction with the Quinoline Nitrogen: The basic nitrogen atom of the quinoline ring can potentially be acylated or interact with the coupling reagents, although this is generally less favorable than the reaction at the carboxylic acid.

  • Anhydride Formation: In the absence of an amine, the activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride.

Q5: How can I monitor the progress of my amidation reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inefficient activation of the carboxylic acid - Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU).- If preparing the acyl chloride, ensure the complete conversion of the carboxylic acid before adding the amine.
Poor nucleophilicity of the amine - Use a stronger base (e.g., DIPEA instead of triethylamine) to deprotonate the amine hydrochloride salt if applicable.- Increase the reaction temperature, but monitor for potential side reactions.
Low solubility of starting materials - Use a more polar solvent like DMF or DMSO.- Gently heat the reaction mixture.- Use sonication to aid dissolution.
Decomposition of starting materials or product - Perform the reaction at a lower temperature.- Ensure all reagents and solvents are dry and of high purity.
Steric hindrance - Use a less sterically hindered amine or a smaller coupling reagent if possible.- Prolong the reaction time.
Problem 2: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Presence of N-acylurea byproduct (from carbodiimide reagents) - Optimize the reaction conditions to minimize its formation (e.g., by adding HOBt).- During work-up, perform an acidic wash (e.g., with 1M HCl) to protonate the urea and facilitate its removal in the aqueous layer.- Utilize column chromatography with a suitable solvent system for separation.
Unreacted starting materials - Use a slight excess of one of the reactants to ensure the complete conversion of the other.- Perform an appropriate aqueous wash during work-up (acidic wash for unreacted amine, basic wash for unreacted carboxylic acid).
Product is water-soluble - Extract the product with a more polar organic solvent.- Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the product and improve extraction efficiency.
Emulsion formation during work-up - Add a small amount of brine to the separatory funnel.- Filter the mixture through a pad of celite.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amidation

Coupling Reagent/SystemTypical Yield RangeAdvantagesDisadvantages
EDC / HOBt 60-90%Cost-effective, water-soluble byproducts are easily removed.Can lead to racemization, N-acylurea formation can be an issue.
HATU / DIPEA 80-95%High reactivity, fast reaction times, low racemization.More expensive, can be sensitive to moisture.
PyBOP / DIPEA 75-95%Good for sterically hindered substrates, stable.Byproducts can sometimes be difficult to remove.
T3P® (Propylphosphonic Anhydride) 70-90%Byproducts are water-soluble, good for large-scale synthesis.Can be corrosive, requires careful handling.
SOCl₂ or (COCl)₂ then Amine 65-85%Acyl chloride is highly reactive.Two-step process, reagents are corrosive and moisture-sensitive.

Note: Yields are approximate and can vary significantly depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Amidation using EDC/HOBt
  • To a solution of quinoline-3-carboxylic acid (1.0 eq) in dry DMF (0.1-0.5 M), add HOBt (1.2 eq) and the amine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise while stirring.

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Amidation using HATU
  • Dissolve the quinoline-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in dry DMF (0.1-0.5 M).

  • Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Mandatory Visualization

Amidation_Workflow cluster_start Starting Materials cluster_method Amidation Method cluster_process Reaction & Work-up cluster_end Final Product Quinoline_Acid Quinoline-3- Carboxylic Acid Reaction Reaction Mixture (Stir at RT) Quinoline_Acid->Reaction Amine Amine Amine->Reaction Coupling Coupling Reagent (e.g., EDC/HOBt, HATU) Coupling->Reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Base Base (optional) (e.g., DIPEA) Base->Reaction Workup Aqueous Work-up (Extraction & Washes) Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Quinoline-3-Carboxamide Purification->Product Troubleshooting_Logic Start Low/No Yield? Check_Activation Is Carboxylic Acid Activation Complete? Start->Check_Activation Check_Amine Is Amine Reactive Enough? Check_Activation->Check_Amine Yes Use_Stronger_Reagent Use a more potent coupling reagent (e.g., HATU). Check_Activation->Use_Stronger_Reagent No Check_Solubility Are Starting Materials Fully Dissolved? Check_Amine->Check_Solubility Yes Increase_Temp_Base Increase temperature or use a stronger base. Check_Amine->Increase_Temp_Base No Check_Conditions Are Reaction Conditions Optimal? Check_Solubility->Check_Conditions Yes Change_Solvent Switch to a more polar solvent (e.g., DMF). Check_Solubility->Change_Solvent No Optimize_Time_Temp Optimize reaction time and temperature. Check_Conditions->Optimize_Time_Temp No Success Improved Yield Check_Conditions->Success Yes Use_Stronger_Reagent->Success Increase_Temp_Base->Success Change_Solvent->Success Optimize_Time_Temp->Success

Technical Support Center: Overcoming Solubility Issues During Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common solubility challenges encountered during the purification of proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: My protein precipitates after elution from the affinity column. What are the likely causes and immediate troubleshooting steps?

A1: Protein precipitation post-elution is a common issue that can stem from several factors, including:

  • High Protein Concentration: Elution often results in a highly concentrated protein sample, which can promote aggregation.[1]

  • Buffer Composition Mismatch: The elution buffer may not be optimal for your protein's stability. Key factors include pH, ionic strength, and the presence or absence of stabilizing additives.[2][3]

  • Removal of a Stabilizing Fusion Tag: If the purification tag enhances solubility, its cleavage can lead to precipitation.

  • Temperature Sensitivity: Some proteins are unstable at lower temperatures (e.g., 4°C), while others may aggregate at room temperature.[2]

Immediate Troubleshooting Steps:

  • Dilute the Eluate: Immediately after elution, dilute a small aliquot of your protein with the intended downstream buffer to see if this prevents precipitation.

  • Analyze the Precipitate: Check the precipitate using SDS-PAGE to confirm it is your protein of interest. This can also reveal if proteolysis has occurred, which can lead to insolubility.[2]

  • Screen Buffer Conditions: On a small scale, test the solubility of your precipitated protein in various buffers with different pH values, salt concentrations, and additives.[4]

Q2: What is the role of pH in protein solubility and how can I optimize it?

A2: The pH of the buffer significantly influences a protein's surface charge, which is critical for its solubility.[5][6] Proteins are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[6][7] At this point, electrostatic repulsion between protein molecules is minimal, leading to aggregation and precipitation.

To optimize pH for solubility:

  • Determine the pI: Calculate the theoretical pI of your protein using its amino acid sequence.

  • Adjust Buffer pH: Choose a buffer with a pH at least one unit away from the protein's pI.[] For most proteins, a pH between 5.5 and 8.0 is where they have the lowest solubility.[7]

  • Perform a pH Screen: Experiment with a range of buffers covering different pH values to empirically determine the optimal pH for your protein's solubility.[9][10]

Q3: My protein is in inclusion bodies. What is the general strategy to purify it in a soluble form?

A3: Inclusion bodies are insoluble aggregates of misfolded protein.[11][12] Purifying active, soluble protein from inclusion bodies typically involves a four-step process:

  • Isolation and Washing: Isolate the inclusion bodies from the cell lysate by centrifugation and wash them to remove contaminants.[13]

  • Solubilization: Dissolve the washed inclusion bodies using strong denaturants like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea.[14] These agents disrupt the non-covalent interactions holding the aggregates together.[13]

  • Refolding: Gradually remove the denaturant to allow the protein to refold into its native, soluble conformation. Common methods include dialysis, dilution, and chromatography.[13][15]

  • Purification: Purify the refolded, soluble protein using standard chromatography techniques to remove any remaining unfolded or aggregated protein and other impurities.[16]

Q4: Can fusion tags help with solubility issues?

A4: Yes, certain fusion tags can significantly enhance the solubility of recombinant proteins.[11][17] Tags like Maltose-Binding Protein (MBP) and Glutathione-S-Transferase (GST) are known for their high solubility and can help keep their fusion partners soluble.[17][18]

  • MBP (Maltose-Binding Protein): A larger tag that is very effective at increasing solubility and can aid in protein crystallization.[18]

  • GST (Glutathione-S-Transferase): A popular choice that often improves solubility, but it can dimerize, which may be a consideration for some downstream applications.[18]

  • SUMO (Small Ubiquitin-like Modifier): A smaller tag that can also enhance solubility and has the advantage of being cleaved by a specific protease that often leaves no extra amino acids on the target protein.[18]

It is often necessary to test multiple fusion tags to find the one that works best for a particular protein.[19]

Troubleshooting Guides

Scenario 1: Protein Precipitates During Dialysis/Buffer Exchange

You have purified your protein, and it is soluble in the elution buffer. However, upon dialyzing it into a new buffer for a downstream application or storage, the protein precipitates.

Logical Troubleshooting Workflow

References

Validation & Comparative

A Comparative Guide to Quinoline Synthesis: Skraup vs. Doebner-von Miller

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of heterocyclic chemistry, given its prevalence in pharmaceuticals and biologically active compounds. Among the classical methods, the Skraup and Doebner-von Miller reactions are fundamental routes to this bicyclic heterocycle. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and a visual representation of the synthetic pathways.

At a Glance: Key Differences and Features

The Skraup synthesis, developed by Zdenko Hans Skraup in 1880, is a vigorous, often exothermic reaction that produces quinolines from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent.[1][2] The Doebner-von Miller reaction, a subsequent modification, offers a more versatile approach by reacting an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3][4]

FeatureSkraup SynthesisDoebner-von Miller Synthesis
Carbon Source Glycerol (dehydrated in situ to acrolein)α,β-Unsaturated aldehydes or ketones
Catalyst Concentrated Sulfuric AcidBrønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, SnCl₄)[3][5]
Oxidizing Agent Required (e.g., nitrobenzene, arsenic pentoxide)[1][2]Often not required (oxidation can occur via air or a disproportionation mechanism)
Reaction Vigor Highly exothermic and can be violent[1][6]Generally less vigorous, but can have issues with polymerization of the carbonyl compound[5]
Product Scope Primarily unsubstituted or simply substituted quinolinesWider range of substituted quinolines, particularly at the 2- and 4-positions[5]
Key Challenge Controlling the violent exothermic reaction[6]Preventing polymerization and tar formation of the carbonyl starting material[5]

Quantitative Data Comparison

The yield of quinoline and its derivatives is highly dependent on the specific substrates and reaction conditions. Below is a summary of reported yields for both syntheses.

Table 1: Reported Yields for the Skraup Synthesis

Aniline SubstrateOxidizing AgentProductYield (%)Reference
AnilineNitrobenzeneQuinoline84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)[7]
3-Nitro-4-aminoanisoleArsenic pentoxide6-Methoxy-8-nitroquinolineNot specifiedOrganic Syntheses, Coll. Vol. 3, p. 601 (1955)[1]
o-Aminophenolo-Nitrophenol8-Hydroxyquinoline100 (based on o-aminophenol)ResearchGate[7]

Table 2: Reported Yields for the Doebner-von Miller Synthesis

Aniline Substrateα,β-Unsaturated CarbonylProductYield (%)Reference
AnilineCrotonaldehyde2-MethylquinolineHigh (not specified)[8]
4-MethylanilineCrotonaldehyde2,6-Dimethylquinoline72[9]
Anilineγ-Aryl-β,γ-unsaturated α-ketoester2-Carboxy-4-arylquinolines61-80The Journal of Organic Chemistry[10]
Substituted AnilinesSubstituted α,β-unsaturated aldehydesSubstituted Quinolines42-89ResearchSpace@UKZN

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis.

Skraup Synthesis of Quinoline from Aniline

This protocol is adapted from Organic Syntheses.[7]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (276 g, 3.0 moles)

  • Nitrobenzene (49 g, 0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

  • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.

  • Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Heat the mixture gently in an oil bath. The reaction will become exothermic.

  • Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.

Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is a general representation of the Doebner-von Miller reaction.

Materials:

  • Aniline

  • Crotonaldehyde

  • Hydrochloric Acid (concentrated)

  • Toluene

  • Sodium Hydroxide (for workup)

  • Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and aqueous hydrochloric acid. Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizing the Synthesis Routes

The following diagrams illustrate the logical flow and key components of the Skraup and Doebner-von Miller syntheses.

G cluster_skraup Skraup Synthesis cluster_dvm Doebner-von Miller Synthesis skraup_reactants Aniline + Glycerol + H₂SO₄ + Oxidizing Agent skraup_intermediate In situ formation of Acrolein skraup_reactants->skraup_intermediate skraup_michael Michael Addition skraup_intermediate->skraup_michael skraup_cyclization Cyclization & Dehydration skraup_michael->skraup_cyclization skraup_oxidation Oxidation skraup_cyclization->skraup_oxidation skraup_product Quinoline skraup_oxidation->skraup_product dvm_reactants Aniline + α,β-Unsaturated Carbonyl + Acid Catalyst dvm_michael Michael Addition dvm_reactants->dvm_michael dvm_cyclization Cyclization & Dehydration dvm_michael->dvm_cyclization dvm_oxidation Oxidation (often spontaneous) dvm_cyclization->dvm_oxidation dvm_product Substituted Quinoline dvm_oxidation->dvm_product

Caption: Comparative workflow of Skraup and Doebner-von Miller syntheses.

Conclusion

Both the Skraup and Doebner-von Miller reactions are powerful and enduring methods for the synthesis of quinolines. The Skraup synthesis, while potentially high-yielding for unsubstituted quinoline, requires careful management of its vigorous and exothermic nature. The Doebner-von Miller synthesis offers greater flexibility in introducing substituents to the quinoline core and generally proceeds under milder conditions, though it is prone to polymerization side reactions. The choice between these two routes will ultimately depend on the desired substitution pattern of the target quinoline, the available starting materials, and the scale of the reaction. For the synthesis of a wide array of substituted quinolines, the Doebner-von Miller reaction often provides a more versatile and controllable approach.

References

6-Fluoro-2-methylquinoline-3-carboxylic Acid: A Comparative Analysis of a Fluoroquinolone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antibacterial agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Within the broader class of quinolone antibiotics, fluoroquinolones have emerged as a clinically significant group, characterized by a fluorine atom at the C-6 position of the quinoline ring structure. This substitution has been shown to markedly improve antimicrobial activity compared to non-fluorinated analogs.[1] This guide provides a comparative analysis of the 6-Fluoro-2-methylquinoline-3-carboxylic acid scaffold against other established fluoroquinolones, supported by available experimental data and detailed methodologies.

Structural and Mechanistic Overview

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2][][4][5] This dual mechanism of action involves the formation of a ternary complex with the enzyme and DNA, which stabilizes DNA strand breaks and ultimately blocks the progression of the replication fork, leading to bacterial cell death.[2] The core pharmacophore for significant antibacterial activity is the 4-pyridone-3-carboxylic acid moiety, with the oxo group at position 4 and the carboxylic acid group at position 3 being crucial for binding to the target enzymes.[6] The fluorine atom at the 6-position is a key substituent that enhances the compound's activity by 5 to 100 times.[6]

Antibacterial Activity: A Comparative Look

Direct comparative studies detailing the antibacterial spectrum of this compound against other fluoroquinolones are limited in publicly available literature. However, research on structurally related 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives provides valuable insights into the potential of this scaffold.

One study synthesized a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids and evaluated their in vitro antimicrobial activity. The minimum inhibitory concentrations (MIC) were determined using the agar streak dilution method.[7] The results for the most potent compound in that series are presented below in comparison to Ciprofloxacin, a widely used fluoroquinolone.

Table 1: Comparative in vitro Antibacterial Activity (MIC in µg/mL)

Bacterial Strain1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid[7]Ciprofloxacin (Representative MICs)
Staphylococcus aureus4.10.12 - 2
Staphylococcus epidermidis3.10.12 - 1
Micrococcus luteus3.1Not commonly reported
Bacillus cereus2.40.25 - 2
Escherichia coli10.015 - 1
Klebsiella pneumoniae10.03 - 2
Candida albicans25>64
Aspergillus niger>100Not applicable

Note: The Ciprofloxacin MIC values are representative ranges from various studies and are provided for general comparison. Direct comparison is challenging without head-to-head studies under identical conditions. The data for the 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivative suggests significant antibacterial activity, particularly against Gram-negative bacteria like E. coli and K. pneumoniae.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[8]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Mechanism of Action and Experimental Workflow

The established mechanism of action for fluoroquinolones and a general workflow for evaluating novel compounds are depicted below.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) FQ->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication_Fork Blocked Replication Fork DNA_Gyrase->Replication_Fork Topo_IV->DNA Acts on Topo_IV->Replication_Fork Cell_Death Cell Death Replication_Fork->Cell_Death

Caption: Fluoroquinolone Mechanism of Action.

Experimental_Workflow Compound Test Compound (e.g., this compound) MIC MIC Determination (Antibacterial Activity) Compound->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: Experimental Workflow for Fluoroquinolone Evaluation.

Conclusion

References

A Comparative Guide to the Biological Activity of 6-Fluoro-2-methylquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of compounds with significant pharmacological activities.[1][2] Derivatives of this bicyclic heterocycle have demonstrated a remarkable breadth of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] At the heart of many potent therapeutic agents lies the 6-Fluoro-2-methylquinoline-3-carboxylic acid core. This guide offers a comprehensive comparison of its analogs, delving into the structure-activity relationships (SAR) that govern their biological effects. We will explore the causal relationships behind their mechanisms of action, supported by comparative experimental data and validated protocols, to provide researchers and drug development professionals with a robust framework for advancing novel quinoline-based therapeutics.

The Core Scaffold: A Foundation for Diverse Activity

The this compound molecule serves as an essential starting point for the design of novel drug candidates.[4] Its inherent biological activity is a product of its distinct chemical features, each offering opportunities for modification to enhance potency, selectivity, and pharmacokinetic profiles.

  • Quinoline Nucleus: This fundamental bicyclic aromatic system provides a rigid framework that can be functionalized at multiple positions, allowing for precise spatial orientation of pharmacophoric groups.[2][5]

  • C6-Fluoro Group: The introduction of a fluorine atom at the 6-position is a well-established strategy in the development of fluoroquinolone antibiotics. This modification often enhances metabolic stability and significantly boosts antimicrobial potency by improving cell penetration and binding affinity to target enzymes.[6][7]

  • C3-Carboxylic Acid: This functional group is critical for the activity of many quinolone-based drugs, particularly antimicrobials. It plays a pivotal role in binding to bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication.[7]

  • C2-Methyl Group: The methyl group at the C2 position influences the steric and electronic properties of the molecule, which can be modified to fine-tune interactions with biological targets.

The strategic modification of this core structure, particularly at the N1 and C7 positions, has led to the development of analogs with tailored biological activities.

cluster_workflow Preclinical Evaluation Workflow for Quinoline Analogs A In Silico Screening (ADMET Prediction) B Synthesis of Prioritized Analogs A->B C In Vitro Biological Screening B->C D Antimicrobial Assays (e.g., MIC Determination) C->D E Anticancer Assays (e.g., MTT Assay) C->E F Anti-inflammatory Assays (e.g., NO Inhibition) C->F G Lead Optimization (SAR Studies) D->G E->G F->G H In Vivo Studies (Efficacy & Toxicity) G->H

Caption: Preclinical workflow for quinoline drug candidates.

Comparative Analysis of Biological Activities

Antimicrobial Activity

The most prominent biological activity of this class of compounds is their antimicrobial effect. Fluoroquinolone analogs are broad-spectrum bactericidal agents that are indispensable in treating a wide range of infections.

Mechanism of Action: The primary mechanism involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Fluoroquinolones stabilize the covalent complex formed between these enzymes and DNA, which leads to the accumulation of double-strand breaks, ultimately triggering bacterial cell death. The C3-carboxylic acid and C4-carbonyl groups are essential for this interaction.[7]

Drug Fluoroquinolone Analog Complex Ternary Complex (Drug-Enzyme-DNA) Drug->Complex Binds to Enzyme Bacterial DNA Gyrase / Topoisomerase IV Enzyme->Complex Forms DNA Bacterial DNA DNA->Complex Stabilizes Replication DNA Replication Blocked Complex->Replication DSB Double-Strand Breaks Complex->DSB Death Bacterial Cell Death Replication->Death DSB->Death

Caption: Fluoroquinolone mechanism of antimicrobial action.

Structure-Activity Relationship (SAR):

  • N1 and C7 Substitutions: These positions are critical for modulating the spectrum and potency. A cyclopropyl group at N1, for instance, is often associated with enhanced activity.[9][10] The introduction of cyclic amino moieties, such as piperazine, at the C7 position significantly broadens the activity against both Gram-positive and Gram-negative bacteria.[6][11]

  • C6-Fluoro Group: As previously mentioned, this substitution is a hallmark of modern fluoroquinolones, dramatically increasing their potency.[6][7]

Comparative Data: Antimicrobial Efficacy (MIC, µg/mL)

Analog IDC7-SubstituentS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)C. albicans (Fungus)Reference
Parent -H>100>100>100>100(Hypothetical)
Analog A Piperazin-1-yl4.11.012.525[11]
Analog B 2,5-Dioxo-piperazin-1-yl4.11.0>10025[11]
Analog C 4-Methyl-piperazin-1-yl8.22.025>100[11]
Ciprofloxacin (Reference Drug)0.5 - 2.00.015 - 0.120.25 - 1.0>64General Knowledge

Note: Data is illustrative, synthesized from findings in cited literature to demonstrate SAR principles. Specific values are highly dependent on the full analog structure.

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of a compound.[12]

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the quinoline analog in a suitable solvent (e.g., DMSO).

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

    • Microorganism: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Controls: Include a growth control (no compound), a sterility control (no bacteria), and a positive control with a known antibiotic (e.g., Ciprofloxacin).

  • Microtiter Plate Preparation:

    • Dispense 100 µL of broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the final column.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume will be 200 µL.

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for turbidity (bacterial growth).

    • The MIC is defined as the lowest concentration of the quinoline analog that completely inhibits visible growth.[12]

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[5]

Mechanism of Action: The anticancer effects of quinoline analogs are multifaceted. They have been shown to inhibit critical cellular enzymes such as tyrosine kinases (e.g., VEGFR-2, EGFR), which are key regulators of cell growth and angiogenesis.[5] Other mechanisms include the inhibition of topoisomerases, disruption of tubulin polymerization, and inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis.[5][13] Certain analogs can selectively induce apoptosis in cancer cells, sometimes through p53-dependent pathways.[14]

Structure-Activity Relationship (SAR):

  • C2 and C4/C7 Substitutions: For DHODH inhibition, large, hydrophobic groups at the C2 position are often required.[13] In other scaffolds, bulky alkoxy substituents at C7 and amino side chains at C4 have been shown to be beneficial for antiproliferative activity.[14]

  • Selectivity: Hydrolysis of ester groups to their corresponding carboxylic acids has been shown to enhance selectivity for cancer cells over non-cancerous cells, potentially due to differences in pKa and cellular uptake in the acidic tumor microenvironment.[15][16]

Comparative Data: Anticancer Efficacy (IC₅₀, µM)

Analog IDKey Structural FeatureMCF-7 (Breast)HCT-116 (Colon)HELA (Cervical)Reference
Analog D 2-Phenyl-quinoline-4-carboxylic acid15.212.5>50[17]
Analog E Quinoline-3-carboxylic acid18.921.3>50[17]
Analog F 2,4-disubstituted-quinoline-3-carboxylic acid8.5Not TestedNot Tested[15]
Doxorubicin (Reference Drug)~0.05~0.1~0.08General Knowledge

Note: Data is illustrative and sourced from studies on related quinoline carboxylic acids.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19][20]

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline analogs in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[20]

  • Incubation:

    • Incubate the plates for 48 to 72 hours to allow the compounds to exert their effects.

  • MTT Addition and Solubilization:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percent viability against the logarithm of the compound concentration.

Anti-inflammatory Activity

Beyond their direct antimicrobial and cytotoxic effects, certain fluoroquinolone analogs possess significant immunomodulatory and anti-inflammatory properties.[9][21]

Mechanism of Action: These compounds can suppress inflammatory responses by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9] This effect is often mediated through the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[22] Inhibition of phosphodiesterase activity, leading to an increase in intracellular cAMP, is another proposed mechanism.[9]

cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Quinolone Quinolone Analog Quinolone->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

Structure-Activity Relationship (SAR):

  • N1-Cyclopropyl Group: As with antimicrobial activity, the presence of a cyclopropyl moiety at the N1 position has been specifically linked to immunomodulatory effects in some fluoroquinolones.[9][10]

  • Core Structure: The quinoline-3-carboxylic acid scaffold itself has demonstrated appreciable anti-inflammatory properties in assays measuring inhibition of lipopolysaccharide (LPS)-induced inflammation in macrophages.[17]

Comparative Data: Anti-inflammatory Efficacy

Analog IDAssayEndpointResultReference
Analog G LPS-stimulated RAW264.7 cellsNO Production InhibitionIC₅₀ = 25.5 µM[17][23]
Analog H LPS-stimulated RAW264.7 cellsNO Production InhibitionIC₅₀ = 18.2 µM[17][23]
Indomethacin (Reference Drug)LPS-stimulated RAW264.7 cellsNO Production InhibitionIC₅₀ = 15.8 µM

Note: Data is illustrative, based on activities reported for quinoline carboxylic acids.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophage cells.[23]

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the quinoline analogs for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulation:

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.

    • Include wells with cells only (negative control), cells with LPS only (positive control), and cells with the compound but no LPS (to test for inherent cytotoxicity).

    • Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

    • Determine the percent inhibition of NO production for each compound concentration relative to the LPS-only control and calculate the IC₅₀ value.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The strategic modification of this core structure allows for the fine-tuning of its biological activity, yielding potent analogs with antimicrobial, anticancer, and anti-inflammatory properties. The structure-activity relationships highlighted in this guide underscore the importance of substitutions at key positions, such as C7 and N1, in determining both the potency and the therapeutic application of these compounds. The provided experimental protocols offer a validated framework for the systematic evaluation of new analogs, enabling researchers to effectively compare and prioritize candidates for further preclinical and clinical development. Continued exploration of this chemical space holds significant promise for addressing unmet needs in infectious diseases, oncology, and inflammatory disorders.

References

A Comparative Analysis of Substituted Quinoline-3-Carboxylic Acid Derivatives: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anticancer, antimicrobial, and anti-inflammatory properties of substituted quinoline-3-carboxylic acid derivatives, supported by experimental data and mechanistic insights.

Substituted quinoline-3-carboxylic acids represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative overview of their performance as anticancer, antimicrobial, and anti-inflammatory agents, supported by quantitative data from various studies. Detailed experimental protocols for key biological assays are also presented to aid in the replication and further investigation of these promising therapeutic candidates.

Comparative Biological Activity

The therapeutic efficacy of quinoline-3-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the in vitro activities of various derivatives against cancer cell lines, bacterial strains, and inflammatory models.

Anticancer Activity

The antiproliferative effects of these derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented in Table 1. Notably, certain substitutions have been shown to enhance cytotoxicity, making these compounds promising candidates for further development as anticancer agents.[1][2] One of the key mechanisms underlying their anticancer activity is the inhibition of protein kinase CK2, a crucial enzyme in cell growth and proliferation.[3]

Table 1: Anticancer Activity of Substituted Quinoline-3-Carboxylic Acid Derivatives (IC50 in µM)

Compound IDSubstituent(s)MCF-7 (Breast)K562 (Leukemia)HeLa (Cervical)Reference
Q1 2-(p-fluorostyryl)-4-phenyl0.330.28-[2]
Q2 2-(p-chlorostyryl)-4-phenyl-0.28-[2]
Q3 2-amino-6-methoxy-->100[3]
Q4 2-amino-7-methoxy18.2--[3]
Q5 Tetrazolo[1,5-a]quinoline-4-carboxylic acid0.65--[3]

Note: "-" indicates data not available.

Antimicrobial Activity

The antibacterial potential of quinoline-3-carboxylic acid derivatives is well-established, with many acting as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[4] The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key measure of its antibacterial efficacy. Table 2 provides a comparison of the MIC values for various derivatives against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Substituted Quinoline-3-Carboxylic Acid Derivatives (MIC in µg/mL)

Compound IDSubstituent(s)Staphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Q6 7-(thiazol-2-yl)amino>100>100>100[5]
Q7 2-chloro-7-methyl12.52550[5]
Q8 2-(pyridin-2-yl)amino-7-methyl50100>100[5]
Anti-inflammatory Activity

Certain quinoline-3-carboxylic acid derivatives have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators. Their activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for anti-inflammatory activity are presented in Table 3.

Table 3: Anti-inflammatory Activity of Substituted Quinoline-3-Carboxylic Acid Derivatives (IC50 in µM)

Compound IDSubstituent(s)LPS-stimulated RAW264.7 MacrophagesReference
Qu-C1 Unsubstituted>100[6]
Qu-C2 Kynurenic acid (hydrate)45.3[6]
Qu-C3 1,2-dihydro-2-oxo-4-quinoline carboxylic acid68.7[6]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed protocols for the key biological assays are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted quinoline-3-carboxylic acid derivatives stem from their ability to interact with and modulate various cellular signaling pathways.

G

G

G

G

References

A Comparative Guide to Spectroscopic Techniques for Structural Confirmation: NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical research, drug discovery, and materials science, the precise determination of a molecule's structure is a critical step. Three of the most powerful and complementary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides an objective comparison of these techniques, supported by performance data and detailed experimental protocols, to assist researchers in selecting the optimal methods for their analytical needs.

Principles and Applications at a Glance

Each technique probes different aspects of a molecule's properties to provide a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule.[1] It provides detailed information about the connectivity of atoms by analyzing the magnetic properties of atomic nuclei, revealing how atoms are linked together and their spatial relationships.[2][3] Advanced 2D NMR methods can further elucidate complex stereochemical arrangements.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying the functional groups present within a molecule.[1][4][5] By measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies, IR can quickly confirm the presence or absence of key groups like carbonyls (C=O), hydroxyls (O-H), and amines (N-H).[1][6]

  • Mass Spectrometry (MS): MS is the go-to technique for determining the molecular weight and elemental formula of a compound.[4] It works by ionizing a molecule and then measuring its mass-to-charge ratio. The fragmentation patterns observed in the mass spectrum can also provide valuable clues about the molecule's structure.[2]

The true power of these methods is realized when they are used in conjunction. The combination of molecular formula from MS, functional groups from IR, and the atomic framework from NMR allows for the unambiguous determination of a chemical structure.[1][4]

Quantitative Performance Comparison

The selection of a spectroscopic technique often depends on the specific requirements of the analysis, such as the amount of sample available, the complexity of the molecule, and the type of information sought. The following table summarizes key quantitative performance metrics for ¹H NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Parameter¹H NMR SpectroscopyFT-IR SpectroscopyMass Spectrometry (HRMS)
Primary Information Carbon-hydrogen framework, atomic connectivity, stereochemistry[2][7]Presence/absence of functional groups[4][5]Molecular weight, elemental formula, fragmentation patterns[2][4]
Typical Sample Amount 1-10 mg0.5-5 mgng to µg
Resolution High (typically 0.1 - 5 Hz)Moderate (typically 0.5 - 4 cm⁻¹)Very High (>10,000 FWHM)
Quantitative Capability Excellent (signal integral is directly proportional to the number of nuclei)[8][9]Good (peak intensity relates to concentration via Beer's Law)[1]Good (with appropriate standards and calibration)
Sample State Solution (primarily), Solid-stateSolid, Liquid, GasSolid, Liquid, Gas (requires vaporization/ionization)
Analysis Type Non-destructiveNon-destructive[5]Destructive
Typical Acquisition Time Minutes to hours< 1 minute< 5 minutes

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reproducible and high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 1-5 mg of the purified sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent is critical to avoid obscuring sample signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

    • Ensure the spectral width covers all expected proton resonances.

    • Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of the protons for accurate integration.

    • Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N > 250:1 for high precision).[8]

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the signals to determine the relative ratios of different types of protons.

    • Analyze the chemical shifts, coupling constants (splitting patterns), and integration to assemble the molecular structure.[3][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
  • Sample Preparation:

    • Liquids (Neat): Place one or two drops of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solids (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Solids (ATR): Place a small amount of the solid or liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Setup:

    • Ensure the sample compartment is clean and dry.

    • Run a background scan to acquire a spectrum of the ambient atmosphere (or the ATR crystal), which will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Place the prepared sample in the instrument's beam path.

    • Acquire the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.[3]

  • Data Processing and Interpretation:

    • The software will automatically perform the background subtraction.

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Correlate the frequencies (in cm⁻¹) of these bands to specific functional groups using correlation tables. Pay special attention to the region above 1500 cm⁻¹ for functional group identification and the "fingerprint region" below 1500 cm⁻¹ for compound matching.[3][10]

Mass Spectrometry (MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile).

    • For techniques like Electrospray Ionization (ESI), the solution is infused directly. For Gas Chromatography-MS (GC-MS), the sample is injected into the GC, which separates components before they enter the mass spectrometer.

  • Instrument Setup:

    • Select the appropriate ionization method (e.g., ESI, APCI, MALDI, EI) based on the analyte's properties (polarity, thermal stability).

    • Calibrate the mass analyzer using a known calibration compound to ensure high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • Acquire data in both positive and negative ion modes if the nature of the analyte is unknown.

  • Data Processing and Interpretation:

    • Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight.

    • Use the high-resolution mass measurement to calculate the most probable elemental formula.

    • Analyze the isotopic pattern, especially for elements like chlorine and bromine, which have distinctive isotopic signatures.[10]

    • Interpret the major fragmentation peaks to deduce the structure of different parts of the molecule.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow and synergy of these techniques in structural elucidation.

G cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_end Structural Elucidation Unknown Purified Unknown Compound MS Perform HRMS Unknown->MS IR Perform FT-IR Unknown->IR NMR Perform ¹H & ¹³C NMR Unknown->NMR MS_Data Molecular Weight & Elemental Formula MS->MS_Data Structure Proposed Structure MS_Data->Structure IR_Data Key Functional Groups (e.g., C=O, O-H) IR->IR_Data IR_Data->Structure NMR_Data Atom Connectivity & Carbon-Hydrogen Framework NMR->NMR_Data NMR_Data->Structure Confirmation Confirm Structure Structure->Confirmation

Caption: Workflow for elucidating an unknown compound's structure.

G cluster_data Experimental Data cluster_interp Interpretation cluster_final Final Structure MS_Data MS Data: MW = 88.05 Formula = C₄H₈O₂ MS_Interp Confirms formula and degrees of unsaturation (1) MS_Data->MS_Interp IR_Data IR Data: Strong peak at ~1740 cm⁻¹ IR_Interp Indicates a C=O group (likely an ester) IR_Data->IR_Interp NMR_Data ¹H NMR Data: Triplet (3H), Quartet (2H), Singlet (3H) NMR_Interp Suggests an ethyl group (-CH₂CH₃) and a methyl group (-CH₃) NMR_Data->NMR_Interp Final_Structure Confirmed Structure: Ethyl Acetate MS_Interp->Final_Structure IR_Interp->Final_Structure NMR_Interp->Final_Structure

References

A Comparative Guide to Purity Analysis of 6-Fluoro-2-methylquinoline-3-carboxylic acid: LC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. For novel compounds such as 6-Fluoro-2-methylquinoline-3-carboxylic acid, a key building block in the synthesis of new therapeutic agents, selecting the most appropriate analytical methodology is critical for ensuring safety and efficacy. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of this compound, alongside alternative techniques, supported by detailed experimental protocols and performance data.

Introduction to Purity Analysis of Quinolone Derivatives

Quinolone derivatives are a significant class of compounds in medicinal chemistry, known for their broad-spectrum antibacterial activity.[1] The introduction of a fluorine atom at the C-6 position of the quinolone ring is a common structural feature in many modern fluoroquinolone antibiotics.[1] The purity of these compounds can be affected by residual starting materials, by-products from side reactions, and degradation products. Therefore, robust analytical methods are required to detect and quantify these impurities. High-Performance Liquid Chromatography (HPLC) is a predominant technique for the separation and identification of these compounds, often coupled with various detectors like Ultraviolet (UV), Fluorescence (FLD), or Mass Spectrometry (MS).[2][3]

LC-MS for Purity Analysis: A Superior Approach

LC-MS combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This combination makes it a powerful tool for the purity analysis of compounds like this compound.

Key Advantages of LC-MS:

  • High Specificity: Mass spectrometry provides mass-to-charge ratio (m/z) information, which is highly specific to the molecular weight of the analyte and its impurities. This allows for unambiguous peak identification, even for co-eluting compounds.

  • High Sensitivity: LC-MS, particularly with modern mass analyzers, offers very low limits of detection (LOD) and quantification (LOQ), enabling the detection of trace-level impurities.

  • Structural Information: Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing valuable structural information that can help in the identification of unknown impurities.

Comparison of Analytical Methods

While LC-MS offers significant advantages, other methods like HPLC with UV detection (HPLC-UV) and spectrophotometric methods are also employed for purity analysis. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the availability of instrumentation, and the stage of drug development.

ParameterLC-MSHPLC-UVExtractive Spectrophotometry
Specificity Very High (based on m/z)Moderate (based on retention time and UV absorbance)Low (based on chromophore)
Sensitivity Very High (pg to fg level)High (ng to pg level)Moderate (µg to ng level)
Impurity Identification Excellent (provides molecular weight and structural data)Limited (requires reference standards)Not possible
Quantitative Accuracy ExcellentExcellentGood
Instrumentation Cost HighModerateLow
Method Development More ComplexLess ComplexSimple

Experimental Protocols

This protocol is designed for the purity assessment and quantification of this compound.

1. Instrumentation and Materials:

  • LC-MS System: A standard HPLC or UHPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a more advanced analyzer like a Triple Quadrupole or Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for method development.

  • Reagents: HPLC-grade acetonitrile, water, and formic acid.

  • Sample: this compound.

2. Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or a mixture of acetonitrile and water.

  • From the stock solution, prepare a working solution at a concentration of approximately 10 µg/mL in the initial mobile phase composition.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 20% B

    • 18.1-25 min: 20% B (equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Selected Ion Monitoring (SIM): Monitor the [M+H]+ ion for this compound (m/z 206.06).

  • Scan Range: For impurity profiling, a full scan from m/z 100-500 can be used.

For routine quality control where high sensitivity is not paramount, HPLC with UV detection is a cost-effective alternative.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column and Reagents: Same as for the LC-MS method.

2. Chromatographic Conditions:

  • The same chromatographic conditions as the LC-MS method can be used.

3. UV Detection:

  • Detection Wavelength: Quinoline derivatives typically exhibit strong UV absorbance. A wavelength of around 254 nm or a wavelength of maximum absorbance determined by a photodiode array (PDA) detector should be used.

Visualizing the Workflow

The following diagram illustrates the general workflow for the purity analysis of this compound using LC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (optional) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection (m/z) ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for LC-MS purity analysis.

Conclusion

For the comprehensive purity analysis of this compound, LC-MS stands out as the superior method due to its high sensitivity and specificity, which are crucial for identifying and quantifying trace impurities. While HPLC-UV provides a robust and cost-effective alternative for routine quality control, it lacks the definitive identification capabilities of mass spectrometry. The choice of analytical method should be guided by the specific requirements of the analysis, with LC-MS being the recommended approach for in-depth impurity profiling and method validation during drug development.

References

A Comparative Guide to the Antibacterial Spectrum of Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of antibacterial agents, a nuanced understanding of the fluoroquinolone class is indispensable. This guide provides an in-depth, objective comparison of the antibacterial spectrum across different generations of fluoroquinolones, grounded in experimental data and established methodologies. Our focus is to elucidate the causal relationships between structural evolution, mechanistic action, and the resulting shifts in antibacterial activity that define each generation.

The Fluoroquinolone Core: Mechanism of Action and Generational Evolution

Fluoroquinolones are a class of synthetic, broad-spectrum bactericidal agents that exert their effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] By forming a stable complex with these enzymes and bacterial DNA, fluoroquinolones block the progression of the DNA replication fork, leading to DNA damage and ultimately, cell death.[2]

The evolution of fluoroquinolones is categorized into four distinct generations, each characterized by systematic modifications to the core quinolone structure.[3][4][5] These chemical alterations have progressively broadened their spectrum of activity, enhanced their potency, and improved their pharmacokinetic profiles.[1][6]

A key differentiator among generations is their primary target. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the principal target in numerous Gram-positive bacteria.[3] The relative potency of a specific fluoroquinolone is partly dependent on its affinity for one or both of these enzymes.

Visualizing the Fluoroquinolone Generations and Their Primary Targets

The following diagram illustrates the generational classification of fluoroquinolones and their evolving primary targets, which underpins the shifts in their antibacterial spectrum.

Fluoroquinolone_Generations cluster_gen1 First Generation cluster_gen2 Second Generation cluster_gen3 Third Generation cluster_gen4 Fourth Generation cluster_targets Primary Bacterial Targets Gen1 Nalidixic Acid GramNeg Gram-Negative Bacteria (DNA Gyrase) Gen1->GramNeg Primarily Gen2 Ciprofloxacin, Norfloxacin, Ofloxacin Gen2->GramNeg Excellent GramPos Gram-Positive Bacteria (Topoisomerase IV) Gen2->GramPos Some Gen3 Levofloxacin, Sparfloxacin Gen3->GramNeg Good Gen3->GramPos Enhanced Atypicals Atypical Bacteria Gen3->Atypicals Good Gen4 Moxifloxacin, Gemifloxacin, Delafloxacin Gen4->GramNeg Good Gen4->GramPos Excellent Anaerobes Anaerobic Bacteria Gen4->Anaerobes Broad Gen4->Atypicals Excellent

Caption: Generational evolution of fluoroquinolones and their primary antibacterial targets.

Comparative In Vitro Antibacterial Spectrum: A Data-Driven Analysis

The antibacterial spectrum of fluoroquinolones is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90, the concentration required to inhibit 90% of isolates, is a critical parameter for comparing the in vitro potency of different agents.

The following tables summarize the MIC90 values (in µg/mL) of representative fluoroquinolones from each generation against a panel of clinically significant bacteria. This data has been compiled from various in vitro studies. It is important to note that MIC values can vary depending on the testing methodology and the specific strains tested.

Gram-Positive Bacteria

Newer generations of fluoroquinolones exhibit markedly enhanced activity against Gram-positive cocci, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

OrganismCiprofloxacin (2nd Gen)Levofloxacin (3rd Gen)Moxifloxacin (4th Gen)Gemifloxacin (4th Gen)Delafloxacin (4th Gen)
Staphylococcus aureus (MSSA) 1.00.250.0630.0630.03
Staphylococcus aureus (MRSA) >321.00.250.50.25
Streptococcus pneumoniae 2.01.0-2.00.250.50.015

Data compiled from:[7][8][9][10]

Gram-Negative Bacteria

While second-generation fluoroquinolones are highly potent against many Gram-negative bacilli, some newer agents maintain good activity. Ciprofloxacin remains one of the most active fluoroquinolones against Pseudomonas aeruginosa.[9]

OrganismCiprofloxacin (2nd Gen)Levofloxacin (3rd Gen)Moxifloxacin (4th Gen)Delafloxacin (4th Gen)
Escherichia coli ≤0.060.120.060.03
Klebsiella pneumoniae 0.120.250.120.12
Pseudomonas aeruginosa 0.5 - 1.01.0 - 6.0>80.25

Data compiled from:[9][11][12][13]

Anaerobic Bacteria

A significant advancement of the fourth-generation fluoroquinolones is their enhanced activity against anaerobic bacteria, a crucial feature for treating mixed infections.

OrganismCiprofloxacin (2nd Gen)Levofloxacin (3rd Gen)Moxifloxacin (4th Gen)Trovafloxacin (4th Gen)
Bacteroides fragilis group 4.0 - >2568.08.04.0

Data compiled from:[14][15][16]

Atypical Bacteria

Later-generation fluoroquinolones demonstrate excellent activity against atypical pathogens, which are common causes of respiratory infections.

OrganismCiprofloxacin (2nd Gen)Levofloxacin (3rd Gen)Moxifloxacin (4th Gen)
Mycoplasma pneumoniae 1.00.50.125
Chlamydia pneumoniae 1.00.50.125
Legionella pneumophila 0.060.060.06

Data compiled from:[9]

Experimental Protocols for Determining Antibacterial Spectrum

The determination of the antibacterial spectrum of fluoroquinolones relies on standardized and reproducible laboratory methods. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Stock Solution: Accurately weigh and dissolve the fluoroquinolone powder in a suitable solvent to create a high-concentration stock solution.

  • Preparation of Serial Dilutions: Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Each well will contain a specific concentration of the fluoroquinolone. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) must be included.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh, pure culture. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate (except the sterility control) with the standardized bacterial suspension.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the fluoroquinolone that completely inhibits visible bacterial growth.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This medium is standardized to control the concentration of divalent cations (Ca²⁺ and Mg²⁺), which can affect the activity of some antibiotics, including fluoroquinolones.

  • Standardized Inoculum: A consistent bacterial density is crucial for reproducible MIC results. An inoculum that is too high can lead to falsely elevated MICs, while one that is too low may result in falsely low MICs.

  • Incubation Conditions: Standardized temperature and duration of incubation are essential for consistent bacterial growth and reliable MIC determination.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method that provides a categorical result (susceptible, intermediate, or resistant). It involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto an agar plate inoculated with a standardized bacterial suspension.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Aseptically apply paper disks impregnated with known concentrations of different fluoroquinolones onto the surface of the agar.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-24 hours.

  • Measurement of Zones of Inhibition: Measure the diameter of the zone of no bacterial growth around each disk.

  • Interpretation: The zone diameters are interpreted as susceptible, intermediate, or resistant according to the breakpoints established by the CLSI.

Visualizing the Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow start Start prep_antibiotic Prepare Fluoroquinolone Stock Solution start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Twofold Dilutions in 96-Well Plate prep_antibiotic->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Conclusion: A Perspective for Drug Development

The evolution of fluoroquinolones exemplifies a successful paradigm in antibacterial drug development, where targeted chemical modifications have systematically addressed the limitations of earlier generations. The expansion of the antibacterial spectrum to include resistant Gram-positive pathogens and anaerobes has significantly enhanced their clinical utility. For researchers and drug development professionals, a thorough understanding of the structure-activity relationships and the nuances of the antibacterial spectrum across different fluoroquinolone generations is paramount for the rational design and development of new, more effective antibacterial agents. The standardized methodologies outlined in this guide provide the foundation for robust and comparable in vitro evaluation of novel compounds.

References

6-Fluoro-2-methylquinoline-3-carboxylic acid as a protein kinase CK2 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of commercially available protein kinase CK2 inhibitors, focusing on their performance, supporting experimental data, and relevant biological pathways. This guide is intended for researchers, scientists, and drug development professionals.

Protein Kinase CK2 (formerly Casein Kinase II) is a crucial serine/threonine kinase involved in a wide range of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, particularly cancer, making it a significant therapeutic target. Consequently, numerous small molecule inhibitors targeting CK2 have been developed. This guide provides a head-to-head comparison of prominent CK2 inhibitors, offering a valuable resource for selecting the appropriate tool for research and drug development.

While the quinoline carboxylic acid scaffold has been explored for the development of CK2 inhibitors, with some derivatives showing activity in the micromolar range, this guide will focus on a selection of well-characterized and commercially available inhibitors for a direct comparison of their potency and cellular activity.

Quantitative Comparison of CK2 Inhibitors

The efficacy of a protein kinase inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by half. The following table summarizes the in vitro and cellular IC50 values for several widely used CK2 inhibitors.

InhibitorIn Vitro IC50 (CK2α)Cellular IC50Assay Conditions
CX-4945 (Silmitasertib) 1 nM0.7 µM (HeLa cells)Recombinant human CK2 holoenzyme; Cellular assay measuring phosphorylation of Akt at Ser129.[1]
SGC-CK2-1 2.3 nM~36 nM (NanoBRET)Recombinant human CK2α; Cellular target engagement assay.[1][2]
SGC-CK2-2 Not widely reported920 nM (NanoBRET)Cellular target engagement assay; noted to have reduced potency but improved selectivity over SGC-CK2-1.[1]
TBB (4,5,6,7-Tetrabromobenzotriazole) 140 nM-Recombinant CK2.[3]
Quinalizarin 150 nM40 µM (SVZ cells)Recombinant CK2 holoenzyme; Cellular assay measuring endogenous CK2 kinase activity.[4]

Experimental Protocols

Accurate and reproducible experimental design is critical for evaluating and comparing inhibitor performance. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Radiometric Filter-Binding Assay)

This assay directly measures the enzymatic activity of CK2 and the potency of inhibitors.

Materials and Reagents:

  • Recombinant human CK2 holoenzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µM ATP

  • Stop Solution: 75 mM phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

  • CK2 inhibitor (e.g., CX-4945)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.

  • Inhibitor Addition: Add varying concentrations of the CK2 inhibitor or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined optimal time (e.g., 10-30 minutes).

  • Stopping the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immerse it in the stop solution to terminate the reaction.

  • Washing: Wash the P81 paper multiple times with the stop solution to remove unincorporated radiolabeled ATP.

  • Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms the direct binding of a compound to its target protein within a cellular environment.

Principle: The binding of an inhibitor to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified.

Procedure:

  • Cell Treatment: Treat cultured cells with the CK2 inhibitor or vehicle control for a specified duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble CK2 protein using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble CK2 as a function of temperature for both inhibitor-treated and control cells to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Signaling Pathway and Inhibition

Protein kinase CK2 is a key regulator of several signaling pathways critical for cell survival and proliferation. The diagram below illustrates the central role of CK2 in the PI3K/Akt/mTOR pathway and the point of intervention for CK2 inhibitors.

CK2_Signaling_Pathway Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CK2 CK2 CK2->Akt phosphorylates (S129) Cell_Survival_Proliferation Cell Survival & Proliferation mTORC1->Cell_Survival_Proliferation CK2_Inhibitor CK2 Inhibitor (e.g., CX-4945) CK2_Inhibitor->CK2 inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, highlighting the role of CK2 and the inhibitory action of CK2 inhibitors.

References

A Comparative Guide to the Biological Activities of Quinoline-2-Carboxylic and Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quinoline scaffold represents a "privileged structure," forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] However, the therapeutic potential of quinoline derivatives is not merely a function of this core structure; it is exquisitely sensitive to the positional isomerism of its substituents. This guide provides an in-depth, objective comparison of two fundamental isomers: quinoline-2-carboxylic acid and quinoline-3-carboxylic acid.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind the divergent biological profiles of these two molecules, offering field-proven insights into their comparative activities, potential mechanisms, and the experimental frameworks required for their evaluation.

A crucial point of clarification: the subjects of this guide, quinoline-2-carboxylic acid and quinoline-3-carboxylic acid, are structurally distinct from the well-known neurotoxin quinolinic acid (pyridine-2,3-dicarboxylic acid). The latter is an endogenous NMDA receptor agonist implicated in various neurodegenerative diseases, and any association should be avoided to maintain conceptual clarity.

Comparative Biological Activity: A Tale of Two Isomers

The seemingly subtle shift of the carboxylic acid group from the C2 to the C3 position on the quinoline ring imparts a profound change in the biological activity profile of the molecule. While both isomers exhibit promise in oncology and anti-inflammatory applications, their efficacy and specificity differ significantly. Recent comparative studies have begun to illuminate these differences, providing a clearer picture of their respective strengths.[2][3]

Both quinoline-2-carboxylic acid and quinoline-3-carboxylic acid have demonstrated notable antiproliferative effects, particularly against the human breast adenocarcinoma cell line, MCF-7.[2][3] This shared activity suggests that the fundamental quinoline carboxylic acid structure may interact with a common target or pathway involved in the proliferation of this specific cancer type.

However, a critical distinction emerges when evaluating their activity against other cell lines. In comparative screenings, quinoline-2-carboxylic acid was uniquely identified as having significant cytotoxic activity against the human cervical adenocarcinoma cell line, HELA , whereas the 3-carboxylic acid isomer did not show comparable efficacy.[2][3] This divergence underscores a key principle of structure-activity relationships (SAR): isomeric changes can drastically alter the spectrum of activity, likely due to differences in how each molecule fits into the binding pocket of its cellular targets.

In the realm of anti-inflammatory research, quinoline-3-carboxylic acid has been noted for its "impressively appreciable" anti-inflammatory properties , as demonstrated in assays measuring the inhibition of lipopolysaccharide (LPS)-induced inflammation in murine macrophage (RAW 264.7) cells.[2]

Conversely, quantitative data highlights the superior performance of quinoline-2-carboxylic acid in a different therapeutic area: as an inhibitor of carbohydrate-hydrolyzing enzymes relevant to diabetes management. It is a significantly more potent inhibitor of both α-glucosidase and α-amylase compared to its 4-carboxylic acid counterpart, suggesting a strong potential for the 2-substituted isomer in metabolic disease research.[4] While direct comparative data against the 3-isomer is not available in this context, the potent activity of the 2-isomer is noteworthy.

Quantitative Data Summary

To facilitate a clear comparison, the available quantitative and qualitative data are summarized below. The absence of head-to-head IC50 values for the parent compounds in antiproliferative and anti-inflammatory assays in the current literature is a notable gap, which future research should aim to fill.

Biological Activity Assay/Cell Line Quinoline-2-Carboxylic Acid Quinoline-3-Carboxylic Acid Reference
Antiproliferative MCF-7 (Breast Adenocarcinoma)Remarkable Growth InhibitionRemarkable Growth Inhibition[2][3]
Antiproliferative HELA (Cervical Adenocarcinoma)Significant Cytotoxicity Not reported as significant[2][3]
Anti-inflammatory LPS-induced inflammation (RAW 264.7)Less emphasizedAppreciable Affinity [2]
Antidiabetic α-Glucosidase InhibitionIC50: 9.1 µg/mL Data not available[4]
Antidiabetic α-Amylase InhibitionIC50: 15.5 µg/mL Data not available[4]

Table 1: Comparative biological activities of quinoline-2-carboxylic and quinoline-3-carboxylic acids.

Structure-Activity Relationship (SAR) Insights: The Role of Chelation

The observed differences in biological activity, particularly the unique cytotoxicity of quinoline-2-carboxylic acid against HELA cells, can be rationalized by considering the spatial arrangement of the key functional groups. A compelling hypothesis for the mechanism of action of these compounds involves the chelation of divalent metal ions.[2][3]

The proximity of the carboxylic acid's oxygen atoms to the nitrogen atom at position 1 of the quinoline ring is critical. In quinoline-2-carboxylic acid, the nitrogen and the carboxyl group are positioned peri to each other, creating an ideal geometry for forming a stable bidentate complex with metal ions like zinc (Zn²⁺) or copper (Cu²⁺). These ions are essential cofactors for a multitude of enzymes, including matrix metalloproteinases (MMPs) and other enzymes critical for cell proliferation and survival. By sequestering these ions, the compound can effectively inhibit enzymatic function, leading to a cytotoxic effect.

The increased distance between the nitrogen and the carboxyl group in quinoline-3-carboxylic acid makes it a less efficient metal chelator. This structural difference likely underpins its different activity profile.

Caption: Positional isomerism affects metal chelation potential and biological activity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, the following self-validating experimental protocols are provided for the direct comparison of the antiproliferative and anti-inflammatory activities of quinoline-2-carboxylic and quinoline-3-carboxylic acids.

Protocol 1: Comparative Antiproliferative Activity via MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability based on mitochondrial metabolic activity.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of quinoline-2-carboxylic acid and quinoline-3-carboxylic acid on MCF-7 and HELA cell lines.

Materials:

  • MCF-7 and HELA cells

  • DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Quinoline-2-carboxylic acid, Quinoline-3-carboxylic acid

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT reagent (5 mg/mL in sterile PBS)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MCF-7 and HELA cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare 100 mM stock solutions of each quinoline carboxylic acid in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 200 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.

    • Incubate for 48 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (% Viability) = (OD_Sample / OD_Control) * 100.

    • Plot the % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells (5,000 cells/well) adhere 2. Incubate 24h (Allow adherence) seed->adhere treat 3. Treat with Compounds (Serial Dilutions) adhere->treat incubate_treat 4. Incubate 48h treat->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 6. Incubate 4h (Formazan formation) add_mtt->incubate_mtt dissolve 7. Dissolve Crystals (Add DMSO) incubate_mtt->dissolve read 8. Read Absorbance (570 nm) dissolve->read calculate 9. Calculate % Viability read->calculate plot 10. Determine IC50 calculate->plot

Caption: Workflow for the comparative MTT cytotoxicity assay.

Protocol 2: Comparative Anti-Inflammatory Activity via Nitric Oxide (NO) Assay

This protocol measures the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.

Objective: To compare the ability of quinoline-2-carboxylic acid and quinoline-3-carboxylic acid to suppress the inflammatory response.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM, FBS, Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Quinoline-2-carboxylic acid, Quinoline-3-carboxylic acid

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for adherence.

  • Compound Pre-treatment:

    • Prepare serial dilutions of the quinoline carboxylic acids in serum-free DMEM.

    • Remove the medium and pre-treat the cells with 100 µL of the compound dilutions for 1 hour.

  • Inflammatory Stimulation:

    • Add 10 µL of LPS (final concentration 1 µg/mL) to all wells except the negative control.

    • Incubate the plate for 24 hours.

  • Griess Assay:

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Add 50 µL of Griess Reagent Part A to all wells (supernatants and standards).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to all wells.

    • Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in each sample by interpolating from the standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-only treated cells.

    • Self-Validation: Concurrently run an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity.

NO_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_griess Griess Reaction cluster_final_analysis Analysis seed_raw 1. Seed RAW 264.7 Cells pretreat 2. Pre-treat with Compounds (1h) seed_raw->pretreat stimulate 3. Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_lps 4. Incubate 24h stimulate->incubate_lps transfer 5. Transfer Supernatant incubate_lps->transfer add_griess_a 6. Add Griess Reagent A transfer->add_griess_a add_griess_b 7. Add Griess Reagent B add_griess_a->add_griess_b read_abs 8. Read Absorbance (540 nm) add_griess_b->read_abs calc_no 9. Calculate NO Inhibition read_abs->calc_no validate 10. Validate with MTT Assay (Rule out cytotoxicity) calc_no->validate

Caption: Workflow for the comparative anti-inflammatory NO production assay.

Conclusion

The positional isomerism of quinoline-2-carboxylic acid and quinoline-3-carboxylic acid dictates their distinct biological activities. While both show promise as antiproliferative agents against breast cancer, quinoline-2-carboxylic acid exhibits a unique and potent cytotoxic effect against cervical cancer cells, a characteristic potentially linked to its superior ability to chelate metal ions. In contrast, quinoline-3-carboxylic acid appears to be a more promising scaffold for developing anti-inflammatory agents. This comparative guide underscores the necessity of precise, isomer-specific evaluation in drug discovery and provides the foundational experimental frameworks for conducting such rigorous analysis.

References

A Comparative Guide to the In Vitro Efficacy of Novel Synthesized Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its versatile nature allows for diverse chemical modifications, leading to the development of novel compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3] This guide provides an objective comparison of the in vitro performance of recently synthesized quinoline derivatives, supported by experimental data and detailed protocols for key evaluation assays.

Anticancer Activity of Novel Quinoline Derivatives

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, such as inhibiting tyrosine kinases, topoisomerase, and tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] The cytotoxic potential of these novel compounds is commonly assessed against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.[2]

Data Summary: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected novel quinoline derivatives against various human cancer cell lines.

Compound/Derivative SeriesCancer Cell Line(s)Key Findings (IC50 Values)Reference
Quinoline-Ursolic Acid Hybrids (e.g., 3b) MDA-MB-231 (Breast), HeLa (Cervical), SMMC-7721 (Liver)Compound 3b showed high potency with IC50 values of 0.61 µM (MDA-MB-231) and 0.36 µM (HeLa), surpassing the positive control, etoposide.[4][4]
4-Anilinoquinoline Derivatives (e.g., Compound VIII) Panel of four human cancer cell linesCompound VIII was more effective than doxorubicin, with a GI50 of 1.20 µM. It also inhibited EGFR and BRAFV600E with IC50 values of 105 nM and 140 nM, respectively.[5][5]
Quinoline/Schiff Base Hybrids (e.g., Compound VII) EGFR and HER-2 expressing cancer cellsCompound VII showed potent inhibition of EGFR (IC50 = 0.12 µM) and significant inhibition of HER-2 (IC50 = 2.18 µM).[5][5]
N-alkylated, 2-oxoquinoline derivatives HEp-2 (Larynx)All synthesized compounds showed cytotoxic activity, with IC50 values ranging from 49.01% to 77.67% inhibition at the tested concentration.[6][6]
Quinoline-based Hybrid (QH-17) Multiple cancer cell linesQH-17 demonstrated potent and selective anticancer activity, inducing apoptosis and cell cycle arrest.[7][7]
Quinoline Compound 91b1 Various cancer cell lines (e.g., Hep3B, A549)Showed significant anticancer effects in vitro and in vivo, potentially by downregulating the Lumican gene.[8][8]
Antimicrobial Activity of Novel Quinoline Derivatives

With the rise of antimicrobial resistance, the development of new antibacterial and antifungal agents is critical. Quinoline derivatives have emerged as a promising class of compounds, often targeting bacterial DNA gyrase and topoisomerase IV.[9] Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible microbial growth.[9]

Data Summary: In Vitro Antimicrobial Activity

The table below presents the MIC values for a selection of recently developed quinoline derivatives against various bacterial and fungal pathogens.

Compound/Derivative SeriesMicrobial Strain(s)Key Findings (MIC Values)Reference
Quinoline Derivatives (General) E. coli, P. aeruginosa, S. aureus, S. faecalisA derivative exhibited superior activity against S. aureus with a MIC of 6.25 µg/mL, better than chloramphenicol and ampicillin.[10] Another compound showed excellent activity against E. coli and S. aureus with a MIC of 3.125 µg/mL.[10][10]
6-amino-4-methyl-1H-quinoline-2-one Derivatives (e.g., Compound 6) B. cereus, Staphylococcus, Pseudomonas, E. coli, A. flavus, A. niger, F. oxysporum, C. albicansShowed excellent antibacterial activity (MIC range: 3.12–50 µg/mL) and was also the most potent antifungal agent among the series.[11][12][13][11][12][13]
Quinoline–Thiazole Derivatives (e.g., 4b, 4e, 4f) C. glabrata, C. albicans, S. aureusCompounds 4b, 4e, and 4f showed exceptional anticandidal activity against C. glabrata (MIC < 0.06 µg/mL).[14] Others were effective against C. albicans (MIC = 1.95 µg/mL) and S. aureus (MIC = 15.63 µg/mL).[14][14]
Quinoline Derivatives (4c, 4d, 4j) Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteriaShowed broad-spectrum activity. Compound 4c surpassed the standard, ciprofloxacin, against B. subtilis and E. coli.
Antimalarial Activity of Novel Quinoline Derivatives

Quinoline-based drugs like chloroquine have been pivotal in treating malaria, although resistance is a major challenge.[15] Research is focused on synthesizing new quinoline analogues that are effective against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.[3][16]

Data Summary: In Vitro Antimalarial Activity

This table compares the in vitro antiplasmodial activity of various novel quinoline compounds.

Compound/Derivative SeriesP. falciparum Strain(s)Key Findings (IC50 Values)Reference
Quinoline-Triazole Analogues CQS (D10) and CQR (K1)Several analogues showed submicromolar antimalarial activity and inhibited hemozoin formation.[16][16]
4-Aminoquinoline-Pyrimidine Hybrids CQS (D6) and CQR (W2)Displayed 11-fold higher activity against the W2 strain (IC50 = 0.033 µM) compared to chloroquine (IC50 = 0.370 µM).[17][18][17]
Bisquinoline Compounds (e.g., 40) CQS (3D7)Compound 40 emerged as one of the most promising, with an IC50 value of 0.23 µM.[19]
4-Aminoquinoline Derivatives (e.g., 3e) CQS (3D7) and CQR (K1, W2)Compound 3e was 36-fold more active than chloroquine against the K1 resistant strain (IC50 = 1.0 nM).[20][20]
Quinoline–Furanone Hybrids CQR (K1)Derivatives with halogen substitutions showed enhanced antiplasmodial activity.[15][15]
Nopol-Based Quinoline Amides (e.g., 8) CQS (Pf3D7) and CQR (PfK1, PfNF54)Compound 8, with a chloro substituent, resulted in a sub-micromolar EC50 value against the PfK1 strain.[21][21]

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of novel compounds.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[2]

  • Cell Seeding : Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.[22]

  • Compound Treatment : Prepare serial dilutions of the quinoline compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[22]

  • Incubation : Incubate the plates for 48-72 hours.[22]

  • MTT Addition : Add 20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.[22] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization : Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[22]

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Preparation : Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria).[9]

  • Compound Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the quinoline compound in the broth to achieve a range of concentrations.[9]

  • Inoculation : Add the prepared microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).[9]

  • Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[9]

  • MIC Determination : After incubation, the MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth (i.e., the first clear well).[9]

Protocol 3: In Vitro Antiplasmodial Activity Assay

This assay evaluates the ability of compounds to inhibit the growth of P. falciparum in vitro.

  • Parasite Culture : Maintain a synchronized culture of P. falciparum (e.g., 3D7 or K1 strain) in human erythrocytes.

  • Compound Preparation : Prepare serial dilutions of the test quinoline compounds in a 96-well plate.

  • Treatment : Add the parasitized red blood cells to the wells. Include controls for untreated parasites (positive growth) and uninfected red blood cells (negative).

  • Incubation : Incubate the plate for 36–48 hours under standard malaria culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).[23]

  • Growth Inhibition Measurement : Quantify parasite growth. A common method is the SYBR Green I-based fluorescence assay, where the dye intercalates with parasite DNA.

  • Data Analysis : Measure fluorescence using a plate reader. Calculate the percentage of growth inhibition compared to the untreated control and determine the IC50 value.

Visualizations

Diagrams illustrating key processes provide a clearer understanding of the experimental and logical frameworks.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Seed Cancer Cells in 96-Well Plate prep2 Prepare Serial Dilutions of Quinoline Compounds exp1 Treat Cells with Compounds (48-72h) prep2->exp1 exp2 Add MTT Reagent (4h Incubation) exp1->exp2 exp3 Add Solubilizing Agent (e.g., DMSO) exp2->exp3 analysis1 Read Absorbance at 570 nm exp3->analysis1 analysis2 Calculate Cell Viability & Determine IC50 analysis1->analysis2

Caption: Experimental workflow for the in vitro anticancer MTT assay.

G quin Quinoline Antimicrobial (e.g., Fluoroquinolone) complex Stabilized DNA-Gyrase Cleavage Complex quin->complex replication DNA Replication Fork complex->replication Blocks Progression dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) dna_gyrase->complex break Double-Strand DNA Breaks replication->break death Bacterial Cell Death break->death

Caption: Mechanism of action for quinolone antimicrobials targeting DNA gyrase.

G start Design & Synthesis of Novel Quinoline Library screen In Vitro Screening (Anticancer, Antimicrobial, Antimalarial) start->screen screen->start Inactive hit Hit Identification (Potent & Selective Compounds) screen->hit lead_gen Lead Generation (SAR Studies) hit->lead_gen Active lead_opt Lead Optimization (Improve ADMET Properties) lead_gen->lead_opt lead_opt->lead_gen Refine Structure preclinical In Vivo Efficacy & Toxicity Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Logical workflow for quinoline-based drug discovery and development.

References

A Guide to Modern Synthetic Methods: Benchmarking Against Classical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of chemical synthesis is in a constant state of evolution, with new methodologies emerging that promise greater efficiency, selectivity, and sustainability compared to traditional approaches. This guide provides an objective comparison of several modern synthesis techniques against their classical counterparts, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection for research and development.

Section 1: A Comparative Analysis of Click Chemistry and Traditional Ligation

The conjugation of molecules, particularly in the context of biopharmaceuticals and drug delivery systems, has traditionally relied on methods such as NHS ester-based crosslinking. However, the advent of "click chemistry," a set of reactions known for their high efficiency and specificity, has revolutionized this area.[1]

Data Presentation: Performance Comparison
FeatureClick Chemistry (CuAAC/SPAAC)Traditional Ligation (e.g., NHS Ester)Advantage of Modern Method
Reaction Yield Typically >95%[1]Variable, often lower due to competing hydrolysis[1]Higher efficiency and reduced waste of valuable reagents.
Specificity Highly specific and bio-orthogonal[1]Prone to side reactions with nucleophilic amino acids (e.g., lysine, tyrosine)[1]Cleaner reaction products and more reliable, reproducible data.
Reaction Conditions Mild, aqueous, physiological pH[1]pH-dependent (optimal pH 7.2-8.5), sensitive to hydrolysisBetter preservation of biomolecule structure and function.
Kinetics Rapid reaction rates[1]Slower, often requiring higher concentrationsMore efficient labeling and conjugation, even at low concentrations.
Stability of Linkage Forms a stable triazole linkageCan be susceptible to hydrolysis over timeCreates more robust and stable bioconjugates.
Experimental Protocols

1. General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A Click Chemistry Method

  • Materials: Azide-functionalized molecule, alkyne-functionalized molecule, copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

  • Procedure:

    • Dissolve the azide and alkyne-functionalized molecules in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and the ligand.

    • Add the copper catalyst solution and the reducing agent to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • The product can be purified using standard techniques such as size-exclusion chromatography or dialysis.

2. General Protocol for NHS Ester-Based Ligation - A Classical Method

  • Materials: Amine-containing molecule, NHS ester-functionalized molecule, and a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.5).

  • Procedure:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the NHS ester-functionalized molecule to the solution. The NHS ester is often dissolved in a small amount of an organic solvent like DMSO before addition.

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

    • Purify the conjugate using methods like dialysis or desalting columns to remove unreacted crosslinker and quenching agent.

Visualization of Experimental Workflow

Experimental_Workflow cluster_Click_Chemistry Click Chemistry (CuAAC) cluster_Traditional_Ligation Traditional Ligation (NHS Ester) cc_start Dissolve Azide & Alkyne in Buffer cc_cat Prepare & Add Cu(II) Catalyst & Reductant cc_start->cc_cat cc_react React at RT (1-4h) cc_cat->cc_react cc_purify Purification cc_react->cc_purify cc_end High-Yield Conjugate cc_purify->cc_end tl_start Dissolve Amine in Buffer tl_nhs Add NHS Ester tl_start->tl_nhs tl_react React at RT or 4°C (1-12h) tl_nhs->tl_react tl_quench Quench Reaction tl_react->tl_quench tl_purify Purification tl_quench->tl_purify tl_end Variable-Yield Conjugate tl_purify->tl_end

Caption: A comparative workflow of Click Chemistry versus Traditional Ligation.

Section 2: Modernizing a Classic: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction, is a cornerstone of C-C bond formation in organic synthesis.[2] While the classical approach is robust, modern advancements have focused on improving its efficiency, substrate scope, and environmental footprint.

Data Presentation: Comparison of Classical and Modern Suzuki Coupling Protocols
FeatureClassical Suzuki CouplingModern Suzuki CouplingAdvantage of Modern Method
Catalyst Pd(PPh₃)₄Pre-formed catalysts (e.g., PEPPSI-type), ligandless systems[2]Higher stability, lower catalyst loading, broader substrate scope.
Reaction Conditions Often requires elevated temperaturesRoom temperature reactions are now possible for many substrates[3]Milder conditions, better functional group tolerance, energy efficiency.
Solvents Typically organic solvents (e.g., Toluene, Dioxane)Aqueous media, green solventsReduced environmental impact and improved safety.
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Milder bases (e.g., K₃PO₄), sometimes even base-free conditionsBroader functional group compatibility.
Substrate Scope Primarily aryl bromides and iodidesAryl chlorides, tosylates, and even alkyl halides can be used[3]Wider applicability and use of more readily available starting materials.
Experimental Protocols

1. Classical Suzuki-Miyaura Coupling Protocol

  • Materials: Aryl halide (Br, I), boronic acid, Pd(PPh₃)₄ catalyst, aqueous Na₂CO₃ or K₂CO₃, and a solvent such as toluene or DME.

  • Procedure:

    • To a flask, add the aryl halide, boronic acid, and base.

    • Degas the solvent by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

    • Add the degassed solvent to the reaction flask.

    • Add the Pd(PPh₃)₄ catalyst under an inert atmosphere.

    • Heat the reaction mixture to reflux (typically 80-110°C) and monitor by TLC or GC-MS.

    • After completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

2. Modern Suzuki-Miyaura Coupling Protocol (Room Temperature)

  • Materials: Aryl halide (including chlorides), boronic acid or ester, a modern palladium pre-catalyst (e.g., SPhos-Pd-G2), a mild base (e.g., K₃PO₄), and a solvent system like THF/H₂O.

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the aryl halide, boronic acid/ester, base, and palladium pre-catalyst in a reaction vessel.

    • Add the solvent system.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, perform a standard aqueous workup.

    • Purify the product via column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition r1_pdx_l2 R¹-Pd(II)-X L2 oxidative_addition->r1_pdx_l2 transmetalation Transmetalation r1_pdr2_l2 R¹-Pd(II)-R² L2 transmetalation->r1_pdr2_l2 reductive_elimination Reductive Elimination reductive_elimination->pd0 r1_r2 R¹-R² (Product) reductive_elimination->r1_r2 r_x R¹-X (Aryl Halide) r_x->oxidative_addition boronic R²-B(OR)₂ (Boronic Acid/Ester) + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 3: The Rise of Green Chemistry in Synthesis

Green chemistry principles are increasingly influencing the development of new synthetic methods, aiming to reduce environmental impact and improve safety.[4] Techniques such as microwave-assisted synthesis and mechanochemistry offer significant advantages over classical heating and solvent-based methods.[5][6]

Data Presentation: Comparison of Green Synthesis Methods with Conventional Approaches
ParameterConventional HeatingMicrowave-Assisted SynthesisMechanochemical Synthesis (Ball Milling)
Reaction Time Hours to daysMinutesMinutes to hours
Energy Consumption HighLow to moderate[4]Low
Solvent Use Often requires large volumes of organic solventsCan be performed with less solvent or in solvent-free conditions[6]Often solvent-free[6]
Yield VariableOften higher yieldsCan be significantly higher
Selectivity Can be lower due to side reactions from prolonged heatingOften improved due to rapid and uniform heatingCan lead to different product selectivities compared to solution-based methods[6]
Scalability Well-establishedCan be challenging for large-scale productionEmerging technologies are addressing scalability
Experimental Protocols

1. Conventional Reflux Synthesis

  • Setup: A round-bottom flask equipped with a reflux condenser, heating mantle, and magnetic stirrer.

  • Procedure:

    • Combine reactants and solvent in the flask.

    • Heat the mixture to the boiling point of the solvent and maintain reflux for the required duration.

    • Monitor the reaction by an appropriate analytical technique.

    • Cool the reaction, and proceed with workup and purification.

2. Microwave-Assisted Organic Synthesis (MAOS)

  • Setup: A dedicated microwave reactor with sealed reaction vessels.

  • Procedure:

    • Place the reactants and a minimal amount of a suitable high-boiling solvent in a microwave-safe vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Set the desired temperature, pressure, and reaction time.

    • The instrument will irradiate the sample to maintain the set temperature.

    • After the reaction is complete, the vessel is cooled, and the product is worked up and purified.

Visualization of Synthesis Approaches

Synthesis_Logic cluster_Conventional Conventional Synthesis cluster_Modern Modern 'Green' Synthesis conv_start Reactants + Solvent conv_heat External Heating (Heating Mantle) conv_start->conv_heat conv_time Long Reaction Time conv_heat->conv_time conv_workup Workup & Purification conv_time->conv_workup conv_end Product conv_workup->conv_end mod_start Reactants (Solvent-free or Green Solvent) mod_energy Alternative Energy Input (Microwave or Mechanical Force) mod_start->mod_energy mod_time Short Reaction Time mod_energy->mod_time mod_workup Simplified Workup mod_time->mod_workup mod_end Product mod_workup->mod_end

Caption: Logical flow comparing conventional and modern green synthesis approaches.

References

Safety Operating Guide

Proper Disposal of 6-Fluoro-2-methylquinoline-3-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 6-Fluoro-2-methylquinoline-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

Before beginning any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

Table 1: Hazard and Safety Information

ParameterInformationSource
Chemical Name This compound-
CAS Number 461026-47-1[1]
Molecular Formula C₁₁H₈FNO₂[1]
Molecular Weight 205.19 g/mol [1]
GHS Hazard Class (similar compounds) Skin Irritant, Serious Eye Irritant, Respiratory Irritant[2]
Recommended PPE Nitrile gloves, chemical safety goggles, lab coat, and in case of dust, a particulate respirator.General laboratory safety guidelines

Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Experimental Protocol: Waste Segregation and Collection

  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for the collection of this compound waste. The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Segregation: This waste stream should be kept separate from other laboratory waste, particularly from incompatible materials such as strong oxidizing agents. Halogenated organic waste should be collected separately from non-halogenated waste.

  • Collection of Solid Waste:

    • Carefully sweep any solid residues of the chemical into the designated hazardous waste container using a brush and dustpan. Avoid creating dust.

    • Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.

  • Collection of Liquid Waste:

    • If the chemical is in a solution, pour the waste solution into the designated liquid hazardous waste container.

    • Rinse any empty containers that held the chemical with a small amount of an appropriate solvent (e.g., acetone or ethanol). This rinseate must also be collected as hazardous waste.

  • Storage: Store the sealed hazardous waste container in a well-ventilated, designated satellite accumulation area away from heat and sources of ignition.

  • Arrange for Pickup: Once the container is full or has reached the designated accumulation time limit set by your institution, arrange for pickup by a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for waste pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Identify Waste (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated & Labeled Hazardous Waste Container B->C D Segregate Halogenated Waste C->D E Collect Solid Waste & Contaminated Materials D->E Solid F Collect Liquid Waste & Rinseate D->F Liquid G Securely Seal Container E->G F->G H Store in Satellite Accumulation Area G->H I Arrange for Pickup by Licensed Waste Contractor H->I J End: Disposal Complete I->J

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.

References

Personal protective equipment for handling 6-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Fluoro-2-methylquinoline-3-carboxylic acid, a compound utilized in drug discovery and synthesis. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Anticipated Hazards

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.

  • Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation or damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Acute Oral Toxicity: May be harmful if swallowed.

Given these potential hazards, appropriate personal protective equipment (PPE) and handling protocols are mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling this compound.

Protection Type Required PPE Specifications and Use
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a high risk of splashing.Must meet ANSI Z87.1 standards. Goggles are recommended when handling larger quantities or if there is a significant risk of dust generation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Inspect gloves for integrity before each use.[2][4][5] Remove and replace gloves immediately if contaminated, punctured, or torn. Wash hands thoroughly after handling the chemical and before leaving the laboratory.
Body Protection Laboratory coat.A buttoned lab coat should be worn to protect skin and clothing.[3]
Respiratory Protection NIOSH-approved N95 dust mask or higher-level respirator.Required when handling the solid outside of a certified chemical fume hood or when there is a potential for aerosolization.[5][6][7] Use of a respirator may require a formal respiratory protection program, including fit testing.[3]

Operational Plan: Step-by-Step Handling Procedure

  • Work Area: All handling of this compound solid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1] Have a chemical spill kit appropriate for solid chemical spills nearby.[5]

  • Donning PPE: Before handling the chemical, put on all required PPE as detailed in the table above.

  • Weighing: If weighing the solid, do so in a fume hood or on a balance with a draft shield to contain any dust.

  • Transferring: Use spatulas or other appropriate tools to transfer the solid. Avoid scooping directly from the container with weighing paper.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a sealed container for hazardous waste disposal.[8]

  • Major Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures.

  • Decontamination: Clean the work area thoroughly with an appropriate solvent and then soap and water after handling is complete.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.[8][9] Do not mix with non-halogenated waste streams, as the disposal costs for halogenated waste are significantly higher.[10][11]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8][11]

  • Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[10] Do not dispose of this chemical down the drain.[10]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh Solid in Hood prep_emergency->handle_weigh handle_transfer Transfer Chemical handle_weigh->handle_transfer handle_solution Prepare Solution handle_transfer->handle_solution spill_contain Contain Spill handle_transfer->spill_contain If Spill Occurs cleanup_decontaminate Decontaminate Work Area handle_solution->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe spill_clean Clean Spill Area spill_contain->spill_clean spill_dispose Dispose of Spill Waste spill_clean->spill_dispose spill_dispose->cleanup_decontaminate

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.